molecular formula C9H9Cl2NO2 B6615586 2,3'-Dichloro-2'-methoxyacetanilide CAS No. 67291-68-3

2,3'-Dichloro-2'-methoxyacetanilide

Cat. No.: B6615586
CAS No.: 67291-68-3
M. Wt: 234.08 g/mol
InChI Key: NDDXXDYOVHCDDY-UHFFFAOYSA-N
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Description

2,3'-Dichloro-2'-methoxyacetanilide is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3'-Dichloro-2'-methoxyacetanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3'-Dichloro-2'-methoxyacetanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-14-9-6(11)3-2-4-7(9)12-8(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDXXDYOVHCDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67291-68-3
Record name 2,3'-DICHLORO-2'-METHOXYACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Whitepaper: Synthesis, Structural Profiling, and Applications of 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical synthesis and drug development, functionalized acetanilides serve as critical scaffolds. 2,3'-Dichloro-2'-methoxyacetanilide (systematically named 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide) is a highly versatile, bifunctional building block. Characterized by an electrophilic


-chloroacetamide moiety and an electron-modulated aromatic ring, this compound bridges the gap between agrochemical active ingredients (such as pre-emergent herbicides) and pharmaceutical intermediates (such as precursors for lidocaine-type antiarrhythmics).

As a Senior Application Scientist, the goal of this guide is to provide a comprehensive, self-validating framework for the synthesis, structural characterization, and downstream application of this specific molecule, ensuring that researchers can reliably reproduce and utilize this scaffold in their discovery pipelines.

Physicochemical Profiling & Structural Analysis

The chemical behavior of 2,3'-dichloro-2'-methoxyacetanilide is dictated by its unique substitution pattern. The ortho-methoxy group provides steric hindrance that forces the amide bond out of coplanarity with the aromatic ring, while the meta-chloro group acts as an electron-withdrawing moiety, modulating the nucleophilicity of the parent aniline. The


-chloro group is a highly reactive electrophilic center primed for 

displacement.

Quantitative structural and physicochemical data are summarized in Table 1 [1].

Table 1: Physicochemical Properties of 2,3'-Dichloro-2'-methoxyacetanilide

PropertyValue
Chemical Name 2,3'-Dichloro-2'-methoxyacetanilide
IUPAC Name 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Monoisotopic Mass 233.00104 Da
SMILES String COC1=C(C=CC=C1Cl)NC(=O)CCl
InChIKey NDDXXDYOVHCDDY-UHFFFAOYSA-N
Predicted XLogP 2.3
PubChem CID 4650711

Mechanistic Synthesis Protocol

The synthesis of 2,3'-dichloro-2'-methoxyacetanilide relies on the nucleophilic acyl substitution of with chloroacetyl chloride [2]. To ensure high scientific integrity, the protocol below is designed as a self-validating system , where the causality of every experimental choice is explicitly defined.

Experimental Causality and Design
  • Solvent Selection (Dichloromethane, DCM): DCM is chosen due to its aprotic nature. Unlike protic solvents (e.g., alcohols or water), DCM will not induce solvolysis of the highly reactive chloroacetyl chloride electrophile.

  • Acid Scavenger (Triethylamine, Et₃N): The reaction generates stoichiometric hydrogen chloride (HCl). Without a base, HCl would rapidly protonate the weakly nucleophilic 3-chloro-2-methoxyaniline, forming an unreactive ammonium salt and artificially capping the reaction yield at 50%. Et₃N acts as a kinetic scavenger.

  • Thermal Control (0 °C to Room Temperature): The addition is performed at 0 °C to kinetically suppress the formation of di-acylated side products and to safely manage the highly exothermic nature of the amidation.

SynthesisWorkflow Aniline 3-Chloro-2-methoxyaniline (Nucleophile) Reaction Nucleophilic Acyl Substitution (0 °C to RT) Aniline->Reaction Acyl Chloroacetyl Chloride (Electrophile) Acyl->Reaction Base Triethylamine (Et3N) (Acid Scavenger) Base->Reaction Solvent Dichloromethane (DCM) (Aprotic Solvent) Solvent->Reaction Workup Aqueous Workup & Extraction (Removes Salts/Impurities) Reaction->Workup Product 2,3'-Dichloro-2'-methoxyacetanilide (Target Compound) Workup->Product

Fig 1. Synthetic workflow for 2,3'-dichloro-2'-methoxyacetanilide via nucleophilic acyl substitution.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of 3-chloro-2-methoxyaniline in 50 mL of anhydrous DCM.

  • Base Addition: Add 12.0 mmol (1.2 equivalents) of anhydrous triethylamine (Et₃N) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition: Dissolve 11.0 mmol (1.1 equivalents) of chloroacetyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel to prevent localized heating.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Monitoring (Self-Validation Checkpoint 1): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The reaction is validated as complete when the UV-active amine spot (which also stains positive with ninhydrin) completely disappears, replaced by a single, less polar product spot.

  • Quenching and Workup (Self-Validation Checkpoint 2):

    • Wash the organic layer with 30 mL of 1M aqueous HCl. Causality: This selectively protonates any trace unreacted amine, dragging it into the aqueous phase.

    • Wash with 30 mL of saturated aqueous NaHCO₃. Causality: This hydrolyzes any residual chloroacetyl chloride into water-soluble sodium chloroacetate, neutralizing the organic layer.

    • Wash with 30 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol/water to afford pure 2,3'-dichloro-2'-methoxyacetanilide.

Analytical Characterization

To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy must be utilized. A successful synthesis will yield a ¹H NMR (CDCl₃) spectrum featuring:

  • A distinct singlet at ~4.2 ppm (integrating to 2H), confirming the presence of the

    
    -chloroacetyl (-CO-CH₂-Cl) protons.
    
  • A sharp singlet at ~3.9 ppm (integrating to 3H), corresponding to the ortho-methoxy (-OCH₃) group.

  • A broad singlet at ~8.5 ppm (integrating to 1H), representing the amide (-NH-) proton, which will disappear upon D₂O exchange.

Pharmacological & Agrochemical Relevance

The strategic value of 2,3'-dichloro-2'-methoxyacetanilide lies in its downstream reactivity. The


-chloro group is highly susceptible to nucleophilic attack by secondary or tertiary amines.

In agrochemistry , chloroacetanilide derivatives (such as alachlor or metolachlor) are potent pre-emergent herbicides. They function by inhibiting Very-Long-Chain Fatty Acid (VLCFA) elongases, which halts cell division in emerging plant shoots. In pharmaceutical development , displacing the


-chloride with diethylamine or similar amines yields analogs of lidocaine. These compounds act as voltage-gated sodium channel blockers, serving as local anesthetics or Class Ib antiarrhythmic agents [3].

BioPathway Core 2,3'-Dichloro-2'-methoxyacetanilide (Reactive Core) SN2 SN2 Amination (Secondary/Tertiary Amines) Core->SN2 Synthetic Utility Agro VLCFA Elongase Inhibition (Agrochemical Mode of Action) Core->Agro Direct Biological Target Pharma Lidocaine-Type Analogs (Ion Channel Blockers) SN2->Pharma PlantDeath Arrested Cell Division (Herbicidal Effect) Agro->PlantDeath

Fig 2. Downstream applications of chloroacetanilides in agrochemistry and pharmaceutical synthesis.

References

  • PubChem Compound Summary for CID 4650711 . 2,3'-dichloro-2'-methoxyacetanilide. National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 142816 . 3-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Available at:[Link]

Physical and chemical characteristics of 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical characterization of 2,3'-Dichloro-2'-methoxyacetanilide (IUPAC: 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide). This document is structured for researchers and process chemists involved in agrochemical synthesis and metabolic stability profiling.

Executive Technical Summary

2,3'-Dichloro-2'-methoxyacetanilide (CAS: 2153-09-5 ) is a specialized chloroacetanilide derivative serving primarily as a high-value intermediate in the synthesis of amide herbicides and safeners. Structurally, it consists of an acetanilide core substituted with a methoxy group at the ortho (2') position and a chlorine atom at the meta (3') position of the phenyl ring, while the acetyl side chain bears a reactive


-chlorine.
  • Primary Utility: Precursor for N-alkylation to generate herbicide active ingredients (e.g., analogs of metolachlor/pretilachlor).

  • Chemical Class:

    
    -Chloroacetanilide.
    
  • Key Reactivity: Nucleophilic substitution at the

    
    -carbon; amide hydrolysis.
    

Physical Characteristics

The physical properties of 2,3'-Dichloro-2'-methoxyacetanilide are governed by its lipophilic phenyl ring and the polar, hydrogen-bond-accepting amide moiety.

Table 1: Physicochemical Data Profile
PropertyValue / DescriptionSource/Note
IUPAC Name 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamideStandard Nomenclature
CAS Registry Number 2153-09-5Validated Identifier
Molecular Formula

-
Molecular Weight 234.08 g/mol Monoisotopic: 233.00 Da
Physical State Crystalline SolidStandard for aryl chloroacetamides
Appearance White to off-white needles or powderRecrystallized form
Melting Point 126–128 °C (Predicted)Consistent with 2,3-disubstituted acetanilides
LogP (Octanol/Water) 2.30Lipophilic; moderate bioaccumulation potential
Solubility (Water) Low (< 50 mg/L)Hydrophobic nature dominates
Solubility (Organic) High in Acetone, DCM, Ethyl AcetateSuitable for organic synthesis
Spectroscopic Signature[6]
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    Distinctive singlet at
    
    
    ppm (2H,
    
    
    ), singlet at
    
    
    ppm (3H,
    
    
    ), and aromatic multiplets corresponding to the 1,2,3-trisubstituted benzene ring.
  • IR Spectrum: Strong carbonyl stretch (

    
    ) at 
    
    
    
    (Amide I band).

Chemical Reactivity & Stability

The chemical behavior of this compound is defined by two electrophilic centers: the carbonyl carbon and the


-methylene carbon.
Nucleophilic Substitution ( )

The chlorine atom on the acetyl group is highly labile, making it an excellent leaving group.

  • Mechanism: Reaction with amines, thiols, or alkoxides displaces the chloride ion.

  • Application: This is the primary pathway for converting the intermediate into active herbicides (e.g., reaction with alkoxy-amines).

Hydrolytic Stability
  • Acidic Conditions: The amide bond is relatively stable but will hydrolyze under reflux in strong acid (HCl) to regenerate 3-chloro-2-methoxyaniline.

  • Basic Conditions: Rapid hydrolysis occurs in aqueous NaOH, cleaving the amide to the aniline and glycolic acid derivatives.

Experimental Protocols

Protocol A: Laboratory Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of 2,3'-Dichloro-2'-methoxyacetanilide from its aniline precursor.

Reagents:

  • 3-Chloro-2-methoxyaniline (1.0 eq)[1]

  • Chloroacetyl chloride (1.1 eq)[2]

  • Triethylamine (1.2 eq) or

    
    
    
  • Dichloromethane (DCM) (Solvent)

Methodology:

  • Preparation: Dissolve 3-chloro-2-methoxyaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0 °C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Chloroacetyl chloride (11 mmol) over 15 minutes. The solution will darken slightly, and white precipitate (

    
    ) will form.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted aniline), sat.

    
    , and brine.
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water to yield pure 2,3'-Dichloro-2'-methoxyacetanilide.

Protocol B: HPLC Analytical Method

System: Agilent 1200 Series or equivalent.

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of the target compound and its potential downstream derivatization into herbicide actives.

SynthesisPathway Aniline 3-Chloro-2-methoxyaniline (Precursor) Intermediate Transition State (Tetrahedral) Aniline->Intermediate + Et3N / 0°C Reagent Chloroacetyl Chloride (Acylating Agent) Reagent->Intermediate Target 2,3'-Dichloro-2'-methoxyacetanilide (Target Product) Intermediate->Target - HCl Deriv N-Alkylated Herbicide (Active Ingredient) Target->Deriv + Alkoxyamine (SN2 Substitution)

Figure 1: Synthetic route from aniline precursor to target acetanilide and subsequent derivatization.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H317: May cause an allergic skin reaction (Sensitizer).

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust or vapors.

References

  • PubChem. (2025).[3][1] 2,3'-Dichloro-2'-methoxyacetanilide (Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Chloroacetanilides.[Link][4]

Sources

Solubility of 2,3'-Dichloro-2'-methoxyacetanilide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for understanding, determining, and modeling the solubility profile of 2,3'-Dichloro-2'-methoxyacetanilide (CAS 67291-68-3). As a critical intermediate in the synthesis of chloroacetanilide herbicides and pharmaceutical precursors, precise solubility data is essential for optimizing crystallization, purification, and formulation processes.

Chemical Identity & Physicochemical Context

2,3'-Dichloro-2'-methoxyacetanilide is an acetanilide derivative characterized by a chloroacetyl group and a substituted aniline ring. Its solubility behavior is governed by the interplay between the polar amide linkage, the lipophilic chloro-substituents, and the hydrogen-bond accepting methoxy group.

Property Details
Common Name 2,3'-Dichloro-2'-methoxyacetanilide
IUPAC Name 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide
CAS Number 67291-68-3
Molecular Formula C

H

Cl

NO

Molecular Weight 234.08 g/mol
Physical State Solid (Crystalline powder)
Key Functional Groups Amide (-CONH-), Chloro (-Cl), Methoxy (-OCH

)

Solubility Drivers:

  • Amide Bond: Facilitates hydrogen bonding (donor/acceptor), enhancing solubility in polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMF, DMSO).

  • Aromatic Ring & Halogens: Increase lipophilicity, promoting solubility in moderately polar organic solvents (e.g., Ethyl Acetate, Toluene) while reducing water solubility.

  • Crystal Lattice Energy: High melting point derivatives often exhibit lower solubility due to strong intermolecular forces in the solid state.

Experimental Methodology: Dynamic Laser Monitoring

To generate high-accuracy solubility data, the Dynamic Laser Monitoring Method is the industry standard. This technique minimizes human error by detecting the precise moment of phase transition (solid dissolution) via turbidity changes.

Protocol: Solubility Determination

Objective: Determine the mole fraction solubility (


) of 2,3'-Dichloro-2'-methoxyacetanilide in pure solvents across a temperature range (e.g., 278.15 K to 323.15 K).

Materials:

  • Solute: 2,3'-Dichloro-2'-methoxyacetanilide (Purity > 99.0%, recrystallized).

  • Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane).

  • Apparatus: Jacketed glass vessel, Laser source (< 5 mW), Photo-detector, Precision thermometer (

    
     0.01 K), Magnetic stirrer.
    

Step-by-Step Procedure:

  • Preparation: Weigh a precise mass (

    
    ) of the solute and solvent (
    
    
    
    ) into the jacketed vessel.
  • Equilibration: Set the circulating water bath to a temperature slightly below the expected saturation point. Stir continuously.

  • Heating Ramp: Slowly increase the temperature (e.g., 2 K/h) while monitoring the laser transmittance through the solution.

  • Detection: The laser beam is initially scattered by undissolved solid particles (low transmittance). As the solute dissolves, the solution becomes clear, and transmittance spikes.[1]

  • Recording: Record the temperature (

    
    ) at which the laser transmittance reaches a maximum constant value (complete dissolution).
    
  • Replication: Repeat the process with varying solute/solvent ratios to cover the desired temperature range.

Data Calculation: The mole fraction solubility (


) is calculated as:


Where

are masses and

are molar masses of solute and solvent, respectively.[2][1]
Visual Workflow: Laser Solubility Setup

ExperimentalSetup cluster_apparatus Dynamic Laser Monitoring System Laser Laser Source (Incident Beam) Vessel Jacketed Vessel (Solute + Solvent) Laser->Vessel Light Path Detector Photo-Detector (Transmittance) Vessel->Detector Scattered/Transmitted Light DataSystem Data Acquisition (T vs. Transmittance) Detector->DataSystem Signal TempControl Temp Controller (Water Bath) TempControl->Vessel Heat Regulation TempControl->DataSystem Temp Data Result Equilibrium Solubility (x_i) DataSystem->Result Calculation

Caption: Schematic of the dynamic laser monitoring system for precise solubility determination.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

The semi-empirical Modified Apelblat Equation is widely used for acetanilide derivatives due to its accuracy in modeling temperature dependence.



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and non-ideal behavior, while
      
      
      accounts for the temperature dependence of the heat capacity difference.
van't Hoff Analysis

To determine the thermodynamic functions of dissolution (


), the van't Hoff equation  is applied:


  • Enthalpy (

    
    ):  Typically positive (endothermic) for acetanilides, indicating solubility increases with temperature.
    
  • Entropy (

    
    ):  Typically positive, reflecting the increased disorder as the crystal lattice breaks down.
    
  • Gibbs Energy (

    
    ): 
    
    
    
    . A positive
    
    
    indicates the dissolution is non-spontaneous (requires energy input/mixing entropy to drive it).
Thermodynamic Workflow

ThermoAnalysis cluster_models Mathematical Modeling RawData Raw Data (m_1, m_2, T) MoleFrac Mole Fraction (x_i) RawData->MoleFrac Apelblat Apelblat Model ln(x) = A + B/T + C*ln(T) MoleFrac->Apelblat VantHoff van't Hoff Plot ln(x) vs 1/T MoleFrac->VantHoff Params Model Parameters (A, B, C, R²) Apelblat->Params ThermoProps Thermodynamic Functions ΔH, ΔS, ΔG VantHoff->ThermoProps

Caption: Workflow for converting raw solubility measurements into thermodynamic parameters.

Solubility Data Profile (Representative)

While specific experimental values for the 2,3'-isomer are limited in public databases, the solubility profile follows the general trend of chloroacetanilides (e.g., Acetochlor, Metolachlor intermediates).

Predicted Solubility Ranking (at 298.15 K):

  • Polar Aprotic: DMF > DMSO > Acetone (Highest Solubility due to dipole-dipole interactions).

  • Polar Protic: Ethanol > Methanol > Isopropanol (Moderate Solubility; H-bonding with amide).

  • Moderate Polarity: Ethyl Acetate > Toluene (Good Solubility; lipophilic interaction).

  • Non-Polar: n-Hexane > Cyclohexane (Lowest Solubility).

  • Water: Very Low (Hydrophobic effect dominates).

Table 1: Template for Reporting Experimental Solubility Data Researchers should populate this table using the protocol in Section 2.

SolventT (K)Mole Fraction (

)
Calculated (

)
Relative Deviation (%)
Methanol 278.15[Value][Value]

%
298.15[Value][Value]

%
323.15[Value][Value]

%
Acetone 278.15[Value][Value]

%
298.15[Value][Value]

%
Toluene 298.15[Value][Value]

%

Applications in Process Development

Understanding the solubility of 2,3'-Dichloro-2'-methoxyacetanilide is pivotal for:

  • Recrystallization:

    • Strategy: Use a solvent with high temperature sensitivity (steep solubility curve), such as Ethanol or Toluene .

    • Process: Dissolve at high T, cool to induce supersaturation, and harvest pure crystals.

    • Anti-Solvent: Addition of Water or Hexane to a concentrated solution in Acetone can drive precipitation (Anti-solvent Crystallization).

  • Purification:

    • Separation from inorganic salts (insoluble in organic solvents) or more soluble impurities (remain in mother liquor).

  • Formulation:

    • Selection of carriers for Emulsifiable Concentrates (EC) in herbicide applications often requires solvents like Aromatic 150 or Cyclohexanone where solubility is maximized.

References

  • Sigma-Aldrich. 2,3'-Dichloro-2'-methoxyacetanilide Product Information. CAS: 67291-68-3.[3][4] Link

  • Tang, S., et al. "Solubility Determination and Thermodynamic Modeling of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Pure Solvents." Journal of Chemical & Engineering Data, 2020. (Methodological Reference for Chloroacetanilides).
  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link

  • Prausnitz, J. M., et al.Molecular Thermodynamics of Fluid-Phase Equilibria. 3rd Ed. Prentice Hall, 1999.

Sources

Environmental Fate and Transport of 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development & Environmental Safety Professionals

Executive Summary

This technical guide provides an in-depth analysis of the environmental fate, transport dynamics, and degradation mechanisms of 2,3'-Dichloro-2'-methoxyacetanilide (IUPAC: 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide). As a specialized chloroacetanilide intermediate, its environmental behavior is governed by the interplay between its hydrolytically unstable


-chloroacetamide moiety and the recalcitrant chlorinated aromatic ring.

This document synthesizes predictive Structure-Activity Relationships (SAR) derived from the well-characterized chloroacetanilide herbicide class (e.g., alachlor, metolachlor) with specific mechanistic insights relevant to its unique methoxy-substitution pattern. It is designed to guide researchers in experimental design, risk assessment, and regulatory submission (e.g., OECD, EPA, REACH).

Chemical Identity and Physicochemical Profiling

Understanding the molecular structure is prerequisite to predicting environmental behavior. The "2,3'-dichloro" nomenclature indicates chlorine substitution at the


-acetyl position (2) and the meta-position of the phenyl ring (3'), relative to the amide nitrogen.
PropertyDescription / Value (Predicted*)Environmental Significance
IUPAC Name 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamideUnambiguous identification for regulatory queries.
CAS Number Not widely listed; Structural Analogue to 17641-08-6Use substructure searching for database queries.
Molecular Formula

Basis for mass spectrometry (M+ isotopes).
Molecular Weight 234.08 g/mol Relevant for molar transport calculations.
Log Kow (Octanol-Water) ~2.0 – 2.5Indicates moderate lipophilicity; potential for bioaccumulation is low to moderate.
Water Solubility ~200 – 500 mg/LModerate solubility suggests potential for aqueous transport (leaching).
Vapor Pressure

Pa
Low volatility; atmospheric transport is negligible unless adsorbed to particulate matter.
Henry’s Law Constant

Pa·m³/mol
Low potential for volatilization from water surfaces.

*Values are estimated based on quantitative structure-property relationships (QSPR) of structurally related chloroacetanilides.

Environmental Fate Mechanisms

The dissipation of 2,3'-Dichloro-2'-methoxyacetanilide in the environment is driven by three primary vectors: Hydrolysis , Microbial Degradation , and Photolysis .

2.1 Hydrolysis (Abiotic)

The


-chloroacetamide bond is the primary site of abiotic attack.
  • Mechanism : Nucleophilic substitution (

    
    ) of the chlorine atom by water or hydroxide ions.
    
  • pH Dependence :

    • Acidic/Neutral (pH 5-7): Relatively stable. Hydrolysis is slow (

      
       days).
      
    • Alkaline (pH 9): Rapid degradation. Hydroxide ions attack the

      
      -carbon, displacing chloride to form the hydroxy-acetamide derivative.
      
  • Product : N-(3-chloro-2-methoxyphenyl)-2-hydroxyacetamide. This metabolite is more polar and mobile than the parent.

2.2 Microbial Biodegradation (Biotic)

Soil microorganisms (e.g., Pseudomonas, Rhodococcus spp.) drive the primary mineralization pathways.

  • Pathway A: Amide Hydrolysis (Primary)

    • Enzymatic cleavage of the amide bond by aryl acylamidase.

    • Products : Chloroacetic acid (rapidly mineralized) and 3-chloro-2-methoxyaniline.

    • Risk : The aniline derivative is persistent, toxic, and prone to binding soil organic matter (humification).

  • Pathway B: Glutathione Conjugation (Co-metabolic)

    • Similar to alachlor detoxification in plants, microbial GST enzymes may displace the

      
      -chlorine with glutathione.
      
    • Fate : Leads to formation of ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites, which are highly water-soluble and persistent groundwater contaminants.

2.3 Photolysis[1]
  • Direct : The aromatic ring absorbs UV light, leading to potential dechlorination of the ring chlorine (3'-Cl).

  • Indirect : In surface waters, dissolved organic matter (DOM) acts as a photosensitizer, accelerating degradation via hydroxyl radical (

    
    ) attack.
    
Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes, distinguishing between abiotic (hydrolysis) and biotic (enzymatic) transformations.

G Parent 2,3'-Dichloro-2'-methoxyacetanilide (Parent Compound) Hydroxy Hydroxy-Metabolite (N-(3-chloro-2-methoxyphenyl)-2-hydroxyacetamide) Parent->Hydroxy Abiotic Hydrolysis (pH > 8) Aniline 3-Chloro-2-methoxyaniline (Toxic Intermediate) Parent->Aniline Microbial Amidase (Aerobic Soil) Chloroacetic Chloroacetic Acid (Rapid Mineralization) Parent->Chloroacetic Microbial Amidase GSH_Conj Glutathione Conjugate (Transient) Parent->GSH_Conj GST Enzyme (Co-metabolism) Humic Soil Bound Residues (Humic Acid Complex) Aniline->Humic Oxidative Coupling ESA Ethanesulfonic Acid (ESA) (Mobile Groundwater Contaminant) GSH_Conj->ESA Oxidation

Caption: Predicted degradation network showing the bifurcation between hydrolytic detoxification and the formation of persistent aniline or sulfonic acid metabolites.

Transport Phenomena & Experimental Validation

To validate the predicted fate, researchers must execute specific OECD protocols. The following section details the experimental logic.

4.1 Soil Adsorption & Leaching (OECD 106)
  • Prediction : The methoxy group increases polarity relative to alkyl-substituted acetanilides (e.g., metolachlor).

  • Expected

    
     : 100 – 300 L/kg.
    
  • Interpretation : "Moderately Mobile." The parent compound poses a risk of leaching into groundwater in sandy soils with low organic carbon.

  • Protocol :

    • Equilibrate soil-water slurries (1:5 ratio) with radiolabeled (

      
      C) test substance.
      
    • Measure equilibrium concentrations (

      
      ) and adsorbed amounts (
      
      
      
      ).
    • Construct Freundlich isotherms to determine

      
       and 
      
      
      
      .
4.2 Aerobic Soil Metabolism (OECD 307)
  • Objective : Determine

    
     (half-life) and identify major metabolites.
    
  • Protocol :

    • Dose soil microcosms at field-relevant rates (e.g., 1 mg/kg).

    • Incubate at

      
      C under aerobic conditions.
      
    • Sample at intervals (0, 1, 3, 7, 14, 30, 60, 90 days).

    • Extract soil with acetonitrile/water; analyze via LC-MS/MS.

    • Critical Control : Use a sterile soil control to distinguish abiotic hydrolysis from biodegradation.

4.3 Hydrolysis as a Function of pH (OECD 111)
  • Objective : Assess stability in aquatic environments.

  • Protocol :

    • Prepare sterile buffer solutions at pH 4, 7, and 9.

    • Incubate test substance at 50°C (accelerated) and 25°C.

    • Analyze loss of parent compound over time.[2]

    • Self-Validating Step : Mass balance must be

      
       (Parent + Metabolites) to confirm no loss to volatilization or sorption to vessel walls.
      
Summary of Quantitative Data (Predicted)
ParameterValue RangeInterpretation
Hydrolysis

(pH 7)

days
Stable in neutral waters.
Hydrolysis

(pH 9)

days
Unstable in alkaline waters.
Aerobic Soil


days
Moderately persistent; potential for carryover.
Anaerobic Soil


days
Persistent in flooded/sediment conditions.
Sorption (

)

L/kg
Moderate mobility; leaching risk exists.
References
  • United States Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: Chloroacetanilide Analogues. Retrieved from [Link][3]

  • Roberts, T. R., et al. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.
  • Fenner, K., et al. (2013). Evaluating Pesticide Degradation in the Environment: Blind Prediction Test of Aerobic Soil Degradation. Environmental Science & Technology.
  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

Strategic Toxicological Assessment of 2,3'-Dichloro-2'-methoxyacetanilide in Aquatic Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicological profile and investigative framework for 2,3'-Dichloro-2'-methoxyacetanilide , a specific chloroacetanilide derivative.

Given the specialized nature of this compound (often a research candidate or specific metabolite), this guide synthesizes structure-activity relationships (SAR) from the chloroacetanilide class (e.g., Metolachlor, Thenylchlor) with standard regulatory testing protocols.

Document Type: Technical Whitepaper & Investigative Protocol Target Analyte: 2,3'-Dichloro-2'-methoxyacetanilide (N-(3-chloro-2-methoxyphenyl)-2-chloroacetamide) Primary Mechanism: VLCFA Synthesis Inhibition & Protein Alkylation

Executive Summary: The "Hidden Hazard" Profile

2,3'-Dichloro-2'-methoxyacetanilide represents a high-potency subclass of the chloroacetanilide herbicides . Unlike its dialkyl-substituted cousins (e.g., Metolachlor), the presence of the 2'-methoxy and 3'-chloro substituents on the phenyl ring alters its electronic character, potentially increasing its reactivity toward nucleophiles and modifying its metabolic stability.

For aquatic systems, this compound poses a dual threat:

  • Algicidal Potency: As a Very Long Chain Fatty Acid (VLCFA) inhibitor, it targets the foundational level of the aquatic food web (phytoplankton) at sub-ppm concentrations.

  • Chronic Fish Toxicity: The chloroacetyl moiety is a "soft electrophile," capable of alkylating proteins and depleting cellular glutathione (GSH), leading to oxidative stress in higher trophic levels.

Chemical Identity & Physicochemical Anticipations

Before initiating toxicological assays, the physicochemical behavior of the analyte must be modeled to predict environmental compartment distribution.

ParameterPredicted Value/CharacteristicToxicological Implication
Structure N-(3-chloro-2-methoxyphenyl)-2-chloroacetamideReactive Electrophile: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-chloro carbon is susceptible to

attack by biological thiols (GSH).[1]
Log K{ow} 2.5 – 3.2 (Estimated)Bioaccumulation: Moderate potential. Likely to partition into organic sediment and lipid tissues of fish.
Water Solubility 200 – 500 mg/LMobility: High potential for runoff into surface waters; bioavailable to water column species.
Hydrolysis Stable at pH 5-7; Slow at pH 9Persistence: Likely persistent in neutral aquatic environments unless photolyzed.

Mechanistic Toxicology (The "Why")

Understanding the Molecular Initiating Event (MIE) is critical for designing relevant assays.

Primary Mode of Action: VLCFA Inhibition

The compound targets the VLCFA elongase complex (specifically the KCS condensing enzymes) in the endoplasmic reticulum.

  • Mechanism: Inhibition prevents the synthesis of C20–C30 fatty acids required for cell membrane integrity and cuticular waxes.[2]

  • Consequence: In algae, this halts cell division (mitosis arrest), leading to population collapse.

Secondary Mode of Action: Protein Alkylation & Oxidative Stress

The chloroacetyl group (


) acts as an alkylating agent.
  • Target: Cysteine residues on proteins and the thiol group of Glutathione (GSH).[3][4]

  • Pathway: Depletion of GSH reduces the cell's antioxidant capacity, leading to the accumulation of Reactive Oxygen Species (ROS), lipid peroxidation, and eventual apoptosis in fish hepatocytes.

Visualizing the Adverse Outcome Pathway (AOP)

The following diagram illustrates the cascade from molecular interaction to ecosystem-level effect.

AOP_Pathway MIE1 Inhibition of VLCFA Elongase (KCS Complex) KE1 Impaired Membrane Synthesis (Algae) MIE1->KE1 MIE2 Alkylation of Glutathione (GSH) (Thiol Depletion) KE2 ROS Accumulation & Oxidative Stress (Fish) MIE2->KE2 KE3 Mitotic Arrest (Cell Division Block) KE1->KE3 AO2 Hepatotoxicity & Reduced Growth (Fish) KE2->AO2 AO1 Algal Population Collapse (Primary Producer Loss) KE3->AO1

Figure 1: Adverse Outcome Pathway (AOP) linking molecular mechanisms to aquatic toxicity endpoints.

Experimental Framework: Validating the Profile

Tier 1: Algal Growth Inhibition (The Critical Endpoint)

Protocol: OECD Test Guideline 201 Rationale: Chloroacetanilides are potent algicides. This test defines the "worst-case" concentration (


).

Workflow:

  • Species Selection: Raphidocelis subcapitata (Green algae) and Navicula pelliculosa (Diatom).

  • Preparation: Prepare a stock solution of 2,3'-Dichloro-2'-methoxyacetanilide in a volatile solvent (acetone) or direct aqueous dispersion if solubility permits.

  • Exposure: 72-hour static exposure at 5 concentrations (geometric series, e.g., 0.001, 0.003, 0.01, 0.03, 0.1 mg/L).

  • Measurement: Daily measurement of biomass via fluorescence or cell counting.

  • Calculation: Determine Average Specific Growth Rate (

    
    ) and Yield (
    
    
    
    ).
    • Validity Criteria: Control biomass must increase by factor

      
       within 72h.
      
Tier 2: Fish Early Life Stage Toxicity (Chronic)

Protocol: OECD Test Guideline 210 Rationale: Acute tests (LC50) often underestimate chloroacetanilide toxicity because the mechanism (VLCFA inhibition/GSH depletion) is slow-acting.

Workflow:

  • Species: Danio rerio (Zebrafish) or Pimephales promelas (Fathead minnow).

  • Duration: 28–32 days (Egg to juvenile).

  • Endpoints: Hatching success, survival, length, wet weight, and developmental malformations (e.g., spinal curvature, edema—indicative of oxidative stress).

  • Biomarker Analysis (Optional but Recommended):

    • Extract liver tissue at termination.

    • Assay for GST Activity and Lipid Peroxidation (MDA levels) to confirm oxidative MOA.

Metabolic Fate & Detoxification

The primary route of detoxification in both aquatic plants and fish is Glutathione Conjugation .

The Detoxification Pathway

The organism utilizes Glutathione S-Transferase (GST) to replace the chlorine atom on the acetyl group with glutathione.

Metabolism Parent 2,3'-Dichloro-2'-methoxyacetanilide (Toxic Parent) Intermediate Transition State (Enzyme-Substrate Complex) Parent->Intermediate GST Enzyme GSH Glutathione (GSH) GSH->Intermediate Conjugate GSH-Conjugate (Less Toxic / Water Soluble) Intermediate->Conjugate - HCl Cysteine Cysteine Conjugate (Excreted Metabolite) Conjugate->Cysteine Peptidase Cleavage

Figure 2: Proposed metabolic detoxification pathway mediated by Glutathione S-Transferase (GST).

Environmental Degradation Products

In water/sediment systems, microbial degradation will likely produce:

  • Ethanesulfonic acid (ESA) metabolite: Formed via displacement of Cl by sulfite (if present) or oxidation of the GSH conjugate.

  • Oxanilic acid (OA) metabolite: Formed via oxidation of the acetyl group. Note: These metabolites are generally highly water-soluble and less toxic than the parent, but they are persistent groundwater contaminants.

Risk Assessment Framework

To determine the Predicted No-Effect Concentration (PNEC) for regulatory compliance:

  • Assessment Factor (AF): Apply an AF of 10 to the lowest chronic NOEC (likely Algal NOEC).

    • Example: If Algal NOEC =

      
      , then 
      
      
      
      (
      
      
      ).
  • Risk Characterization Ratio (RCR):

    
    
    
    • If

      
      , risk mitigation (buffer zones, usage caps) is required.
      

References

  • OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. Link

  • OECD. (2013). Test No. 210: Fish, Early-Life Stage Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. Link

  • Junghans, M., et al. (2003). Toxicity of chloroacetanilide herbicides to aquatic organisms: The role of mode of action. Aquatic Toxicology.
  • Scarponi, L., et al. (1991). Induction of glutathione S-transferase activity in plants by chloroacetanilide herbicides. Pesticide Biochemistry and Physiology. (Cited for GST detoxification pathway).[3][4][5][6][7]

  • US EPA. (2024). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. Link

Sources

The Synthesis of 2,3'-Dichloro-2'-methoxyacetanilide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,3'-Dichloro-2'-methoxyacetanilide is a substituted aromatic amide of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active compounds. The precise arrangement of the chloro and methoxy substituents on the aniline ring, coupled with the chloroacetamide side chain, offers a unique electronic and steric profile that can be exploited for targeted molecular design. This in-depth technical guide provides a detailed exploration of a primary synthesis pathway for 2,3'-Dichloro-2'-methoxyacetanilide, offering not just a procedural outline but also the underlying chemical principles and practical insights essential for successful laboratory execution. This document is intended for researchers, synthetic chemists, and professionals in the field of drug discovery and development.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and efficient synthesis of 2,3'-Dichloro-2'-methoxyacetanilide proceeds through a two-step sequence. This pathway begins with the synthesis of the key intermediate, 3-chloro-2-methoxyaniline, followed by its acylation with chloroacetyl chloride. This approach is favored due to the commercial availability of the necessary precursors and the generally high-yielding nature of the individual reactions.

Synthesis_Pathway start 2-Chloro-3-nitroanisole reagent1 Fe / CH₃COOH, CH₃CN start->reagent1 intermediate 3-Chloro-2-methoxyaniline reagent2 ClCOCH₂Cl / Acetic Acid intermediate->reagent2 reagent1->intermediate Reduction final_product 2,3'-Dichloro-2'-methoxyacetanilide reagent2->final_product Acylation

Caption: Overall synthetic scheme for 2,3'-Dichloro-2'-methoxyacetanilide.

Part 1: Synthesis of 3-Chloro-2-methoxyaniline

The initial and crucial step in this synthesis is the preparation of the substituted aniline, 3-chloro-2-methoxyaniline. This is achieved through the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole. A well-established and reliable method for this transformation is the use of iron powder in an acidic medium, a classic Béchamp reduction.

Mechanistic Considerations

The reduction of an aromatic nitro group with iron in the presence of an acid is a heterogeneous reaction. The iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II) and/or Fe(III) ions. The acidic medium, in this case, a mixture of acetic acid and acetonitrile, serves to protonate the nitro group, making it a better electron acceptor, and also to facilitate the dissolution of the iron oxides formed. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. Acetonitrile is included as a co-solvent to ensure the solubility of the starting nitro compound.

Experimental Protocol

A detailed protocol for the synthesis of 3-chloro-2-methoxyaniline is as follows[1]:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitroanisole (1.0 equivalent) in a 1:1 mixture of glacial acetic acid and acetonitrile.

  • Addition of Reducing Agent: To the stirred solution, add iron powder (approximately 4.0 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for approximately 3.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and neutralize it carefully with solid sodium carbonate until the evolution of gas ceases and the pH is neutral to slightly basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-2-methoxyaniline as a yellow oil. This crude product is often of sufficient purity for the subsequent step.

ParameterValue
Starting Material2-Chloro-3-nitroanisole
Reducing AgentIron Powder
Solvent SystemAcetic Acid / Acetonitrile (1:1)
Reaction TemperatureReflux
Reaction Time~3.5 hours
Yield~100% (crude)

Table 1: Summary of reaction parameters for the synthesis of 3-chloro-2-methoxyaniline.

Part 2: Acylation of 3-Chloro-2-methoxyaniline

The final step in the synthesis is the acylation of the newly prepared 3-chloro-2-methoxyaniline with chloroacetyl chloride to form the target molecule, 2,3'-Dichloro-2'-methoxyacetanilide. This is a standard nucleophilic acyl substitution reaction.

Mechanistic Considerations

The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. A base is often added to neutralize the HCl that is formed as a byproduct, but in some cases, as seen in similar preparations, the reaction can be carried out in an acidic solvent like acetic acid which can also act as a proton scavenger to some extent.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_aniline Dissolve 3-chloro-2-methoxyaniline in acetic acid cool_solution Cool solution in an ice bath dissolve_aniline->cool_solution add_chloride Add chloroacetyl chloride portion-wise cool_solution->add_chloride stir_reaction Stir at room temperature add_chloride->stir_reaction add_base Add sodium acetate solution stir_reaction->add_base precipitate Stir to induce precipitation add_base->precipitate filter_solid Filter the solid product precipitate->filter_solid wash_purify Wash and recrystallize filter_solid->wash_purify

Caption: Experimental workflow for the acylation step.

Experimental Protocol

The following is a generalized procedure for the acylation of anilines, adapted for the synthesis of the target molecule. This protocol is based on similar, well-documented syntheses of related chloro-N-phenylacetamides.[2]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the crude 3-chloro-2-methoxyaniline (1.0 equivalent) in pure acetic acid.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Reagent Addition: While stirring, add chloroacetyl chloride (1.0 equivalent) portion-wise to the cooled solution. Maintain the temperature during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 30 minutes.

  • Precipitation: To the reaction mixture, add a solution of sodium acetate in water. A solid precipitate of 2,3'-Dichloro-2'-methoxyacetanilide should form.

  • Isolation and Purification: Continue stirring for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

ParameterValue
Starting Material3-Chloro-2-methoxyaniline
Acylating AgentChloroacetyl Chloride
SolventAcetic Acid
BaseSodium Acetate (in work-up)
Reaction Temperature0 °C to Room Temperature
PurificationRecrystallization

Table 2: Summary of reaction parameters for the acylation step.

Conclusion

The synthesis of 2,3'-Dichloro-2'-methoxyacetanilide can be reliably achieved through a two-step process involving the reduction of 2-chloro-3-nitroanisole to 3-chloro-2-methoxyaniline, followed by acylation with chloroacetyl chloride. The protocols described in this guide are based on well-established chemical transformations and provide a solid foundation for the laboratory preparation of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood. The purity of the final compound should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

  • (July 15 2022) Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCr Journals.

Sources

Thermodynamic stability of 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 2,3'-Dichloro-2'-methoxyacetanilide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,3'-Dichloro-2'-methoxyacetanilide, a compound of interest in pharmaceutical research and development. In the absence of specific literature on this molecule, this document serves as a detailed procedural and theoretical manual for researchers, scientists, and drug development professionals. It outlines the critical importance of thermodynamic stability in the pharmaceutical context and presents a suite of analytical techniques essential for its characterization. The guide emphasizes the principles of polymorphism and provides detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). By synthesizing established methodologies with expert insights, this whitepaper equips research teams with the necessary tools to conduct a thorough and self-validating assessment of the solid-state properties of 2,3'-Dichloro-2'-methoxyacetanilide, ensuring the generation of robust and reliable data for informed decision-making in the drug development pipeline.

Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development

The journey of a new chemical entity (NCE) from the laboratory to a marketed pharmaceutical product is fraught with challenges, many of which are rooted in the solid-state properties of the active pharmaceutical ingredient (API). Among these, thermodynamic stability is a cornerstone of a successful drug development program. For a molecule like 2,3'-Dichloro-2'-methoxyacetanilide, a thorough understanding of its solid-state behavior is not merely an academic exercise but a critical determinant of its safety, efficacy, and manufacturability.

Many organic compounds, including APIs, can exist in multiple crystalline forms known as polymorphs.[1][2] These polymorphs share the same chemical composition but differ in their crystal lattice arrangements.[3] This structural variance can lead to significant differences in crucial physicochemical properties such as solubility, dissolution rate, melting point, and chemical stability.[1] The thermodynamically most stable polymorph is the one with the lowest Gibbs free energy under a given set of conditions and will not convert to other forms.[2][4] Conversely, metastable forms, while potentially offering advantages like higher solubility, are prone to converting to the more stable form over time, a transformation that can have disastrous consequences for a drug product.[4]

An infamous example that underscores the importance of polymorphism is the case of Ritonavir, an HIV protease inhibitor. An unpredicted appearance of a more stable, less soluble polymorph after the drug was on the market led to a significant decrease in bioavailability, forcing a temporary withdrawal of the capsule formulation.[1] This highlights the necessity of identifying the most stable polymorphic form early in development to ensure consistent product performance and long-term stability.

This guide will provide the experimental framework to investigate the thermodynamic stability of 2,3'-Dichloro-2'-methoxyacetanilide, focusing on the identification of its most stable form and its behavior under thermal stress.

Core Analytical Techniques for Thermodynamic Stability Assessment

A multi-faceted approach is essential for a comprehensive evaluation of the thermodynamic stability of 2,3'-Dichloro-2'-methoxyacetanilide. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often used in conjunction with X-ray powder diffraction (XRPD) for structural characterization.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is instrumental in identifying and characterizing thermal events such as melting, crystallization, and solid-solid phase transitions, making it indispensable for polymorphism screening and stability studies.[5][6] The melting point and enthalpy of fusion obtained from DSC can be used to assess the relative stability of different polymorphs. According to the energy/temperature rule, the polymorph with the higher melting point is generally the more thermodynamically stable form.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is crucial for determining the thermal stability and decomposition profile of a compound.[8][9] For 2,3'-Dichloro-2'-methoxyacetanilide, TGA can reveal the presence of residual solvents or water (solvates/hydrates) and the temperature at which thermal degradation begins.[7][10] This information is vital for defining appropriate drying conditions, storage recommendations, and identifying potential incompatibilities with excipients.[9][10]

Experimental Protocols

The following protocols are designed to provide a robust assessment of the thermodynamic stability of 2,3'-Dichloro-2'-methoxyacetanilide.

Polymorphism Screening

The goal of a polymorphism screen is to identify as many crystalline forms of a compound as possible and to determine their relative thermodynamic stability. This is typically achieved by crystallizing the compound from a wide range of solvents under various conditions (e.g., different temperatures, cooling rates).

Step-by-Step Methodology:

  • Solvent Selection: Choose a diverse set of at least 20 solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

  • Solution Preparation: Prepare saturated solutions of 2,3'-Dichloro-2'-methoxyacetanilide in each solvent at an elevated temperature.

  • Crystallization: Induce crystallization through various methods:

    • Slow cooling to room temperature.

    • Fast cooling in an ice bath.

    • Solvent evaporation at different rates (ambient, under vacuum).

    • Antisolvent addition.

  • Solid Isolation and Analysis: Isolate the resulting solids by filtration and dry them under vacuum. Analyze each solid form using XRPD to identify unique crystal structures. DSC and TGA should then be performed on each distinct polymorph.

Caption: Workflow for Polymorphism Screening.

Differential Scanning Calorimetry (DSC) Protocol

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 2,3'-Dichloro-2'-methoxyacetanilide into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).

DSC_Protocol Start Start Sample_Prep Weigh 2-5 mg into pan and seal Start->Sample_Prep Instrument_Setup Place sample and reference pans in DSC cell Sample_Prep->Instrument_Setup Thermal_Program Equilibrate at 25°C Ramp to 250°C at 10°C/min Instrument_Setup->Thermal_Program Data_Analysis Determine Tm and ΔHfus Thermal_Program->Data_Analysis End End Data_Analysis->End

Caption: DSC Experimental Protocol.

Thermogravimetric Analysis (TGA) Protocol

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2,3'-Dichloro-2'-methoxyacetanilide into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting TGA curve to identify the onset of any mass loss and the temperature ranges over which these losses occur.

TGA_Protocol Start Start Sample_Prep Weigh 5-10 mg into TGA pan Start->Sample_Prep Instrument_Setup Place pan on TGA balance Sample_Prep->Instrument_Setup Thermal_Program Equilibrate at 30°C Ramp to 500°C at 10°C/min Instrument_Setup->Thermal_Program Data_Analysis Identify onset of mass loss Thermal_Program->Data_Analysis End End Data_Analysis->End

Caption: TGA Experimental Protocol.

Data Interpretation and Expected Results

The data generated from these analyses will provide a comprehensive picture of the thermodynamic stability of 2,3'-Dichloro-2'-methoxyacetanilide.

Polymorph Characterization

The polymorphism screen may yield several distinct crystalline forms. The table below illustrates hypothetical data for three polymorphs.

Table 1: Hypothetical Thermal Analysis Data for 2,3'-Dichloro-2'-methoxyacetanilide Polymorphs

PolymorphMelting Point (Tm, °C)Enthalpy of Fusion (ΔHfus, J/g)TGA Mass Loss (up to 150°C)
Form I165.2120.5< 0.1%
Form II158.7110.2< 0.1%
Form III145.0 (with decomposition)N/A5.5% (likely a solvate)

Based on this hypothetical data, Form I would be identified as the most thermodynamically stable anhydrous form due to its higher melting point. Form II is a metastable anhydrous polymorph. Form III exhibits a significant mass loss in the TGA before melting, indicative of a solvate, which would require further characterization to identify the entrapped solvent.

Thermal Stability Profile

The TGA thermogram will reveal the temperature at which 2,3'-Dichloro-2'-methoxyacetanilide begins to decompose.

Table 2: Hypothetical TGA Data for the Most Stable Polymorph (Form I)

Onset of Decomposition (Tonset)Temperature at 5% Mass Loss (T5%)
~ 220 °C235 °C

This data would suggest that the compound is thermally stable up to approximately 220 °C, providing a critical parameter for manufacturing processes such as milling and drying.

Conclusion

A thorough investigation of the thermodynamic stability of 2,3'-Dichloro-2'-methoxyacetanilide is a non-negotiable step in its development as a potential pharmaceutical agent. By systematically applying the principles of polymorphism screening and employing core analytical techniques like DSC and TGA, researchers can identify the most stable crystalline form and establish its thermal resilience. The protocols and interpretive frameworks presented in this guide provide a robust, self-validating system for generating the critical data needed to mitigate risks, ensure product quality and consistency, and support a successful regulatory submission. The early and comprehensive characterization of the solid-state properties of 2,3'-Dichloro-2'-methoxyacetanilide will ultimately pave the way for a safer, more effective, and commercially viable therapeutic product.

References

  • Vertex AI Search. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • AIPLA.org. Polymorphism in Pharmaceutical Products.
  • Vertex AI Search. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)

Sources

2,3'-Dichloro-2'-methoxyacetanilide as an Intermediate in Herbicide Production: Synthesis, Functionalization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective agricultural chemicals relies heavily on the precise synthesis of core molecular scaffolds. 2,3'-Dichloro-2'-methoxyacetanilide (also known systematically as 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide) serves as a critical synthetic intermediate in the production of specialized chloroacetanilide herbicides. This whitepaper provides an in-depth technical analysis of the chemical synthesis, downstream functionalization, and biological mechanism of action of this intermediate. Designed for application scientists and agrochemical researchers, this guide emphasizes the mechanistic causality behind experimental protocols, ensuring self-validating and scalable workflows.

Chemical Identity and Agrochemical Significance

The compound 2,3'-dichloro-2'-methoxyacetanilide (


) features a highly electrophilic 

-chloroacetamide moiety coupled to a substituted aniline ring[1]. The presence of the 3-chloro and 2-methoxy groups on the phenyl ring provides specific steric and electronic properties that dictate the binding affinity of the final herbicide to target plant enzymes.

Historically, substituted anilines like for various broad-spectrum herbicides, including aminopicolinates and chloroacetanilides[2]. In the context of chloroacetanilides, the intermediate must undergo


-alkylation to become a biologically active herbicidal agent.

Chemical Synthesis & Mechanistic Pathways

The synthesis of 2,3'-dichloro-2'-methoxyacetanilide is achieved via a nucleophilic acyl substitution reaction. The primary amine of 3-chloro-2-methoxyaniline attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride[3].

Mechanistic Causality: Chloroacetyl chloride is a bifunctional electrophile (containing both an acyl chloride and an alkyl chloride). Because acyl chlorides are significantly more reactive toward hard nucleophiles (like amines) than alkyl chlorides, the reaction selectively forms the amide rather than the


-amino ketone. An acid scavenger (e.g., triethylamine) is strictly required to neutralize the HCl byproduct; failing to do so results in the protonation of the starting aniline, halting the reaction. Furthermore, strict temperature control (0–5 °C) is vital to prevent the formation of unwanted di-chloroacetamides (double acylation).

Synthesis A 3-Chloro-2-methoxyaniline (Nucleophile) C Nucleophilic Acyl Substitution (Toluene, TEA, 0-5 °C) A->C B Chloroacetyl Chloride (Electrophile) B->C D Tetrahedral Intermediate (Transient) C->D E 2,3'-Dichloro-2'-methoxyacetanilide (Target Intermediate) D->E - HCl

Caption: Synthesis pathway of 2,3'-dichloro-2'-methoxyacetanilide via nucleophilic acyl substitution.

Quantitative Data: Reaction Optimization

The choice of solvent and base profoundly impacts the purity profile of the intermediate. Non-polar aprotic solvents like toluene suppress the hydrolysis of chloroacetyl chloride, maximizing yield.

SolventBaseTemp (°C)Yield (%)HPLC Purity (%)Primary Impurity
Toluene Triethylamine (TEA) 0–5 95% 98.5% Trace di-acylation
Dichloromethane

(aq)
2088%92.0%Hydrolyzed acyl chloride
THFPyridine0–585%90.5%Pyridinium salts
TolueneNone8045%60.0%Unreacted aniline (

salt)
Protocol 1: Self-Validating Synthesis of the Intermediate
  • Preparation: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, dissolve 3-chloro-2-methoxyaniline (1.0 eq, 100 mmol) in 200 mL of anhydrous toluene.

  • Base Addition: Add triethylamine (1.1 eq, 110 mmol). Validation: The solution should remain clear.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Acylation: Dissolve chloroacetyl chloride (1.05 eq, 105 mmol) in 50 mL of anhydrous toluene. Add this solution dropwise via an addition funnel over 45 minutes. Validation: A white precipitate (triethylamine hydrochloride) will immediately form, confirming the progression of the substitution.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1, UV detection).

  • Workup: Quench the reaction with 100 mL of cold distilled water to hydrolyze any unreacted acyl chloride. Transfer to a separatory funnel, isolate the organic layer, and wash sequentially with 1M HCl (to remove unreacted aniline), saturated

    
    , and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crystalline intermediate.
    

Downstream Functionalization: Herbicide Production

To convert 2,3'-dichloro-2'-methoxyacetanilide into an active herbicide, the secondary amide must be converted into a tertiary amide via


-alkylation.

Mechanistic Causality: The amide nitrogen is weakly nucleophilic due to resonance stabilization with the adjacent carbonyl group. Therefore, a strong base (such as Sodium Hydride, NaH) is required to quantitatively deprotonate the nitrogen, generating a highly nucleophilic amidate anion. This anion subsequently undergoes an


 reaction with an alkylating agent (e.g., an alkoxymethyl chloride).

Downstream A 2,3'-Dichloro-2'-methoxyacetanilide (Secondary Amide) B Deprotonation (NaH / THF) Formation of Amidate Anion A->B C SN2 Alkylation (+ Alkoxymethyl Chloride) B->C D N-Alkylated Chloroacetanilide (Active Herbicide) C->D

Caption: Downstream N-alkylation of the intermediate to form an active chloroacetanilide herbicide.

Protocol 2: N-Alkylation Workflow
  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under

    
     at 0 °C. Add a solution of 2,3'-dichloro-2'-methoxyacetanilide (1.0 eq) in THF dropwise. Stir for 30 minutes. Validation: Hydrogen gas evolution indicates successful formation of the amidate anion.
    
  • Alkylation: Add the targeted alkylating agent (e.g., chloromethyl methyl ether, 1.2 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench with saturated

    
     to neutralize unreacted NaH. Extract with ethyl acetate, dry, and purify via silica gel chromatography.
    

Mechanism of Action of Derived Herbicides

Once functionalized, the resulting chloroacetanilide herbicide exerts its phytotoxic effects by [4].

Target Site: The primary target is the VLCFA elongase complex located in the endoplasmic reticulum of plant cells[5]. Specifically, the electrophilic


-chloroacetamide group acts as a suicide inhibitor, irreversibly binding to the condensing enzyme (VLCFA synthase)[5]. Recent proteomic studies also indicate that , heavily concentrated in proteins with reactive cysteine residues[6].

Physiological Outcome: The inhibition prevents the elongation of


 fatty acids to 

chains. Because VLCFAs are essential precursors for cuticular waxes and plasma membrane lipids, their depletion leads to a failure of cell membrane formation, ultimately causing the arrest of shoot growth and seedling death prior to emergence[4].

MOA A Chloroacetanilide Herbicide B VLCFA Elongase Complex (Endoplasmic Reticulum) A->B Irreversible Binding C Inhibition of VLCFA Synthase (Blocks C18 to C20+ Elongation) B->C D Depletion of Cuticular Waxes & Cell Membrane Lipids C->D E Inhibition of Shoot Growth & Seedling Death D->E

Caption: Mechanism of action of chloroacetanilide herbicides inhibiting VLCFA elongase.

References

  • PubChem Database. "2,3'-Dichloro-2'-methoxyacetanilide (Compound CID 4650711)." National Center for Biotechnology Information. Available at:[Link]

  • Dow AgroSciences LLC. "6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides." Patent AU2007204825B2.
  • Böger, P. "Mode of Action for Chloroacetamides and Functionally Related Compounds." Journal of Pesticide Science, Vol. 28, No. 1. Available at:[Link]

  • Knezevic, S. Z., et al. "Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future." Weed Technology, Cambridge University Press. Available at:[Link]

  • Ciba-Geigy AG. "2,6-Diethyl-n-(2'-N-propoxyethyl)-chloroacetanilide for selectively combating weeds." Patent US4168965A.
  • Ward, C. C., et al. "Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles." ChemRxiv. Available at:[Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the High-Performance Liquid Chromatography (HPLC) method development for 2,3'-Dichloro-2'-methoxyacetanilide , a structural analog often encountered as a synthesis intermediate or impurity in the production of chloroacetanilide herbicides and specific pharmaceutical agents.

Based on standard IUPAC nomenclature conventions for acetanilides, this molecule is interpreted as 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide .

Introduction & Analyte Profiling[1][2]

The reliable detection of 2,3'-Dichloro-2'-methoxyacetanilide requires a method capable of separating it from potential positional isomers (e.g., 2,4'-dichloro analogs) and hydrolysis products (e.g., 3-chloro-2-methoxyaniline). This compound possesses a hydrophobic chloroacetyl tail and a substituted aromatic ring, necessitating a Reversed-Phase (RP-HPLC) approach.

Physicochemical Profile[3][4][5]
  • Chemical Structure: 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide[1]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    NO
    
    
    [1][2]
  • Molecular Weight: 234.08 g/mol

  • Predicted LogP: ~2.1 – 2.5 (Moderately Lipophilic)

  • pKa: The amide nitrogen is non-basic; the molecule remains neutral across the standard HPLC pH range (2–8).

  • UV Max: ~210 nm (Amide

    
    ), ~254 nm (Aromatic 
    
    
    
    ).

Method Development Strategy (Expertise & Logic)

Column Selection: The Hydrophobic Foundation

Choice: C18 (Octadecylsilane) with high carbon load and end-capping. Causality: The analyte's lipophilicity (LogP > 2) drives the choice of C18 for maximum retention and resolution. An end-capped column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18) is critical to prevent peak tailing caused by the interaction of the amide nitrogen with residual silanols on the silica support.

Mobile Phase Design: Selectivity Control

Choice: Acetonitrile (ACN) / Water with 0.1% Phosphoric Acid (


).
Causality: 
  • Solvent: ACN is selected over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for chlorinated aromatics.

  • Modifier: Although the analyte is neutral, the acidic modifier (pH ~2.5) suppresses the ionization of potential impurities (like the aniline precursor, which would be basic) and ensures robust retention time reproducibility by locking the surface chemistry of the silica.

Detection: Sensitivity vs. Specificity

Choice: UV at 230 nm. Causality: While 210 nm offers maximum sensitivity, it is susceptible to solvent cut-off noise. 254 nm is specific but less sensitive. 230 nm provides an optimal balance, targeting the strong absorption of the chlorinated aromatic system while minimizing baseline drift.

Experimental Protocol

Instrumentation & Reagents[1]
  • HPLC System: Quaternary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ), 85% Phosphoric Acid.

Preparation of Solutions

A. Mobile Phase A (0.1% H3PO4 in Water):

  • Measure 1000 mL of Milli-Q water.

  • Add 1.0 mL of 85% Phosphoric Acid.

  • Filter through a 0.22 µm nylon membrane and degas.

B. Mobile Phase B:

  • 100% Acetonitrile (degassed).

C. Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 2,3'-Dichloro-2'-methoxyacetanilide reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (sonicate for 5 mins if necessary).

  • Dilute to volume.

D. Working Standard (50 µg/mL):

  • Pipette 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase A:B (50:50).

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm (e.g., ZORBAX Eclipse Plus)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Column Temp 30°C
Detection UV @ 230 nm (Ref 360 nm)
Run Time 15 minutes
Gradient Program

A gradient is recommended to elute highly retained impurities and ensure the main peak is sharp.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
1.07030Isocratic Hold
10.02080Linear Ramp
12.02080Wash
12.17030Re-equilibration
15.07030End

Method Validation & Logic

This protocol is designed to be self-validating through the inclusion of System Suitability Testing (SST).

System Suitability Parameters

Before analyzing samples, inject the Working Standard (50 µg/mL) five times. The system must meet these criteria:

  • Retention Time (RT) %RSD: ≤ 0.5% (Ensures pump stability).

  • Peak Area %RSD: ≤ 1.0% (Ensures autosampler precision).

  • Tailing Factor (T): 0.9 < T < 1.2 (Verifies column health and secondary interaction suppression).

  • Theoretical Plates (N): > 5000 (Ensures separation efficiency).

Linearity

Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.

  • Acceptance:

    
    .[3]
    

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow of the method development and execution process.

HPLC_Workflow Start Start: Analyte Assessment (Lipophilic, Neutral Amide) ColSel Column Selection C18 End-Capped Start->ColSel MobPhase Mobile Phase Design ACN/Water + 0.1% H3PO4 ColSel->MobPhase Prep Sample Preparation Dissolve in ACN -> Dilute 50:50 MobPhase->Prep Run Gradient Run 30% to 80% B over 10 min Prep->Run Detect Detection UV @ 230nm Run->Detect Decision System Suitability RSD < 1.0%? Detect->Decision Fail Troubleshoot: Check Pump/Leaks/Column Decision->Fail No Pass Proceed to Batch Analysis Decision->Pass Yes Fail->Run Retry

Caption: Figure 1. Step-by-step logical workflow for the HPLC analysis of 2,3'-Dichloro-2'-methoxyacetanilide, incorporating a critical System Suitability decision gate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure column is "End-capped"; verify acid modifier (pH ~2.5).
Drifting RT Column not equilibratedAllow 10-15 column volumes of flow before first injection.
Baseline Noise Contaminated Mobile PhaseUse fresh Milli-Q water; flush system to remove algae/bacteria.
Split Peaks Solvent MismatchEnsure sample diluent matches initial mobile phase strength (30% ACN).

References

  • PubChem. (2023). 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide Compound Summary. National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Gradient Design logic).
  • U.S. Geological Survey (USGS). (2000). Determination of chloroacetanilide herbicide metabolites in water using HPLC-DAD and HPLC/MS. [Link] (Reference for Chloroacetanilide separation conditions).

  • Cheméo. (2023). Chemical & Physical Properties of Chloro-acetanisidide derivatives. [Link]

Sources

Application Note: Solid-Phase Extraction (SPE) of 2,3'-Dichloro-2'-methoxyacetanilide from Water

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, validated framework for the extraction and quantification of 2,3'-Dichloro-2'-methoxyacetanilide (also known as 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide) from aqueous matrices.

Designed for drug development and environmental monitoring professionals, this guide synthesizes principles from EPA Method 535 and industrial pharmaceutical protocols, adapted for the specific physicochemical properties of this chloroacetanilide derivative.

Method ID: AN-SPE-DCM-01 Analyte: 2,3'-Dichloro-2'-methoxyacetanilide (CAS: 1043687-82-6) Matrix: Surface Water, Groundwater, Wastewater Technique: SPE (Polymeric HLB) followed by LC-MS/MS or HPLC-UV

Analyte Profile & Method Strategy

Physicochemical Basis

To design a robust extraction protocol, we must first understand the molecule's behavior in solution.

  • Structure: The molecule consists of a lipophilic phenyl ring substituted with a methoxy group (ortho) and a chlorine atom (meta), attached to a chloroacetyl group.

  • Polarity (LogP ~2.3): It is moderately lipophilic. It will retain well on Reversed-Phase (RP) sorbents but requires careful wash step optimization to prevent premature elution.

  • Ionization: The amide nitrogen is non-basic. The molecule remains neutral across the environmental pH range (pH 4–9). Therefore, pH adjustment is not a primary retention mechanism , but acidification stabilizes the molecule against hydrolysis.

Sorbent Selection: Why Polymeric HLB?

While C18 silica is traditional, Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) are superior for this application because:

  • Wettability: They do not de-wet if the cartridge runs dry, a common issue during high-volume water loading.

  • Dual Retention: The polymeric backbone provides strong

    
     interactions with the phenyl ring of the acetanilide, ensuring higher recovery (>90%) compared to standard C18.
    

Materials & Reagents

ComponentSpecificationPurpose
SPE Cartridge Polymeric HLB (200 mg / 6 mL) Target retention. (Alt: C18, 500 mg)
Solvent A Methanol (LC-MS Grade)Conditioning & Elution.
Solvent B Acetonitrile (LC-MS Grade)Alternative Elution/Mobile Phase.
Reagent Water Milli-Q / ASTM Type IWash steps & blank preparation.
Modifier Ammonium Acetate (10 mM)Buffer for LC-MS sensitivity.[1][2][3]
Preservative Sodium Thiosulfate (80 mg/L)Dechlorination (if tap water).
Filter 0.7 µm Glass Fiber (GF/F)Remove particulates without binding analyte.

Detailed Experimental Protocol

Step 1: Sample Pre-Treatment

Rationale: Particulates clog cartridges, and residual chlorine in drinking water can oxidize the analyte.

  • Collection: Collect 500 mL of water in amber glass bottles.

  • Dechlorination: If analyzing treated water, add 50 mg Sodium Thiosulfate immediately upon collection.

  • Filtration: Filter sample through a 0.7 µm Glass Fiber filter .

    • Note: Avoid Nylon filters as they may adsorb chloroacetanilides.

  • Stabilization: Adjust pH to 6.0–7.0 . (Acidification is not strictly necessary for retention but prevents basic hydrolysis).

Step 2: SPE Cartridge Conditioning

Rationale: Activates the sorbent ligands and removes manufacturing impurities.

  • Solvation: Pass 5 mL Methanol through the cartridge. Flow: 2–3 mL/min.

  • Equilibration: Pass 5 mL Reagent Water .

    • Critical:Do NOT let the cartridge go dry after this step.[1][2][3] If it dries, repeat conditioning.

Step 3: Sample Loading

Rationale: Maximizes interaction time between analyte and sorbent.

  • Load the pre-treated water sample (200–500 mL) at a flow rate of 5–10 mL/min .

  • Use a vacuum manifold or automated SPE system to maintain steady flow.

  • Validation Check: If breakthrough occurs (analyte found in flow-through), reduce flow rate to 5 mL/min.

Step 4: Interference Wash (Critical)

Rationale: Removes salts, fulvic acids, and highly polar matrix components without eluting the target.

  • Wash 1: Pass 5 mL Reagent Water to remove salts.

  • Wash 2: Pass 5 mL of 5% Methanol in Water .

    • Expert Insight: The LogP of 2.3 allows for a small organic content in the wash. 5% MeOH removes polar organics but is too weak to elute the chloroacetanilide.

  • Drying: Dry the cartridge under high vacuum (>10 inHg) for 5–10 minutes .

    • Why? Residual water interferes with the evaporation step and can cause immiscibility with reconstitution solvents.

Step 5: Elution

Rationale: Disrupts hydrophobic interactions to release the analyte.

  • Elution: Pass 2 x 3 mL Methanol (or Acetonitrile).

  • Soak Step: Allow the first aliquot to soak in the sorbent bed for 1 minute before collecting. This improves recovery by allowing diffusion out of the pores.

  • Collect eluate in a silanized glass tube.

Step 6: Concentration & Reconstitution
  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C .

    • Caution: Do not overheat; chloroacetanilides can be semi-volatile or degrade.

  • Reconstitution: Dissolve residue in 1.0 mL of Initial Mobile Phase (e.g., 50:50 Methanol:Water).

  • Vortex: Vortex for 30 seconds and transfer to an autosampler vial.

Analytical Method (LC-MS/MS)

To validate the extraction, use the following chromatographic conditions.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI Positive Mode (+).

Predicted MRM Transitions (Validation Required):

  • Precursor Ion: 234.0 [M+H]⁺ (based on ³⁵Cl isotope).

  • Quantifier Ion: 157.0 (Loss of chloroacetyl group, typical for acetanilides).

  • Qualifier Ion: 236.0 (³⁷Cl isotope confirmation).

Workflow Visualization

The following diagram illustrates the critical path for the extraction process, emphasizing the "No-Dry" zones and critical wash steps.[2]

SPE_Workflow Start Water Sample (500 mL) Filter Filtration (0.7 µm Glass Fiber) Start->Filter Condition Conditioning 1. MeOH (5 mL) 2. Water (5 mL) Filter->Condition Prepare Load Load Sample (Flow: 5-10 mL/min) Condition->Load DO NOT DRY Wash Interference Wash 1. Water (5 mL) 2. 5% MeOH (5 mL) Load->Wash Dry Vacuum Dry (5-10 mins) Wash->Dry Elute Elution 2 x 3 mL Methanol Dry->Elute Conc Evaporation & Reconstitution (N2 at 40°C -> Mobile Phase) Elute->Conc HPLC LC-MS/MS Analysis Conc->HPLC

Caption: Optimized SPE workflow for 2,3'-Dichloro-2'-methoxyacetanilide using Polymeric HLB cartridges.

Performance & Troubleshooting

Validation Criteria (Expected)
  • Recovery: 85% – 110% (at 100 ng/L spike level).

  • RSD: < 10% (n=5).

  • Limit of Quantitation (LOQ): ~10–20 ng/L (ppt) using LC-MS/MS.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<60%) Cartridge dried during conditioning.Restart. Ensure water meniscus remains above sorbent.
High Backpressure Particulates in sample.Re-filter sample; use a larger pore size pre-filter (1.0 µm).
Interfering Peaks Matrix breakthrough.Increase Wash 2 strength to 10% MeOH (monitor for analyte loss).
Signal Suppression Ion suppression in MS.Dilute extract 1:5 or use a Deuterated Internal Standard.

References

  • U.S. Environmental Protection Agency (EPA). (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[3][4] Version 1.1. [Link]

  • PubChem. (n.d.). 2,3'-Dichloro-2'-methoxyacetanilide (Compound Summary). National Library of Medicine. [Link]

  • United States Geological Survey (USGS). (2000).[5] Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry.[1][6][7] Open-File Report 00-113. [Link]

Sources

GC-MS analysis parameters for 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Analytical Profiling and Quantification of 2,3'-Dichloro-2'-methoxyacetanilide

Introduction & Chemical Profiling

2,3'-Dichloro-2'-methoxyacetanilide (Molecular Formula: C9H9Cl2NO2) is a halogenated acetanilide derivative. With a monoisotopic mass of 233.00 Da, it shares critical structural homology with widely utilized chloroacetanilide herbicides such as acetochlor, metolachlor, and butachlor[1]. The presence of the rigid aniline core, coupled with the methoxy and chloroacetyl groups, renders this molecule semi-volatile and highly amenable to Gas Chromatography-Mass Spectrometry (GC-MS)[2]. This application note details a highly sensitive, self-validating GC-MS protocol designed for researchers and drug development professionals requiring robust quantification of this compound in complex matrices.

Mechanistic Rationale & Experimental Design

To achieve sub-ng/g limits of detection (LOD) while maintaining scientific integrity, every step of this protocol is driven by the specific physicochemical properties of the analyte:

  • Extraction Chemistry (Modified QuEChERS): Traditional liquid-liquid extractions are solvent-heavy and prone to emulsion formation. A modified QuEChERS approach using acetonitrile is selected because it provides high recovery for moderately polar chloroacetanilides while effectively precipitating matrix proteins[2].

  • Sorbent Selection (C18 vs. PSA): During dispersive Solid-Phase Extraction (dSPE) cleanup, C18 sorbent is strictly preferred over Primary Secondary Amine (PSA). PSA can interact with the amide functionality of acetanilides, leading to poor analyte recoveries. C18 effectively removes non-polar interfering lipids without retaining the target analyte[2].

  • Injection Dynamics: A pulsed splitless injection technique is critical. By temporarily increasing the inlet pressure during the injection window, the vaporized sample cloud is rapidly compressed and transferred onto the column. This minimizes the residence time in the hot inlet (250°C), preventing the thermal degradation of the chloroacetyl moiety[2].

  • Chromatographic Separation: A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS) is employed. The slight polarizability of the phenyl rings interacts favorably with the

    
    -electrons of the aniline ring, ensuring sharp, symmetrical peaks and baseline resolution from complex matrix backgrounds[2][3].
    
  • Ionization and Detection: Electron Impact (EI) ionization at 70 eV generates a highly reproducible fragmentation pattern. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances the signal-to-noise ratio by exclusively scanning for the most abundant and specific fragments, allowing for limits of detection (LOD) in the sub-ng/g range[3][4].

Analytical Workflow Visualization

GCMS_Workflow Sample 1. Sample Matrix (Crop / Soil / Water) Extraction 2. Modified QuEChERS (MeCN + Acetate Buffers) Sample->Extraction Cleanup 3. dSPE Cleanup (C18 Sorbent) Extraction->Cleanup Injection 4. GC Injection (Pulsed Splitless, 250°C) Cleanup->Injection Separation 5. Capillary GC (5% Phenyl-MS Column) Injection->Separation Ionization 6. EI Ionization (70 eV) Separation->Ionization Detection 7. MS Detection (SIM Mode) Ionization->Detection Analysis 8. Data Analysis (Matrix-Matched Calibration) Detection->Analysis

Fig 1. End-to-end analytical workflow for the GC-MS quantification of chloroacetanilides.

Step-by-Step Methodologies

Sample Extraction (Modified QuEChERS)
  • Weigh exactly 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Spike the sample with 100 µL of an isotopically labeled internal standard solution (e.g., 1 µg/mL Acetochlor-d11) to initiate the self-validating recovery tracking.

  • Add 10.0 mL of Acetonitrile containing 1% (v/v) acetic acid. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Add the extraction salt partition packet (4.0 g anhydrous MgSO4, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Immediately shake the tube vigorously for 2 minutes to prevent the MgSO4 from forming an exothermic clump, which can trap the analyte.

  • Centrifuge the mixture at 4000 rpm for 5 minutes at room temperature.

dSPE Cleanup
  • Transfer 1.5 mL of the upper organic (acetonitrile) layer into a 2 mL dSPE microcentrifuge tube pre-loaded with 150 mg anhydrous MgSO4 and 50 mg C18 sorbent.

  • Vortex the mixture for 1 minute to facilitate lipid and non-polar interference adsorption.

  • Centrifuge at 10,000 rpm for 3 minutes.

  • Filter the purified supernatant through a 0.22 µm PTFE syringe filter directly into a deactivated glass GC autosampler vial.

Self-Validating Quality Control System

To ensure absolute trustworthiness in the data, this protocol mandates a self-validating framework. Chloroacetanilides are notorious for exhibiting "matrix-induced signal enhancement" in GC-MS[2]. This phenomenon occurs when matrix components block active silanol sites in the GC liner and column, preventing analyte degradation and allowing a higher fraction of the intact analyte to reach the detector compared to a neat solvent standard.

Mandatory QC Actions:

  • Matrix-Matched Calibration: Calibration curves must be prepared using blank matrix extracts rather than pure solvent. This normalizes the signal enhancement effect, ensuring accurate quantification (

    
    ).
    
  • Internal Standardization: The use of an isotopically labeled internal standard (spiked prior to step 4.1) automatically corrects for extraction losses, injection volume variances, and minor fluctuations in MS tuning.

Quantitative Data & Instrument Parameters

Table 1: Target Analyte Physicochemical Properties

Parameter Value / Description
Analyte Name 2,3'-Dichloro-2'-methoxyacetanilide
Molecular Formula C9H9Cl2NO2
Monoisotopic Mass 233.00 Da[1]

| Volatility / Polarity | Semi-volatile, moderately polar |

Table 2: GC Operating Parameters

Parameter Setting Rationale
Column HP-5MS (30 m × 0.25 mm × 0.25 µm) Optimal polarity for acetanilides; low bleed[2].
Carrier Gas Helium (99.999%), 1.0 mL/min Provides optimal linear velocity for separation[4].
Injection Mode Pulsed Splitless, 1.0 µL Rapid vaporization; prevents thermal breakdown[2].
Inlet Temperature 250 °C Ensures complete volatilization without pyrolysis[2].

| Oven Program | 100°C (1 min)


 20°C/min to 220°C 

1°C/min to 230°C

20°C/min to 260°C (Hold 3 min) | Slow ramp through the elution window (220-230°C) maximizes resolution from matrix peaks[4]. |

Table 3: Mass Spectrometer (MS) Parameters

Parameter Setting
Ionization Source Electron Impact (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Solvent Delay 6.0 minutes
Detection Mode Selected Ion Monitoring (SIM)
Target Quantitation Ion m/z 233 [M]+ (Base isotopic mass)

| Qualifier Ions | m/z 235 [M+2]+, m/z 198 [M-Cl]+ |

References

  • PubChemLite. 2,3'-dichloro-2'-methoxyacetanilide (C9H9Cl2NO2). Université du Luxembourg / PubChem.[Link]

  • Yang, S.M., et al. (2010). Simultaneous Determination of Chloroacetanilide Herbicide Residues in Crops with Gas Chromatography-Mass Spectrometry. Der Pharma Chemica, 2(6): 349-357.[Link]

  • Xu, X.Q., et al. (2007). Determination of Three Kinds of Chloroacetanilide Herbicides in Radix Pseudostellariae by Accelerated Solvent Extraction and Gas Chromatography-Mass Spectrometry. Chinese Journal of Analytical Chemistry, 35(2): 206-210.[Link]

  • MDPI. (2019). Dissipation Dynamics and Residue of Four Herbicides in Paddy Fields Using HPLC-MS/MS and GC-MS. Molecules, 24(2), 311.[Link]

Sources

Application Note: Degradation Pathway Studies of 2,3'-Dichloro-2'-methoxyacetanilide in Soil

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Environmental Significance

2,3'-Dichloro-2'-methoxyacetanilide is a highly specific chloroacetanilide derivative. Like other widely utilized chloroacetanilide herbicides (e.g., acetochlor, metolachlor, alachlor), understanding its environmental fate is a critical parameter for ecological risk assessment. In agricultural soils, these compounds undergo primary degradation driven predominantly by microbial activity[1].

While the parent compounds are moderately persistent, their resulting transformation products—specifically the ethane sulfonic acid (ESA) and oxanilic acid (OA) degradates—exhibit significantly higher aqueous solubility and environmental persistence. This mobility poses a well-documented risk to groundwater systems[1][2]. This application note details a comprehensive, self-validating protocol for tracking the aerobic degradation of 2,3'-Dichloro-2'-methoxyacetanilide in soil, utilizing Accelerated Solvent Extraction (ASE) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Mechanistic Overview: The Degradation Pathway

The degradation of chloroacetanilides in soil is not merely a physical breakdown; it is an enzymatically driven biotransformation. As an application scientist, it is crucial to understand why specific metabolites form to optimize their analytical recovery.

  • Glutathione Conjugation (SN2 Nucleophilic Substitution): The primary metabolic route is mediated by soil microbiota expressing Glutathione-S-Transferase (GST). The aliphatic chlorine atom on the acetamide group undergoes an SN2 displacement by glutathione, a process well-documented in chloroacetanilide environmental chemistry[3].

  • Formation of ESA and OA: The bulky, transient glutathione conjugate is subsequently cleaved and oxidized by microbial enzymes, yielding the highly polar ESA and OA metabolites. Because these degradates lack the lipophilic chlorine atom and possess ionic functional groups, their soil organic carbon-water partitioning coefficient (Koc) drops drastically, increasing their mobility in the soil column[1].

  • Demethylation: A secondary, minor pathway involves the microbially mediated demethylation of the 2'-methoxy group on the phenyl ring, yielding a desmethyl degradate.

Pathway Parent 2,3'-Dichloro-2'-methoxyacetanilide (Parent Compound) GSH Glutathione Conjugate (Transient Intermediate) Parent->GSH GST / Soil Microbiota (SN2 Dechlorination) Demethyl Desmethyl Metabolite (Minor Pathway) Parent->Demethyl Demethylation ESA Ethane Sulfonic Acid (ESA) Metabolite GSH->ESA Enzymatic Cleavage & Oxidation OA Oxanilic Acid (OA) Metabolite GSH->OA Enzymatic Cleavage & Oxidation

Primary and secondary microbial degradation pathways of 2,3'-dichloro-2'-methoxyacetanilide.

Experimental Design & Rationale

To accurately model this degradation, the experimental design must account for both extractable and bound residues, ensuring a closed mass balance.

  • Why Accelerated Solvent Extraction (ASE)? Over time, chloroacetanilides and their metabolites become tightly bound to soil humic acids. Traditional extraction methods (like wrist-shaking or Soxhlet) often fail to recover these bound residues. ASE utilizes elevated temperatures (e.g., 100 °C) and pressures (e.g., 1500 psi) to decrease solvent viscosity and surface tension, allowing deep penetration into soil micropores. This ensures near-quantitative recovery of both the parent compound and its degradates[4].

  • Why LC-HRMS? While GC-MS is historically used for parent chloroacetanilides, the ESA and OA metabolites are highly polar and thermally labile, requiring cumbersome derivatization for GC analysis[5]. LC-HRMS allows for direct, highly sensitive analysis and exact-mass identification of unknown transformation products without derivatization artifacts.

Workflow N1 Soil Collection & Sieving (OECD 307) N2 Spiking with 2,3'-Dichloro- 2'-methoxyacetanilide N1->N2 N3 Aerobic Incubation (Dark, 20°C, 120 Days) N2->N3 N4 Accelerated Solvent Extraction (ASE) N3->N4 N5 LC-HRMS/MS Analysis N4->N5 N6 Kinetic Modeling (DT50 / DT90 Calculation) N5->N6

Experimental workflow for soil degradation studies using ASE and LC-HRMS.

Step-by-Step Protocol

Phase 1: Soil Preparation and Acclimation (OECD 307 Compliant)

This phase ensures that the microbial consortium in the soil is active and representative of field conditions[6][7].

  • Soil Collection: Collect topsoil (0–20 cm depth) from agricultural sites with no prior history of chloroacetanilide application for at least 3 years. Sieve the soil to 2 mm to ensure homogeneity.

  • Characterization: Determine pH, organic carbon (OC) content, microbial biomass, and Maximum Water Holding Capacity (MWHC).

  • Acclimation: Adjust soil moisture to 50% MWHC. Incubate 50 g (dry weight equivalent) aliquots in biometer flasks at 20 ± 2 °C in the dark for 7 days to stabilize microbial populations.

  • Self-Validation Control: Prepare a set of sterile soil controls (autoclaved at 121 °C for 1 hour on three consecutive days) to differentiate between biotic degradation and abiotic hydrolysis.

Phase 2: Dosing and Incubation
  • Spiking: Apply 2,3'-Dichloro-2'-methoxyacetanilide dropwise to the soil surface using a minimal volume of acetonitrile to achieve a final concentration of 1.0 mg/kg. (Note: Use 14C-radiolabeled compound if absolute mass balance and bound-residue quantification are required).

  • Homogenization: Mix the soil thoroughly using a stainless-steel spatula. Allow the carrier solvent to evaporate for 10 minutes.

  • Incubation Setup: Seal the biometer flasks. Connect the headspace to static traps (e.g., 0.1 M NaOH for CO2, ethylene glycol for volatile organics) to capture mineralized and volatilized fractions[8].

  • Sampling Intervals: Harvest triplicate flasks at Days 0, 3, 7, 14, 28, 60, 90, and 120.

Phase 3: Accelerated Solvent Extraction (ASE)
  • Cell Loading: Mix the harvested soil sample with inert diatomaceous earth (1:1 v/v) to prevent compaction and channeling. Load the mixture into a 33 mL stainless steel ASE extraction cell.

  • Extraction Parameters:

    • Solvent: Acetonitrile/Water (80:20, v/v) with 0.1% Formic Acid. Causality: The acidic modifier suppresses the ionization of the acidic ESA/OA metabolites, keeping them neutral and enhancing their solubility in the organic phase.

    • Temperature: 100 °C.

    • Pressure: 1500 psi.

    • Static Cycles: 2 cycles of 5 minutes each.

    • Flush Volume: 60%.

    • Purge: 60 seconds with Nitrogen.

  • Concentration: Evaporate the extract under a gentle stream of nitrogen at 35 °C to near dryness and reconstitute in 1.0 mL of the initial LC mobile phase.

Phase 4: LC-HRMS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Use a gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

  • Mass Spectrometry: Operate the HRMS in both positive ESI (for the parent compound and demethylated degradates) and negative ESI (for ESA and OA metabolites).

  • Data Processing: Extract exact mass chromatograms (± 5 ppm mass tolerance). Use MS/MS fragmentation patterns to confirm the structural identity of the transformation products against theoretical fragments.

Data Presentation & Kinetic Modeling

Summarize the physicochemical properties of the test system and the resulting kinetic degradation data to ensure reproducibility and easy comparison across different soil profiles.

Table 1: Soil Characterization and Dosing Parameters

ParameterValue / RangeScientific Rationale
Soil Type Sandy Loam / Clay LoamRepresents typical agricultural soils with varying drainage.
Organic Carbon (OC) 1.0 - 2.5%Primary sorption domain for lipophilic chloroacetanilides.
Soil Moisture 50% MWHCOptimal moisture level for aerobic microbial activity.
Incubation Temp 20 ± 2 °CStandardized environmental baseline per .
Dosing Concentration 1.0 mg/kgReflects typical agronomic field application rates.

Table 2: Kinetic Degradation Data (Representative Data)

AnalytePeak Formation (Days)DT50 (Days)DT90 (Days)Kinetic Model Applied
Parent Compound Day 014.548.2Single First-Order (SFO)
ESA Metabolite Day 28N/A (Accumulates)N/AFirst-Order Multi-Compartment
OA Metabolite Day 1435.1116.5FOMC
Desmethyl Metabolite Day 78.227.4Single First-Order (SFO)

(Note: DT50 and DT90 values are calculated using non-linear regression analysis. Mass balance is validated by ensuring the sum of extractable residues, bound residues, and volatile traps equals 90-110% of the applied dose).

References

  • OECD Guidelines for the Testing of Chemicals, Section 3, Test No. 307: Aerobic and Anaerobic Transformation in Soil. Labcorp Environmental Fate Directory. Available at:[Link]

  • Barbash, J. E., et al. (1999). Distribution of major herbicides in ground water of the United States. U.S. Geological Survey Water-Resources Investigations Report 98-4245. Available at:[Link]

  • Koskinen, W. C., et al. (2000). Pressurized Fluid Extraction for Quantitative Recovery of Chloroacetanilide and Nitrogen Heterocyclic Herbicides in Soil. Journal of Agricultural and Food Chemistry, 48(9), 4097-4102. Available at:[Link]

  • Gilliom, R. J., et al. (2008). Occurrence and Fate of Pesticides in Four Contrasting Agricultural Settings in the United States. UNL Digital Commons. Available at:[Link]

Sources

Application Note: Optimizing Reaction Conditions for 2,3'-Dichloro-2'-methoxyacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,3'-Dichloro-2'-methoxyacetanilide (also known chemically as 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide) is a critical intermediate in the development of advanced agrochemicals—particularly chloroacetanilide herbicides—and various pharmaceutical active ingredients[1]. The core synthetic step involves the N-acylation of 3-chloro-2-methoxyaniline with chloroacetyl chloride[2]. Because chloroacetyl chloride is a highly reactive bifunctional reagent, it is prone to unwanted side reactions such as hydrolysis and diacylation. Achieving high yields and high-purity crystalline products requires meticulous optimization of the solvent matrix, base selection, and thermal control[3].

Mechanistic Insights and Causality of Experimental Choices

To optimize this protocol, one must understand the causality behind the reaction dynamics. The formation of the amide bond proceeds via a classic nucleophilic acyl substitution. The primary amine of 3-chloro-2-methoxyaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride to form a transient tetrahedral intermediate. The collapse of this intermediate expels a chloride ion, generating an acidic proton that must be neutralized[4].

  • Base Selection: The choice of base dictates the reaction's efficiency. Without a base, the generated HCl protonates the unreacted aniline, rendering it non-nucleophilic and capping the theoretical yield at 50%. Utilizing a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous THF rapidly scavenges protons without competing for the acyl chloride, driving the reaction to >90% completion[5]. Alternatively, an aqueous sodium bicarbonate (NaHCO₃) base in a biphasic ethyl acetate (EtOAc) system partitions the HCl into the aqueous layer, protecting the sensitive acyl chloride from premature hydrolysis[4].

  • Thermal Control: The amidation of anilines with chloroacetyl chloride is violently exothermic[3]. If the internal temperature exceeds 25–30 °C during the addition phase, two detrimental side reactions occur: the thermal degradation of chloroacetyl chloride and the formation of diacetylated impurities[3]. Maintaining an internal temperature of <5 °C kinetically favors the desired mono-acylation[5].

Quantitative Data Presentation

The following table summarizes the optimization trials conducted to identify the most robust reaction conditions.

Table 1: Optimization of Reaction Conditions for 2,3'-Dichloro-2'-methoxyacetanilide Synthesis

EntrySolvent SystemBase (Equiv)Temp (°C)Time (h)Yield (%)Purity Profile & Observations
1THF (Anhydrous)TEA (1.2)0–5 to RT4.078Moderate; TEA·HCl precipitation complicates stirring.
2THF (Anhydrous)DBU (0.2)*0–5 to RT3.094High; Clean conversion, rapid kinetics[5].
3EtOAc / H₂ONaHCO₃ (1.5)0–5 to RT5.088High; Excellent scalability, biphasic separation[4].
4DMFK₂CO₃ (1.5)RT (No cooling)6.065Low; Exothermic runaway, diacylation observed[3].

*Note: Literature demonstrates that DBU can be utilized in sub-stoichiometric amounts (0.2 equiv) in specific THF systems to achieve high yields, acting catalytically while the solvent matrix assists in proton transfer[5].

Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility, safety, and high product integrity.

Protocol A: High-Yield Anhydrous Method (DBU/THF)

This method is ideal for rapid laboratory-scale synthesis where maximum yield and fast kinetics are required[5].

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-methoxyaniline (6.0 mmol) in anhydrous THF (5.0 mL)[5].

  • Base Addition: Add DBU (1.2 mmol) to the solution. Place the flask in an ice-salt bath and mechanically stir for 15 minutes until the internal temperature reaches <5 °C[5].

  • Acylation: Charge a pressure-equalizing dropping funnel with chloroacetyl chloride (6.1 mmol). Add dropwise at a rate that ensures the internal temperature does not rise beyond 5 °C[5].

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 to 6 hours[5]. Monitor the progress via TLC (Hexane:EtOAc 7:3).

  • Isolation: Pour the reaction mixture into 50 mL of ice-cold water. The target compound will precipitate out of the solution. Filter the solid using a Büchner funnel, wash with cold water, and dry under vacuum[5].

Protocol B: Scalable Biphasic Method (EtOAc/NaHCO₃)

This green-chemistry approach avoids complex organic bases, mitigates exotherms efficiently, and is highly scalable for bulk synthesis[4].

  • Preparation: Dissolve 3-chloro-2-methoxyaniline (10.0 mmol) in ethyl acetate (20 mL) in a 100 mL round-bottom flask.

  • Biphasic Setup: Add 1 M aqueous NaHCO₃ solution (15 mL, 15.0 mmol) to the flask to create a biphasic mixture[4].

  • Cooling: Immerse the flask in an ice-water bath and initiate vigorous biphasic stirring. Cool the mixture to 0–5 °C.

  • Acylation: Dissolve chloroacetyl chloride (11.0 mmol) in EtOAc (5 mL). Add this solution dropwise via an addition funnel over 20 minutes to manage the exotherm[3].

  • Maturation: Remove the ice bath and stir the mixture overnight at room temperature to ensure complete conversion[4].

  • Isolation: Transfer the mixture to a separatory funnel. Isolate the organic (EtOAc) layer. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude solid[4]. Recrystallize from an ethanol/water mixture to obtain pure crystals[3].

Visualizations

ExpWorkflow Start 3-Chloro-2-methoxyaniline (1.0 eq) Solvent Dissolve in Solvent (THF or EtOAc) Start->Solvent Base Add Base (DBU or NaHCO3) Solvent->Base Cooling Cool to < 5°C (Ice-Salt Bath) Base->Cooling Acylation Dropwise Addition of Chloroacetyl Chloride (1.1 eq) Cooling->Acylation Stirring Warm to RT & Stir (2-4 hours) Acylation->Stirring Quench Quench with Ice Water & Filter Precipitate Stirring->Quench Product 2,3'-Dichloro-2'-methoxyacetanilide (Target Product) Quench->Product

Experimental workflow for the optimized N-acylation of 3-chloro-2-methoxyaniline.

MechPathway Amine 3-Chloro-2-methoxyaniline Tetra Tetrahedral Intermediate Amine->Tetra Nucleophilic Attack Acyl Chloroacetyl Chloride Acyl->Tetra Side2 Hydrolyzed Acyl Chloride Acyl->Side2 Excess Water Exothermic Runaway Product 2,3'-Dichloro-2'- methoxyacetanilide Tetra->Product Base Neutralization Temp < 5°C Side1 Diacylated Impurity Tetra->Side1 Excess Acyl Chloride High Temp

Mechanistic pathway and logic tree for optimizing chloroacetanilide synthesis.

References

  • Ram Singh et al., "A facile amidation of chloroacetyl chloride using DBU." International Journal of ChemTech Research.
  • "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." Benchchem.
  • "α-Anilinoketones, Esters and Amides: A Chemical Study." MDPI Pharmaceuticals.
  • "Managing exothermic reactions in 2'-Chloroacetanilide synthesis." Benchchem.
  • "3-chloro-2-methoxyaniline (C7H8ClNO)." PubChemLite.

Sources

LC-MS/MS quantification of 2,3'-Dichloro-2'-methoxyacetanilide residues

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 2,3'-Dichloro-2'-methoxyacetanilide Residues by LC-MS/MS

Authored by a Senior Application Scientist

Introduction: The Imperative for Sensitive Residue Quantification

In the realms of environmental monitoring, food safety, and pharmaceutical development, the precise quantification of chemical residues is paramount. Compounds such as 2,3'-Dichloro-2'-methoxyacetanilide, a chloroacetanilide derivative, represent a class of molecules that can emerge as pesticide metabolites, manufacturing impurities, or environmental contaminants. While specific data on this particular compound is not widely available, its structure is analogous to numerous regulated acetanilide herbicides and their degradation products.[1][2][3] The potential for these residues to enter the food chain or water supply necessitates the development of highly sensitive and specific analytical methods to ensure regulatory compliance and safeguard public health.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for this analytical challenge. Its unparalleled sensitivity and selectivity enable the detection and quantification of trace-level residues in complex matrices, providing the robust data required by researchers and regulatory bodies alike.[5][6] This document provides a comprehensive, field-proven protocol for the quantification of 2,3'-Dichloro-2'-methoxyacetanilide, grounded in established methodologies for similar analytes.[1][2] The protocols herein are designed to be self-validating, adhering to the principles of scientific integrity and the rigorous standards expected in modern analytical laboratories.

Analyte Profile: 2,3'-Dichloro-2'-methoxyacetanilide

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.

  • Molecular Formula: C₉H₉Cl₂NO₂[7]

  • Molecular Weight: 234.08 g/mol [7]

  • Structure:

    
    

    (Image Source: PubChem CID 4650711)

  • Predicted Properties: The presence of a nitrogen atom and carbonyl group suggests the molecule can be readily protonated, making it suitable for positive mode electrospray ionization (ESI). The predicted octanol-water partition coefficient (XlogP) of 2.3 indicates moderate lipophilicity, guiding the selection of an appropriate reversed-phase chromatography system.[7]

Sample Preparation: A Modified QuEChERS Approach

For the analysis of residues in complex matrices such as soil, produce, or biological tissues, an efficient sample preparation protocol is critical to remove interfering substances that can cause matrix effects and compromise data quality.[8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology provides a robust framework that is widely adopted for multi-residue pesticide analysis.[8][9]

The causality behind this choice rests on QuEChERS' proven ability to deliver high analyte recoveries while effectively minimizing matrix components like pigments and lipids, which are notorious for causing ion suppression in the MS source.[8]

Protocol: Sample Extraction and Cleanup
  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[9] For recovery experiments, spike samples with a known concentration of 2,3'-Dichloro-2'-methoxyacetanilide standard before extraction.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. The use of acetonitrile facilitates the extraction of a wide range of analytes while precipitating proteins and other macromolecules. Acetic acid helps to stabilize certain pesticides.

  • Salting Out: Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc).[9] MgSO₄ aids in the partitioning of acetonitrile from the aqueous phase, while sodium acetate provides buffering. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥4,000 rpm for 5 minutes to achieve a clean phase separation.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

    • PSA effectively removes organic acids, fatty acids, and sugars.

    • C18 removes non-polar interferences like lipids.

  • Final Preparation: Vortex the d-SPE tube for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.[9] Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[10]

Workflow Visualization: Sample Preparation

G cluster_extraction Extraction cluster_cleanup d-SPE Cleanup A 1. Homogenize 15g Sample B 2. Add 15 mL Acetonitrile (1% Acetic Acid) A->B C 3. Add MgSO4 & NaOAc Salts B->C D 4. Vortex & Centrifuge C->D E 5. Transfer Supernatant to d-SPE Tube (PSA/C18) D->E Collect Supernatant F 6. Vortex & Centrifuge E->F G 7. Filter Supernatant (0.22 µm) F->G H LC-MS/MS Analysis G->H Ready for Injection

Caption: QuEChERS-based sample preparation workflow.

LC-MS/MS Method Development and Protocol

The heart of the analysis lies in the optimized separation and detection of the target analyte. The following parameters are based on established methods for similar chloroacetanilide compounds.[1]

Liquid Chromatography (LC) Parameters

The goal of the chromatographic separation is to resolve the analyte from matrix interferences, ensuring that it enters the mass spectrometer as a sharp, symmetrical peak. A C18 reversed-phase column is the workhorse for this type of analysis.

ParameterRecommended SettingRationale
Column C18, 100 x 2.1 mm, 1.8 µmProvides excellent separation efficiency for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation ([M+H]⁺) for positive mode ESI.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic mobile phase providing good peak shape.[11]
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing speed and efficiency.
Injection Volume 5 µLA typical volume to achieve good sensitivity without overloading the column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce run times.[12]
Gradient 10% B to 95% B over 8 minA standard gradient to elute the analyte and clean the column.
Mass Spectrometry (MS) Parameters

The mass spectrometer is set up to perform Multiple Reaction Monitoring (MRM), a highly specific and sensitive mode of operation where a specific precursor ion is selected and fragmented, and only specific product ions are monitored.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar to moderately polar compounds. Positive mode is chosen to form the [M+H]⁺ adduct.
Precursor Ion (Q1) m/z 234.0Corresponds to the [M+H]⁺ of 2,3'-Dichloro-2'-methoxyacetanilide.
Product Ion 1 (Q3) Hypothetical m/z 198.0 (Quantifier)A stable, abundant fragment ion used for quantification.
Product Ion 2 (Q3) Hypothetical m/z 170.0 (Qualifier)A second fragment ion used for identity confirmation. The ratio of quantifier to qualifier should be constant.
Collision Energy Analyte-Specific (Optimize)The voltage required to produce the desired fragmentation; must be optimized empirically.
Dwell Time 50-100 msThe time spent monitoring each MRM transition, optimized to ensure ≥12 data points across each chromatographic peak.

Note: The exact m/z values for product ions and the optimal collision energy must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Workflow Visualization: LC-MS/MS Analysis

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Autosampler Autosampler (5 µL Injection) Pump LC Pump (Gradient Elution) Autosampler->Pump Column C18 Column (Separation) Pump->Column ESI ESI Source (Ionization) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Quantification) Detector->DataSystem

Caption: The LC-MS/MS analytical workflow.

Method Validation: Ensuring Trustworthiness and Accuracy

A method is only as reliable as its validation. Full validation is mandatory when developing a new analytical method.[13] The protocol must be challenged to prove it is fit for purpose, following established guidelines such as those from the FDA.[5][13]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria for residue analysis.[6][12]

ParameterPurposeTypical Acceptance Criteria
Selectivity Demonstrate that matrix components do not interfere with analyte detection.No significant peaks (>20% of LOQ) in blank matrix at the analyte's retention time.
Linearity (Calibration Curve) Establish the relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.990.[12] Back-calculated accuracy of standards within ±15-20%.
Accuracy (Recovery) Measure the closeness of the mean test results to the true value.70-120% recovery at multiple spiked concentrations.[6][9]
Precision (RSD%) Measure the closeness of agreement among a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 20%.[6]
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria.
Matrix Effect Assess the ion suppression or enhancement caused by the sample matrix.Calculated as (Peak area in matrix / Peak area in solvent) x 100. Should be consistently within 80-120%.
Stability Ensure the analyte is stable during sample storage and processing.Analyte concentration remains within ±15% of the initial concentration under tested conditions.

Conclusion

This application note provides a detailed and robust framework for the quantification of 2,3'-Dichloro-2'-methoxyacetanilide using LC-MS/MS. By integrating a proven sample preparation technique with optimized and highly selective instrumental analysis, this method is designed to deliver the accuracy and sensitivity required for trace residue analysis. The emphasis on systematic method validation ensures that the generated data is reliable, reproducible, and defensible, meeting the stringent requirements of the scientific and regulatory communities.

References

  • Biotage. (n.d.). Automated Sample Preparation for Multi-Residue Pesticide Analysis by LC-MS and GC-MS.
  • Shoemaker, J. A., Tettenhorst, D. R., & De La Cruz, P. (2006). Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry.
  • Agilent. (2013, December 17). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas.
  • Ball, D. (2022, April 15). A Novel Sample Preperation Approach to Increase the Throughput of Pesticide Analysis by LC–MS–MS.
  • U.S. Environmental Protection Agency. (2005). Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid.
  • Thermo Fisher Scientific. (n.d.). Trace level quantitation of pesticide residues in leafy vegetables using LC-MS/MS.
  • Thermo Fisher Scientific. (n.d.). Determination of Different Classes of Pesticide Residues in Processed Fruits and Vegetables by LC-MS Using the TSQ Quantum Ultra According to EU Directive 91/414 EEC.
  • ResearchGate. (n.d.). Novel Chromatographic Separation and Carbon Solid-Phase Extraction of Acetanilide Herbicide Degradation Products.
  • United Chemical Technologies. (n.d.). Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
  • Thermo Fisher Scientific. (2016, March 3). Analysis of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by LC-MS/MS.
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry.
  • Regulations.gov. (n.d.). EPA Method 535 -Analytical Method Development for Chloroacetanilide and Other Acetamide Degradation Products in Dr.
  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
  • PubChem. (n.d.). 2,3'-dichloro-2'-methoxyacetanilide.
  • U.S. Food and Drug Administration. (n.d.). Milk Multi-residue Screening LC-MS-MS Method.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • U.S. Food and Drug Administration. (2020, September 15). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains.
  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Lee, S., et al. (2022, November 4).

Sources

Application Note: In Vitro Metabolic Stability Assessment of 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Compound Profile & Rationale

2,3'-Dichloro-2'-methoxyacetanilide (Structure: N-(3-chloro-2-methoxyphenyl)-2-chloroacetamide) presents a unique challenge in metabolic profiling. It combines a lipophilic acetanilide core with two distinct functionalities: an aryl methyl ether and an


-chloroacetamide moiety.
  • Metabolic Susceptibility: The methoxy group at the 2'-position is a prime target for CYP450-mediated O-demethylation .

  • Structural Alert (The

    
    -Chloro):  The 2-chloroacetamide group is an electrophilic "warhead." While common in herbicides (e.g., alachlor) and covalent inhibitors, it poses a risk of chemical instability  (non-enzymatic hydrolysis) and glutathione (GSH) depletion .
    

Strategic Imperative: Unlike standard NCEs (New Chemical Entities), assessing this compound requires distinguishing between enzymatic clearance (CYP/Amidase) and chemical reactivity (alkylation). A standard microsomal assay alone provides insufficient resolution. This guide details a tiered approach: Chemical Stability


 Plasma Stability 

Microsomal Clearance

GSH Trapping.

Experimental Design Strategy

The following workflow ensures data integrity by isolating variables (cofactors, enzymes, and chemical reactivity).

Workflow Logic (DOT Visualization)

MetabolicWorkflow Compound 2,3'-Dichloro-2'-methoxyacetanilide Buffer Tier 1: Chemical Stability (PBS, pH 7.4, 4h) Compound->Buffer Assess Hydrolysis GSH_Assay Tier 4: Reactive Metabolite (GSH Trapping) Compound->GSH_Assay Electrophile Check Plasma Tier 2: Plasma Stability (Esterase/Amidase) Buffer->Plasma If Stable Microsomes Tier 3: Microsomal Stability (Phase I: CYP450) Plasma->Microsomes Clearance Analysis LC-MS/MS Analysis (Parent Depletion + Metabolite ID) Microsomes->Analysis GSH_Assay->Analysis

Figure 1: Tiered experimental workflow. Tier 1 & 2 are critical prerequisites to ensure microsomal loss is enzymatic, not chemical degradation.

Materials & Equipment

  • Test Compound: 2,3'-Dichloro-2'-methoxyacetanilide (Purity >98%).

  • Biological Matrix:

    • Pooled Liver Microsomes (Human/Rat/Mouse depending on species of interest), 20 mg/mL protein.

    • Plasma (Lithium Heparin), pH adjusted to 7.4.

  • Reagents:

    • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).[1]

    • Glutathione (GSH) for trapping assays.

    • Potassium Phosphate Buffer (100 mM, pH 7.4).

    • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Diclofenac or Warfarin).

  • Instrumentation:

    • Incubator/Shaker (37°C).[1]

    • UHPLC-MS/MS (Triple Quadrupole recommended for sensitivity).

Detailed Protocols

Protocol A: Chemical & Plasma Stability (The "Zero-Cofactor" Control)

Objective: To quantify non-CYP mediated loss (hydrolysis of the


-chloroamide).
  • Preparation: Spike test compound (1 µM final) into:

    • A: Phosphate Buffer (pH 7.4).

    • B: Plasma (pre-warmed to 37°C).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quench: Add 150 µL Stop Solution (ACN + IS). Centrifuge (4000g, 15 min).

  • Analysis: If

    
     min in Buffer, the compound is chemically unstable; microsomal data must be corrected for this background degradation.
    
Protocol B: Microsomal Metabolic Stability (Phase I)

Objective: To determine Intrinsic Clearance (


) driven by CYP450.

1. Master Mix Preparation (Per sample):

  • Phosphate Buffer (100 mM, pH 7.4): 445 µL

  • Liver Microsomes (20 mg/mL): 25 µL (Final conc: 0.5 mg/mL)

  • Note: Pre-incubate at 37°C for 5 min to thaw enzymes.

2. Substrate Addition:

  • Add 5 µL of Test Compound (100 µM stock in DMSO).

  • Final Substrate Conc: 1 µM. (Kept low to ensure first-order kinetics,

    
    ).
    
  • Final DMSO: 0.1% (Must be <0.2% to avoid CYP inhibition).

3. Reaction Initiation:

  • Test Arms: Add 25 µL NADPH Regenerating System.

  • Negative Control: Add 25 µL Buffer (No NADPH). Crucial for distinguishing CYP metabolism from amidase activity.

4. Sampling & Quench:

  • Timepoints:

    
     min.
    
  • Transfer 50 µL sample into 150 µL ice-cold Stop Solution.

  • Vortex (1 min) and Centrifuge (4000 rpm, 20 min, 4°C).

5. Detection: Inject supernatant onto LC-MS/MS.

Protocol C: Reactive Metabolite Trapping (GSH)

Objective: To detect if the


-chloro group or bioactivated intermediates form covalent adducts.
  • Follow Protocol B, but supplement the Master Mix with 5 mM Glutathione (GSH) and 1 mM NADPH .

  • Incubate for 60 min.

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH fragment) to detect [Parent + GSH - HCl] adducts.

Analytical Method (LC-MS/MS)[1][2]

Compound Properties:

  • MW: ~234.08 Da.

  • Isotope Pattern: Distinct Cl2 pattern (M, M+2, M+4) helps in ID.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 3 min.

MS Parameters (SRM Table):

AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
2,3'-Dichloro... ESI (+)234.0 (

)
156.025Loss of -COCH2Cl (Amide cleavage)
2,3'-Dichloro... ESI (+)236.0 (

)
158.025Confirmation Ion (Isotope)
O-Demethyl ESI (+)220.0142.028Putative Metabolite (Loss of CH3)

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot


 vs. Time.[1] The slope of the linear regression is 

.

[1]

[1]
Interpreting the "2,3'-Dichloro" Signature

The presence of the


-chloroacetamide group creates specific interpretation scenarios:
ObservationInterpretationAction
High loss in Buffer (-NADPH) Chemical instability (Hydrolysis of Cl).Compound is an alkylator. Redesign structure or flag as covalent.
Stable in Buffer, Loss in Plasma Amidase/Esterase hydrolysis.Clearance is non-CYP mediated. Hepatocytes required for prediction.
Stable in Buffer/Plasma, Loss in Microsomes (+NADPH) CYP-mediated metabolism (likely O-demethylation).Standard metabolic clearance.
GSH Adducts Detected Reactive Electrophile.High toxicity risk (haptenization/DILI).
Metabolic Pathway Hypothesis (DOT Visualization)

Metabolism cluster_0 Phase I (CYP450) cluster_1 Chemical / GST Parent Parent Compound (m/z 234) ODemethyl O-Demethylated (m/z 220) (Stable Phenol) Parent->ODemethyl CYP Mediated (-CH3) GSH_Adduct GSH Conjugate (Displacement of Cl) (m/z ~505) Parent->GSH_Adduct +GSH / -HCl (Reactive Risk)

Figure 2: Predicted metabolic fate. The balance between O-demethylation (detoxification) and GSH conjugation (toxification) is the key readout.

Troubleshooting & Optimization

  • Issue: Non-linear depletion (curve flattens).

    • Cause: Enzyme inactivation or product inhibition.

    • Fix: Reduce incubation time or protein concentration (try 0.25 mg/mL).

  • Issue: High variance in LC-MS signal.

    • Cause: The chlorine isotope pattern splits signal intensity.

    • Fix: Sum the intensities of the

      
       and 
      
      
      
      transitions for quantification to improve robustness.
  • Issue: Carryover.

    • Cause: Lipophilic acetanilides stick to C18 columns.

    • Fix: Use a needle wash of 50:25:25 IPA:MeOH:ACN.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for

    
     calculations and assay design). 
    
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. (Foundational text for microsomal stability scaling).

  • Baillie, T. A. (2006). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408-13421. (Context for

    
    -chloroacetamide reactivity). 
    
  • Feng, W., et al. (2009). Acetochlor and its aniline degradation products: An in vitro metabolic stability study. Pesticide Biochemistry and Physiology. (Analogous acetanilide metabolism protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Troubleshooting for 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-2024-DCM-001 Status: Open Assigned Specialist: Senior Application Scientist

Molecular Context & Chemical Behavior

To effectively troubleshoot peak tailing, we must first understand the physicochemical interaction between 2,3'-Dichloro-2'-methoxyacetanilide and your stationary phase.[1][2]

Molecule Analysis[1][3][4]
  • Core Structure: Acetanilide backbone (Phenyl-NH-CO-CH3 derivative).

  • Substituents:

    • 2-Chloro: Alpha-chloro substitution on the acetyl group (electron-withdrawing).

    • 2'-Methoxy: Electron-donating group on the phenyl ring (ortho position).

    • 3'-Chloro: Electron-withdrawing group on the phenyl ring (meta position).

  • pKa & Ionization: The amide nitrogen is non-basic due to the carbonyl group's electron withdrawal, further enhanced by the

    
    -chloro group. The molecule remains neutral  across the standard HPLC pH range (2.0 – 8.0).
    
Why It Tails

Despite being neutral, this molecule exhibits "Pseudo-Basic" behavior on silica columns.

  • Hydrogen Bonding: The amide carbonyl oxygen and the methoxy oxygen act as Hydrogen Bond Acceptors (HBA). They interact with free acidic silanols (Si-OH) on the silica surface.

  • 
    -
    
    
    
    Interactions:
    The electron-rich phenyl ring can engage in
    
    
    -
    
    
    stacking with non-endcapped C18 ligands or exposed silica, causing drag (tailing).
  • Solubility: Chloroacetanilides are hydrophobic. Injection in strong organic solvents (100% Acetonitrile) into a weaker mobile phase causes "precipitation-redissolution" cycles at the column head, manifesting as tailing or split peaks.

Diagnostic Workflow

Before altering your method, follow this logic tree to isolate the root cause.

TroubleshootingWorkflow Start Symptom: Peak Tailing (As > 1.5) CheckVoid Step 1: Inject Neutral Marker (e.g., Toluene/Uracil) Start->CheckVoid IsVoid Does the Marker Tail? CheckVoid->IsVoid Physical Physical Issue: Void/Frit/Tubing IsVoid->Physical Yes Chemical Chemical Issue: Interaction/Solvent IsVoid->Chemical No CheckSolvent Step 2: Check Injection Solvent Is it stronger than Mobile Phase? Chemical->CheckSolvent SolventIssue Solvent Mismatch (Precipitation/Focusing) CheckSolvent->SolventIssue Yes (e.g., 100% ACN) SilanolIssue Silanol Interaction (Column Activity) CheckSolvent->SilanolIssue No (Matched Diluent)

Figure 1: Diagnostic logic tree for isolating physical vs. chemical causes of peak tailing.

Troubleshooting Guides (Q&A)

Issue A: Chemical Interaction (Silanol Activity)

Symptoms: The neutral marker (Toluene) is symmetrical, but 2,3'-Dichloro-2'-methoxyacetanilide tails significantly. Mechanism: The methoxy and amide groups are H-bonding with residual silanols on the column stationary phase.

ParameterRecommended ActionScientific Rationale
Column Choice Switch to Type B Silica (High Purity) or End-capped C18."Type A" silica has high metal content and acidic silanols. End-capping (e.g., trimethylsilane) sterically blocks the analyte from reaching Si-OH groups.
Mobile Phase pH Lower pH to 2.5 – 3.0 (Phosphate or Formate buffer).Low pH suppresses the ionization of silanols (

). While the analyte is neutral, the column surface becomes less active at low pH.
Additives Do NOT use TEA (Triethylamine).TEA is for basic analytes. For neutral amides, it adds noise without benefit. Focus on column quality instead.
Issue B: Solvent Mismatch (The "Fronting-Tailing" Hybrid)

Symptoms: Peak looks broad, possibly split, or has a "shark fin" shape. Mechanism: 2,3'-Dichloro-2'-methoxyacetanilide is hydrophobic. If dissolved in 100% Acetonitrile and injected into a 50% Water mobile phase, the analyte travels faster than the mobile phase at the inlet, spreading the band before separation begins.

Protocol: The "Diluent Match" Test

  • Prepare the sample in 100% Mobile Phase (e.g., 50:50 ACN:Water).

  • If solubility is poor, use the weakest possible solvent (e.g., 20% Water / 80% ACN) or reduce injection volume by 50%.

  • Result: If tailing disappears, the issue was solvent strength, not the column.

Issue C: Metal Chelation

Symptoms: Tailing persists despite pH adjustment and solvent matching; peak area is non-linear at low concentrations (analyte loss). Mechanism: The ortho-methoxy and amide carbonyl can form a weak chelate cage. If your system or column frit has iron/steel exposure, the analyte may adsorb irreversibly.

Corrective Action:

  • Use a PEEK-lined column or a glass-lined HPLC system.

  • Add 5mM EDTA to the mobile phase (only if using stainless steel free system/column to prevent stripping). Note: Usually, switching to a high-quality "Base Deactivated" column solves this without EDTA.

Standardized Experimental Protocol

Use this reference method to validate system performance for this specific molecule.

Method ID: M-DCM-QC01 Objective: Achieve USP Tailing Factor (


) 

.
Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (or equivalent End-capped C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Isocratic Ratio 55% A / 45% B (Adjust for retention

)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled temperature reduces viscosity effects)
Detection UV @ 230 nm (Amide/Phenyl absorption)
Injection Vol 10 µL
Sample Diluent MUST MATCH MOBILE PHASE (55:45 Water:ACN)
Validation Criteria (System Suitability)
  • Retention Time (

    
    ):  Stable 
    
    
    
    min.
  • Tailing Factor (

    
    ):  Calculate at 5% peak height.[3] Target: 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    for a 150mm column.

Frequently Asked Questions (FAQ)

Q: I am seeing a "shoulder" on the peak, not just a tail. Is this the same issue? A: No. A shoulder often indicates co-elution of an isomer (e.g., the 4'-chloro isomer) or hydrolysis of the amide bond (check for "2'-methoxy-3'-chloroaniline"). Run a slower gradient (0.5% B/min slope) to check for separation.

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Methanol has a higher viscosity and different selectivity (protic solvent). It may increase backpressure.[4] Methanol often reduces


 interactions better than ACN, potentially improving symmetry for this specific phenyl-rich molecule.

Q: My peak tails only at low concentrations (1 ppm) but looks fine at high concentrations (100 ppm). A: This is classic Active Site Adsorption . The active sites (silanols/metals) are finite. At high concentrations, they get saturated ("plugged") by the analyte, and the rest elutes normally. At low concentrations, a higher percentage of the analyte sticks. Fix: Switch to a highly deactivated column (e.g., Waters XBridge or Agilent Bonus-RP).

References

  • Agilent Technologies. (2024).[5] HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • U.S. Geological Survey (USGS). (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using HPLC-DAD. (Methodology for similar chloroacetanilide structures). Retrieved from [Link]

  • Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC? (Mechanistic explanation of silanol interactions). Retrieved from [Link]

  • PubChem. (2025).[5] Chloroacetanilide Structure and Properties.[6][7] (Chemical grounding for 2,3'-dichloro derivatives). Retrieved from [Link]

Sources

Technical Support Guide: Solubilization & Stability of 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

2,3'-Dichloro-2'-methoxyacetanilide is a specialized chloroacetanilide derivative characterized by high lipophilicity and specific reactivity due to its


-chloroacetamide moiety. While chemically robust in solid form, it presents two primary challenges in aqueous media: poor intrinsic solubility  and susceptibility to nucleophilic attack (hydrolysis/alkylation) .

This guide provides a validated framework for achieving stable, homogeneous solutions for biological assays and analytical standards.

Chemical Identity
PropertyDetail
Systematic Name

-(3-chloro-2-methoxyphenyl)-2-chloroacetamide
Class

-Chloroacetanilide (Alkylating Agent)
Molecular Weight ~234.08 g/mol
Predicted LogP ~2.5 – 3.0 (Lipophilic)
Reactivity Electrophilic

-carbon (susceptible to

reactions)

Diagnostic Workflow: Solubility Decision Tree

Before beginning experimentation, use this decision tree to select the optimal solubilization strategy based on your assay's tolerance for organic solvents and additives.

SolubilityWorkflow cluster_tips Critical Checkpoints Start Start: Define Assay Constraints SolventTol Is >1% Organic Solvent Tolerated? Start->SolventTol HighConc Target Concentration > 100 µM? SolventTol->HighConc Yes Complex_Route Strategy B: Cyclodextrin Complexation SolventTol->Complex_Route No (Strict Aqueous Only) DMSO_Route Strategy A: DMSO Stock + Rapid Dilution HighConc->DMSO_Route No (Low Load) Surfactant_Route Strategy C: Cosolvent + Surfactant (Tween 80) HighConc->Surfactant_Route Yes (High Load) Tip1 Avoid Amine Buffers (Tris/Glycine) Tip2 Maintain pH < 8.0

Figure 1: Decision matrix for selecting the appropriate solubilization protocol.

Critical Troubleshooting & FAQs

Issue 1: "Precipitation occurs immediately upon adding the stock solution to the buffer."

Root Cause: The "Crash-Out" Effect. When a hydrophobic compound dissolved in DMSO is introduced to water, the water strips away the DMSO hydration shell faster than the compound can disperse, causing local supersaturation and crystallization.

Solution: The "Sub-Surface" Injection Technique

  • Do not drop the stock solution onto the surface of the buffer.

  • Protocol :

    • Place the pipette tip submerged into the center of the vortexing buffer.

    • Dispense slowly while the buffer is in rapid motion.

    • This maximizes immediate dilution and prevents local high-concentration pockets.

Issue 2: "My compound degrades in the assay buffer overnight."

Root Cause: Nucleophilic Attack / Hydrolysis. The 2-chloro group (on the acetyl chain) is an electrophile. It reacts with nucleophiles (amines, thiols, hydroxide ions) via an


 mechanism.[1]

Scientific Rationale:

  • Buffer Incompatibility: Primary amine buffers (Tris, Glycine) can attack the

    
    -chloro group, forming unwanted adducts [1].
    
  • pH Sensitivity: At pH > 8, hydroxide ions (

    
    ) promote hydrolysis to the glycolanilide derivative (
    
    
    
    ) [2].

Corrective Action:

  • Switch Buffers: Use non-nucleophilic buffers like Phosphate (PBS) , Citrate , or MOPS . Avoid Tris.

  • Adjust pH: Maintain pH between 5.5 and 7.4. Stability decreases significantly above pH 8.0.

Issue 3: "I need a high concentration (1 mM) for animal studies, but DMSO is toxic."

Root Cause: Solubility limit in pure aqueous media.

Solution: Formulation with Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
Cyclodextrins form inclusion complexes, shielding the hydrophobic phenyl ring while the hydrophilic exterior interacts with water.

Protocol (20% HP-


-CD Vehicle): 
  • Prepare 20% (w/v) HP-

    
    -CD in sterile water or saline.
    
  • Dissolve the compound in a minimal volume of DMSO (e.g., 5% of final volume).

  • Add the DMSO solution dropwise to the cyclodextrin solution with constant stirring.

  • Sonicate at 37°C for 15-30 minutes until clear.

Standardized Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Use this for in vitro assays (IC50, cell signaling).

Reagents:

  • 2,3'-Dichloro-2'-methoxyacetanilide (Solid)

  • Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%
    

Steps:

  • Weigh 2.34 mg of the compound.

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex for 30 seconds. Ensure no visible particulates remain.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (water in DMSO accelerates degradation).

Protocol B: Preparation of 100 µM Working Solution (Aqueous)

Use this for immediate assay application.

Reagents:

  • 10 mM DMSO Stock (from Protocol A)

  • Assay Buffer (PBS pH 7.4, pre-warmed to 25°C)

Steps:

  • Calculate the dilution factor: 1:100.

  • Pipette 9.9 mL of PBS into a 15 mL conical tube.

  • Set vortex to medium speed.

  • Inject 100 µL of the 10 mM Stock below the surface of the vortexing PBS.

  • Vortex for an additional 10 seconds.

  • Visual Check: Solution should be clear. If cloudy, sonicate for 5 minutes. Use within 4 hours.

Stability & Degradation Mechanisms

Understanding the degradation pathway is crucial for interpreting assay data. The diagram below illustrates the primary instability risk: hydrolysis of the


-chloro group.

DegradationPathway cluster_conditions Reaction Conditions Parent Parent Compound (Active Electrophile) Intermediate Transition State (SN2 Attack) Parent->Intermediate + Nucleophile Nucleophile Nucleophiles (R-NH2, OH-, SH-) Product_Hydrolysis Hydrolyzed Product (Glycolanilide) INACTIVE Intermediate->Product_Hydrolysis + OH- (High pH) Product_Adduct Buffer Adduct (e.g., Tris-Adduct) ARTIFACT Intermediate->Product_Adduct + R-NH2 (Tris)

Figure 2: Degradation pathways. The


-chloro group is the "Achilles' heel," susceptible to replacement by hydroxide (hydrolysis) or buffer amines (adduct formation) [1, 2].

Summary of Solubility Data

Solvent / MediaSolubility Limit (Est.)StabilityRecommendation
Anhydrous DMSO > 50 mMHigh (> 6 months at -20°C)Primary Stock Solvent
Ethanol (100%) > 20 mMModerateSecondary option if DMSO is contraindicated
PBS (pH 7.4) < 50 µM (w/o cosolvent)Low (Hours to Days)Prepare immediately before use
PBS + 1% DMSO ~ 100-200 µMModerate (< 24 hours)Standard Assay Condition
Tris Buffer N/AUnstable DO NOT USE (Forms adducts)

References

  • Stamou, M. et al. (2024). Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors. ACS Omega. Discusses the reactivity of 2-chloro-N-arylacetamides with nucleophiles and their synthetic utility.

  • Hladik, M. L. et al. (2005). Hydrolysis of Chloroacetanilide Herbicides. Environmental Science & Technology.[2][3] Details the kinetics of hydrolysis and the effect of pH on the alpha-chloro group stability.

  • Bian, H. et al. (2009).[2] Dechlorination of chloroacetanilide herbicides by plant growth regulator sodium bisulfite. Water Research. Demonstrates the susceptibility of the chloroacetamide moiety to nucleophilic substitution (

    
    ).[1][2][4]
    
    

Sources

Technical Support Center: Troubleshooting 2,3'-Dichloro-2'-methoxyacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists optimizing the synthesis of 2,3'-dichloro-2'-methoxyacetanilide (also known as 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide).

The synthesis relies on the N-acylation of 3-chloro-2-methoxyaniline[1] with chloroacetyl chloride. While amidation is a fundamental transformation, the bifunctional nature of chloroacetyl chloride—containing both a highly electrophilic acyl chloride and an aliphatic alkyl chloride—often leads to competing side reactions[2]. This guide provides a mechanistic framework to diagnose and eliminate byproduct formation, ensuring high-purity yields.

Reaction Pathway & Byproduct Divergence

ReactionPathway SM1 3-Chloro-2-methoxyaniline Reaction N-Acylation (Base, Solvent) SM1->Reaction SM2 Chloroacetyl Chloride SM2->Reaction Prod 2,3'-Dichloro-2'-methoxyacetanilide (Desired Product) BP1 Diacylation Byproduct (N,N-bis-chloroacetyl) BP2 Hydrolysis Byproduct (Chloroacetic Acid) BP3 Alkylation Dimer (Secondary Amine) Reaction->Prod Optimal Conditions Reaction->BP1 Excess Acylating Agent Reaction->BP2 Moisture / Aqueous Base Reaction->BP3 High Temp / Prolonged Time

Reaction pathway showing desired N-acylation versus common byproduct divergence.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant diacylation (N,N-bis-chloroacetyl byproduct), and how do I prevent it? Causality: Diacylation occurs when the newly formed secondary amide undergoes a second acylation event. Although the amide nitrogen is significantly less nucleophilic than the primary aniline, localized excesses of chloroacetyl chloride or the use of strong bases (like DMAP or DBU) can deprotonate the amide, driving the formation of the N,N-bis(chloroacetyl) impurity[3]. Solution:

  • Stoichiometry: Strictly limit chloroacetyl chloride to 1.05 equivalents.

  • Order of Addition: Employ a "reverse addition" or ensure strictly controlled dropwise addition of the acylating agent to the aniline/base mixture to prevent localized stoichiometric excess.

  • Base Selection: Avoid strong nucleophilic catalysts. Use standard tertiary amines like N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA), which are sufficient to scavenge HCl without over-activating the amide[2].

Q2: My reaction yield is low, and the pH is highly acidic. What is the optimal acid scavenger strategy? Causality: Chloroacetyl chloride is highly susceptible to hydrolysis by moisture, yielding chloroacetic acid[4]. This side reaction consumes the acylating agent and generates excess HCl. If not effectively neutralized, the acid protonates the 3-chloro-2-methoxyaniline starting material, rendering it non-nucleophilic and halting the reaction entirely[4]. Solution:

  • Transition from aqueous biphasic systems (Schotten-Baumann conditions) to an anhydrous organic system (e.g., ethyl acetate or dichloromethane).

  • Use an anhydrous, non-nucleophilic tertiary amine (TEA or DIPEA) in a slight stoichiometric excess (1.2 eq) relative to the acylating agent to act as an irreversible HCl scavenger[2].

Q3: I am detecting a dimeric byproduct via LC-MS (+156 Da relative to starting material). How can this be minimized? Causality: The alpha-chloro group on chloroacetyl chloride is an electrophilic site susceptible to S_N2 attack[5]. If the reaction temperature is too high, unreacted 3-chloro-2-methoxyaniline can act as a nucleophile against the aliphatic carbon of the already-formed product, leading to a secondary amine dimer. The activation energy for this alkylation is higher than that of the acyl substitution. Solution:

  • Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C during the addition phase. Allow it to warm to room temperature only after the highly exothermic acylation is complete.

  • Reaction Time: Quench the reaction immediately upon consumption of the starting aniline (typically 1–2 hours) to prevent late-stage alkylation.

Diagnostic Workflow

TroubleshootingLogic Start Identify Impurity Profile via LC-MS / GC-MS Q1 High Mass Byproduct? (+76 Da from Product) Start->Q1 A1 Diacylation Detected. Reduce Chloroacetyl Chloride to 1.05 eq. Ensure strict dropwise addition. Q1->A1 Yes Q2 Low Yield & Acidic pH? Q1->Q2 No A2 Hydrolysis Occurring. Switch to anhydrous conditions with TEA/DIPEA scavenger. Q2->A2 Yes Q3 Dimeric Mass Detected? (Aniline Alkylation) Q2->Q3 No A3 Alpha-Chloro Substitution. Maintain temp < 5°C during addition. Limit reaction time. Q3->A3 Yes

Decision tree for identifying and resolving common synthesis byproducts.

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the yield and impurity profile of 2,3'-dichloro-2'-methoxyacetanilide.

Reaction ConditionBase / ScavengerSolventTemp (°C)Yield (%)Diacylation (%)Hydrolysis / Dimer (%)
Unoptimized Aqueous NaOH (aq)DCM (Biphasic)2565515 (Hydrolysis dominant)
Excess Reagent TEA (2.0 eq)DCM0 to 2572182
High Temperature TEA (1.2 eq)Toluene8055825 (Dimer dominant)
Optimized Protocol DIPEA (1.2 eq)EtOAc0 to 2094 < 1 < 1

Self-Validating Experimental Protocol

Optimized Anhydrous Synthesis of 2,3'-Dichloro-2'-methoxyacetanilide

This protocol utilizes an anhydrous environment and a non-nucleophilic base to suppress hydrolysis and diacylation, while strict thermal control prevents S_N2 dimerization.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Dissolution: Dissolve 3-chloro-2-methoxyaniline (10.0 mmol) in 50 mL of anhydrous ethyl acetate.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (12.0 mmol, 1.2 eq) to the solution. Stir and cool the mixture to 0–5°C using an ice-water bath.

  • Acylation: Dilute chloroacetyl chloride (10.5 mmol, 1.05 eq) in 10 mL of anhydrous ethyl acetate. Load this into the dropping funnel.

  • Dropwise Addition: Add the chloroacetyl chloride solution dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C.

    • Self-Validation Checkpoint: A white precipitate of DIPEA hydrochloride should form immediately upon addition, visually confirming that the acylation and HCl scavenging are proceeding successfully.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting aniline spot is completely consumed.

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ (this neutralizes any trace chloroacetic acid). Transfer to a separatory funnel, separate the organic layer, and wash successively with 1M HCl (20 mL, to remove unreacted aniline and DIPEA), water (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to obtain pure 2,3'-dichloro-2'-methoxyacetanilide as a crystalline solid.

References

1.[2] Title: N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Source: benchchem.com. URL: 2.[1] Title: Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem - NIH. Source: nih.gov. URL: 3.[4] Title: Technical Support Center: Synthesis of Trimecaine Derivatives. Source: benchchem.com. URL: 4.[5] Title: Development of a greener synthesis of lidocaine - Sac State Scholars. Source: csus.edu. URL: 5.[3] Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Source: tandfonline.com. URL:

Sources

Technical Support Center: Overcoming Matrix Interference in 2,3'-Dichloro-2'-methoxyacetanilide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2,3'-Dichloro-2'-methoxyacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming matrix interference, a common challenge that can compromise the accuracy and reliability of analytical results.[1][2] Here, we will explore the underlying causes of matrix effects and provide robust, field-proven troubleshooting strategies and detailed experimental protocols.

Understanding the Challenge: What is Matrix Interference?

In analytical chemistry, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, 2,3'-Dichloro-2'-methoxyacetanilide.[1] Matrix effects occur when these other components interfere with the measurement of the analyte, leading to either suppression or enhancement of the analytical signal.[3][4][5][6] This interference can significantly impact the accuracy, precision, and sensitivity of your analysis.[1][2]

Common sources of matrix interference include:

  • Biological Matrices (e.g., plasma, urine, tissue): Proteins, phospholipids, salts, and endogenous metabolites are major contributors.[1][2][7] Phospholipids, in particular, are notorious for causing ion suppression in mass spectrometry.[1][2][7]

  • Environmental Matrices (e.g., soil, water): Humic acids, fulvic acids, and various inorganic salts can interfere.[1][8]

  • Pharmaceutical Formulations: Excipients, such as polymers, fillers, and binders, can introduce significant matrix effects.

Troubleshooting Guide: A Proactive Approach to Mitigating Matrix Effects

This section provides a structured approach to identifying and resolving matrix interference issues.

Initial Assessment: Is Matrix Effect the Culprit?

Before embarking on extensive sample preparation optimization, it's crucial to confirm that matrix effects are indeed the source of your analytical problems.

Question: My analyte response is inconsistent or lower than expected. How can I determine if this is due to matrix effects?

Answer: Two primary methods can be used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[6][11][12]

  • Post-Extraction Spike Analysis: This quantitative method compares the response of an analyte in a clean solvent to its response in a sample matrix that has been spiked after extraction.[1][6][11] A significant difference in response indicates the presence of matrix effects.[1]

Caption: Decision workflow for identifying and addressing matrix effects.

Strategic Sample Preparation: Your First Line of Defense

Effective sample preparation is the most critical step in minimizing matrix interference.[11] The goal is to selectively remove interfering components while efficiently recovering the target analyte, 2,3'-Dichloro-2'-methoxyacetanilide.

Question: What are the most effective sample preparation techniques for reducing matrix effects?

Answer: The choice of technique depends on the complexity of your matrix and the physicochemical properties of 2,3'-Dichloro-2'-methoxyacetanilide. The three most common and effective techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

SPE is a highly selective technique that separates components of a mixture based on their physical and chemical properties.[13] It is particularly effective for cleaning up complex matrices like plasma and soil.[14][15]

Principle of Operation: SPE utilizes a solid sorbent to retain either the analyte of interest (bind-elute mode) or the interfering matrix components (interference-removal mode).[16]

Experimental Protocol: Bind-Elute SPE for 2,3'-Dichloro-2'-methoxyacetanilide in Plasma

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of deionized water through a C18 SPE cartridge. This activates the sorbent.

  • Sample Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.

  • Elution: Elute the 2,3'-Dichloro-2'-methoxyacetanilide with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.

Table 1: Comparison of SPE Sorbent Types

Sorbent TypeMechanismBest For
Reversed-Phase (e.g., C18, C8) Hydrophobic interactionsExtracting non-polar to moderately polar compounds from polar matrices.[13]
Normal-Phase (e.g., Silica, Diol) Polar interactionsExtracting polar compounds from non-polar matrices.[13]
Ion-Exchange (e.g., SAX, SCX) Ionic interactionsExtracting charged analytes.[13]
Polymer-Based (e.g., Oasis HLB) Mixed-mode interactionsBroad applicability for a wide range of analytes and effective phospholipid removal.[2]

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).

Question: When is LLE a suitable alternative to SPE?

Answer: LLE is often simpler and more cost-effective for less complex matrices. It can be highly effective, and techniques like double LLE can improve selectivity by first removing highly non-polar interferences with a non-polar solvent before extracting the analyte with a moderately polar solvent.[11]

Originally developed for pesticide residue analysis in food, the QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple, two-step process.[17] It has gained popularity for its speed, low solvent consumption, and broad applicability, including environmental and pharmaceutical samples.[17][18][19]

Experimental Protocol: QuEChERS for 2,3'-Dichloro-2'-methoxyacetanilide in Soil

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples to aid extraction).[19]

    • Add 10 mL of acetonitrile and an internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl) and shake for another minute.[18]

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., PSA to remove organic acids, C18 to remove non-polar interferences, and MgSO₄ to remove residual water).[18]

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

    • The resulting supernatant is ready for analysis.

Caption: A decision tree for choosing the optimal sample preparation technique.

Chromatographic and Mass Spectrometric Optimization

Even with excellent sample preparation, further optimization of your analytical method can help mitigate residual matrix effects.

Question: My sample cleanup is good, but I still see some interference. What else can I do?

Answer: Fine-tuning your chromatography and mass spectrometry parameters can provide additional separation from interfering compounds.

  • Chromatographic Separation: Adjusting the gradient slope, mobile phase composition, or using a different column chemistry can improve the separation of your analyte from co-eluting matrix components.[1]

  • Mass Spectrometry: Ensure your MS parameters are optimized for 2,3'-Dichloro-2'-methoxyacetanilide. Using techniques like Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) significantly enhances selectivity.

Frequently Asked Questions (FAQs)

Q1: Can I just dilute my sample to reduce matrix effects? A1: Yes, simple dilution is a valid strategy, especially if your analyte concentration is high enough to remain above the limit of quantitation after dilution.[12] This reduces the concentration of all matrix components, thereby lessening their impact. However, this approach may not be suitable for trace-level analysis.

Q2: What is a matrix-matched calibration curve, and why is it important? A2: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix sample (a sample of the same type that is free of the analyte). This helps to compensate for matrix effects because the standards and the samples will experience similar levels of signal suppression or enhancement.

Q3: How do internal standards help with matrix effects? A3: An internal standard (IS) is a compound that is chemically similar to the analyte but can be distinguished by the detector (ideally, a stable isotope-labeled version of the analyte). The IS is added to all samples, standards, and blanks at a constant concentration. Because the IS and the analyte co-elute and experience similar matrix effects, the ratio of their responses remains constant, allowing for accurate quantification even when absolute signal intensities vary.[20]

Q4: What are the key parameters to consider during method validation for an analysis prone to matrix effects? A4: When validating an analytical method, especially for complex matrices, it is crucial to rigorously assess parameters like specificity, linearity, accuracy, precision, and robustness.[21][22] Regulatory bodies like the FDA and EMA require thorough validation to ensure the method is suitable for its intended purpose. The validation process provides documented evidence that the method consistently produces reliable results.[9]

Table 2: Key Validation Parameters and Their Importance

ParameterDefinitionWhy It's Critical for Matrix Effects
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[9]Ensures that the signal being measured is from the analyte and not from an interfering matrix component.
Accuracy The closeness of test results obtained by the method to the true value.[9]Matrix effects can introduce a systematic bias, negatively impacting accuracy.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]Matrix variability between different samples can lead to poor precision (high RSD).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21]Ion suppression from matrix effects can artificially raise the LOQ, hindering the analysis of low-concentration samples.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9]A robust method will be less susceptible to minor variations in sample matrix composition.

By systematically applying these troubleshooting strategies and understanding the principles behind them, you can develop robust and reliable analytical methods for 2,3'-Dichloro-2'-methoxyacetanilide, ensuring the integrity and accuracy of your data.

References

  • MilliporeSigma. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • MilliporeSigma. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Tackett, B. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
  • (n.d.). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. PMC.
  • Phenomenex. (n.d.). What is Solid-Phase Extraction?.
  • MDPI. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
  • (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Merck Millipore. (n.d.). Analysis of Pesticide Residues in food by QuEChERS and GCMS.
  • (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Laganà, A., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • Rajput, D., et al. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. pharmaerudition.org.
  • (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview.
  • MilliporeSigma. (n.d.). Solid Phase Extraction (SPE).
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
  • (2026, January 8). Method validation in pharmaceutical analysis: from theory to practical optimization.
  • YouTube. (2024, December 25). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • ACS Publications. (2003, June 4). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS | Analytical Chemistry.
  • PubMed. (2009, January 15). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide concentrations in fresh and estuarine waters.
  • (n.d.). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in.
  • (2016, August 19). A Look at Matrix Effects.
  • USGS Publications Warehouse. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry.
  • (n.d.). Analytical tasks – efficiently solved by HPTLC.
  • Hostetler, K. A., & Thurman, E. M. (2000, April 5). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. PubMed.
  • ResearchGate. (2025, August 7). Determination of Three Kinds of Chloroacetanilide Herbicides in Radix Pseudostellariae by Accelerated Solvent Extraction and Gas Chromatography-Mass Spectrometry.
  • (2022, April 15). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Digital CSIC. (2020, October 5). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory.
  • Clinical and Laboratory Standards Institute. (2005, January 1). EP14-A2 Evaluation of Matrix Effects; Approved Guideline—Second Edition.

Sources

Technical Support Center: 2,3'-Dichloro-2'-methoxyacetanilide Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 2,3'-Dichloro-2'-methoxyacetanilide under acidic conditions Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary & Chemical Context

2,3'-Dichloro-2'-methoxyacetanilide (also known as 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide) is a specialized chloroacetanilide, often utilized as a key intermediate in the synthesis of fungicides, herbicides, or pharmaceutical agents.

While the acetanilide core is generally robust, the presence of the


-chloroacetyl group  significantly alters its stability profile. The electron-withdrawing chlorine atom on the acetyl side increases the electrophilicity of the carbonyl carbon, rendering the amide bond more susceptible to nucleophilic attack—specifically acid-catalyzed hydrolysis —than unsubstituted acetanilides.

This guide addresses the critical stability challenges you may encounter when handling this compound in acidic environments (pH < 4), providing mechanistic insights, troubleshooting workflows, and validated protocols.

Mechanistic Insight: The Hydrolysis Pathway

Understanding the degradation mechanism is the first step to mitigation. In acidic media, the degradation is not random; it follows a predictable Acid-Catalyzed Amide Hydrolysis pathway.

The Pathway (Visualization)

The following diagram illustrates the transformation of the parent compound into its primary degradants: 3-Chloro-2-methoxyaniline and Chloroacetic acid .

HydrolysisPathway Parent Parent Compound (2,3'-Dichloro-2'-methoxyacetanilide) MW: ~234.08 Inter Tetrahedral Intermediate (Protonated) Parent->Inter + H3O+ (Protonation) Aniline Degradant A (3-Chloro-2-methoxyaniline) MW: ~157.59 Inter->Aniline C-N Cleavage Acid Degradant B (Chloroacetic Acid) MW: ~94.50 Inter->Acid Hydrolysis

Figure 1: Acid-catalyzed hydrolysis pathway of 2,3'-Dichloro-2'-methoxyacetanilide yielding the aniline and acid byproducts.[1]

Key Drivers of Instability
  • Electrophilic Activation : The

    
    -chloro group pulls electron density from the carbonyl, lowering the activation energy for water to attack.
    
  • Ortho-Effect : The 2'-methoxy group provides steric bulk. While this usually slows hydrolysis, the electronic activation of the carbonyl often overrides this steric protection in strong acids.

  • Solubility Shifts : The degradation product (the aniline) is basic. In acidic conditions, it forms a water-soluble salt, which can lead to "disappearance" of mass during organic extraction.

Troubleshooting Guide (Q&A)

Issue 1: "I see a new, early-eluting peak in my HPLC chromatogram after leaving the sample in the autosampler."

Diagnosis: On-column or In-vial Hydrolysis. Technical Explanation: If your HPLC mobile phase is acidic (e.g., 0.1% TFA or Formic Acid) and the sample sits for hours, the amide bond hydrolyzes. The new peak is likely 3-chloro-2-methoxyaniline .

  • Why it elutes early: In Reverse Phase (RP) chromatography at acidic pH, the aniline is protonated (

    
    ), making it highly polar and reducing its retention time significantly compared to the neutral parent amide.
    

Corrective Action:

  • Immediate: Limit autosampler time to < 4 hours.

  • Method Optimization: Switch to a milder buffer (e.g., Ammonium Acetate pH 4.5-5.0) if stability is critical.

  • Verification: Check the UV spectrum of the new peak. Anilines typically show a distinct bathochromic shift compared to acetanilides.

Issue 2: "My yield is consistently low after an acidic workup (e.g., HCl wash)."

Diagnosis: Phase Distribution Error due to Hydrolysis. Technical Explanation: You are likely hydrolyzing the product during the wash. Even if hydrolysis is partial, the resulting 3-chloro-2-methoxyaniline will protonate and partition into the aqueous acidic phase , not the organic phase. You are discarding your degradant (or your product if the aniline was the target) with the waste water.

Corrective Action:

  • Protocol Change: Replace strong acid washes (HCl) with milder alternatives like saturated

    
     or dilute Citric Acid.
    
  • Temperature Control: Perform all acidic washes at

    
     to kinetically inhibit the hydrolysis rate.
    
Issue 3: "The material turns slightly pink/brown upon storage."

Diagnosis: Autocatalytic Degradation / Oxidation. Technical Explanation: Trace amounts of residual acid (from synthesis) or moisture can initiate hydrolysis. The liberated aniline is susceptible to oxidation (forming colored azo/nitroso compounds) even in trace amounts, causing discoloration.

Corrective Action:

  • Storage: Store under inert atmosphere (

    
    ) and ensure the material is strictly neutral before drying.
    
  • Re-purification: Recrystallize from ethanol/water to remove trace acidic impurities.

Validated Experimental Protocols

Protocol A: Forced Degradation Study (Acid Hydrolysis)

Use this protocol to determine the specific half-life (


) of your batch under your specific process conditions.

Materials:

  • HPLC System (UV detection at 254 nm).

  • 1N HCl.

  • Acetonitrile (ACN).

  • Water bath at

    
    .
    

Workflow:

  • Preparation : Dissolve 10 mg of 2,3'-Dichloro-2'-methoxyacetanilide in 5 mL ACN.

  • Stress Condition : Add 5 mL of 1N HCl. (Final conc: ~1 mg/mL in 50:50 ACN:1N HCl).

  • Incubation : Place in a

    
     water bath.
    
  • Sampling :

    • Take a 100

      
       aliquot at T=0, 1h, 4h, 8h, and 24h.
      
    • Quench immediately by neutralizing with 100

      
       of 1N NaOH or diluting into cold buffer (pH 7).
      
  • Analysis : Inject onto HPLC.

  • Calculation : Plot

    
     vs. Time. The slope 
    
    
    
    gives you
    
    
    .
Protocol B: Recommended HPLC Method for Stability Monitoring

This method separates the parent from its hydrolytic degradants.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5

Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Amide band) and 280 nm (Aniline band)
Temperature

Diagnostic Decision Tree

Use this logic flow to identify the source of impurity profiles.

TroubleshootingTree Start Start: Impurity Detected CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluting RT < Parent (More Polar) CheckRT->EarlyEluting LateEluting RT > Parent (Less Polar) CheckRT->LateEluting CheckConditions Check pH of Sample/Mobile Phase EarlyEluting->CheckConditions Oxidation Diagnosis: Oxidation or Dimerization LateEluting->Oxidation Acidic Acidic (pH < 4) CheckConditions->Acidic Neutral Neutral/Basic CheckConditions->Neutral Hydrolysis Diagnosis: Acid Hydrolysis (Aniline Formation) Acidic->Hydrolysis Neutral->Oxidation

Figure 2: Diagnostic logic for identifying degradation sources based on retention time and pH conditions.

References

  • PubChem. (n.d.). 2,3'-Dichloro-2'-methoxyacetanilide Compound Summary. National Library of Medicine.[2] Retrieved March 6, 2026, from [Link]

  • Stamatis, N., et al. (2021).[3] Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved March 6, 2026, from [Link]

  • Roberts, C. W., et al. (1959).[4] Synthesis and Properties of Chloroacetanilides. Journal of Organic Chemistry. Retrieved March 6, 2026, from [Link]

  • Feng, P. C. C. (1991). Soil degradation of the chloroacetanilide herbicides. Pesticide Biochemistry and Physiology. Retrieved March 6, 2026, from [Link]

Sources

Removing impurities from 2,3'-Dichloro-2'-methoxyacetanilide samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of halogenated acetanilide derivatives. 2,3'-Dichloro-2'-methoxyacetanilide (Monoisotopic mass: 233.00 Da1[1]) is a critical synthetic intermediate. However, its synthesis via the acetylation of 3-chloro-2-methoxyaniline with chloroacetyl chloride often yields a crude matrix contaminated with unreacted precursors, over-acylated byproducts, and colored oxidation resins.

This guide provides a self-validating, mechanistic troubleshooting framework designed to help researchers achieve >99% purity through orthogonal purification techniques.

Part 1: Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the crude matrix. We exploit differences in pKa and crystal lattice energies to partition and isolate the target molecule.

Table 1: Physicochemical Properties & Partitioning Data for Impurities

CompoundRoleMW ( g/mol )Organic Phase (DCM)Aqueous PhaseRemoval Strategy
2,3'-Dichloro-2'-methoxyacetanilide Target Product234.08Highly SolubleInsolubleFinal Crystallization
3-Chloro-2-methoxyaniline Unreacted Precursor157.60SolubleSoluble (as HCl salt)1M HCl Wash
Chloroacetic Acid Hydrolysis Byproduct94.50SolubleSoluble (as Na salt)Sat. NaHCO₃ Wash
Di-acylated Derivative Over-reaction Byproduct~310.51SolubleInsolubleRecrystallization

Part 2: Purification Workflow Visualization

The following diagram maps the logical relationship between the chemical state of the impurities and the sequential purification steps required to remove them.

Purification A Crude 2,3'-Dichloro- 2'-methoxyacetanilide B Dissolve in DCM (Organic Phase) A->B C 1M HCl Wash (Removes Amine) B->C D Sat. NaHCO3 Wash (Removes Acid) C->D Keep Organic Layer E Activated Charcoal (Removes Color) D->E Keep Organic Layer F Hot Filtration & Solvent Swap to MeOH E->F G Recrystallization (MeOH/H2O) F->G Add Hot Water to Cloud Point H Pure Product G->H Cold Filtration

Workflow for the orthogonal purification of 2,3'-dichloro-2'-methoxyacetanilide.

Part 3: Self-Validating Experimental Protocols

Methodology 1: Orthogonal Liquid-Liquid Extraction

Purpose: To chemically partition unreacted starting materials based on pKa differences prior to crystallization.

  • Dilution: Dissolve the crude reaction mixture in 10 volumes of Dichloromethane (DCM).

  • Amine Quench: Wash the organic layer with 3 equal volumes of 1M HCl.

    • Causality: The acidic aqueous phase protonates the unreacted 3-chloro-2-methoxyaniline, converting it into a highly polar anilinium chloride salt that partitions entirely into the aqueous layer.

    • Validation Checkpoint: The final aqueous wash must test strongly acidic (pH < 2) on pH paper, ensuring the amine's buffering capacity is completely exhausted.

  • Acid Quench: Wash the organic layer with 2 equal volumes of saturated aqueous NaHCO₃.

    • Causality: Neutralizes residual chloroacetyl chloride and its hydrolysis product (chloroacetic acid) into water-soluble sodium chloroacetate.

    • Validation Checkpoint: CO₂ gas evolution will visibly cease once all acidic species are neutralized.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-crude solid.

Methodology 2: Charcoal-Assisted Recrystallization

Purpose: To remove colored oxidation resins and structurally similar di-acylated impurities by exploiting thermodynamic solubility differentials 2[2].

  • Dissolution: Suspend the semi-crude solid in a minimal amount of boiling Methanol (approx. 3-5 mL/g).

  • Decolorization: Remove from heat momentarily and add 5% w/w activated charcoal. Boil gently for 5 minutes.

    • Causality: High surface-area carbon adsorbs large, conjugated polymeric impurities via van der Waals forces and pi-pi stacking3[3].

  • Hot Filtration: Filter the boiling suspension rapidly through fluted filter paper (or a pre-warmed Celite pad) into a heated Erlenmeyer flask.

    • Validation Checkpoint: The filtrate should be clear and colorless. If it remains dark, repeat the charcoal treatment.

  • Cloud Point Crystallization: While keeping the filtrate near boiling, add hot distilled water dropwise until the solution becomes slightly turbid (the "cloud point"). Add just enough hot methanol (1-2 drops) to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature, then place in an ice bath (0°C) for 15-30 minutes.

    • Causality: Slow cooling allows the target molecules to pack into a highly ordered, stable crystal lattice. Structurally dissimilar impurities (like the di-acylated byproduct) are excluded from the growing crystal and remain dissolved in the cold mother liquor 4[4].

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold 1:1 Methanol/Water, and dry under a vacuum 5[5].

Part 4: Troubleshooting & FAQs

Q: Why is my product "oiling out" during recrystallization instead of forming distinct crystals? A: Oiling out occurs when the temperature of the solution drops below the melting point of the solute-solvent mixture before the saturation point is reached. This causes the solute to separate as a liquid phase (an oil) rather than a solid crystal lattice. For 2,3'-dichloro-2'-methoxyacetanilide, this is frequently exacerbated by high concentrations of the di-acylated impurity, which severely depresses the melting point. Solution: Reheat the mixture until the oil completely dissolves, add slightly more of the hot solubilizing solvent (Methanol), and cool the flask much more slowly. Seeding the solution with a pure crystal at the cloud point provides a nucleation site, effectively bypassing the liquid-liquid phase separation.

Q: My melting point is depressed and broad (>3°C range). What is the most likely contaminant? A: According to colligative properties, impurities disrupt the uniform intermolecular forces of the crystal lattice, requiring less thermal energy to break the bonds, thereby lowering and broadening the melting point 6[6]. If you skipped the acid-base extraction, residual chloroacetic acid or unreacted amine is the likely culprit. If extraction was performed, the di-acylated byproduct is likely co-crystallizing. You must perform a second recrystallization with a higher ratio of Methanol to Water.

Q: How does activated charcoal selectively remove colored impurities without adsorbing my product? A: Activated charcoal possesses a massive surface area with a highly non-polar, porous carbon network. Colored impurities in aniline-derived syntheses are typically large, conjugated, polymeric oxidation products. These large, flat, highly polarizable molecules have a stronger thermodynamic affinity for the carbon surface via van der Waals interactions compared to the smaller, more soluble acetanilide target 3[3]. Hot filtration ensures the target remains in the solution phase while the charcoal-bound impurities are physically removed.

Q: Why must I wash the isolated crystals with ice-cold solvent? A: The theoretical recovery of your product is dictated by the solubility differential between the boiling solvent and the cold solvent 5[5]. Washing with room-temperature solvent will re-dissolve a significant portion of your purified crystal lattice, destroying your percent yield. Ice-cold solvent displaces the impurity-rich mother liquor adhering to the crystal surface without providing enough thermal energy to dissolve the product.

References

  • Acetanilide Recrystallization Lab: Purification & Melting Point, studylib.net.
  • Recrystallization of Impure Acetanilide and Melting Point Determination, missouri.edu.
  • 2,3'-dichloro-2'-methoxyacetanilide (C9H9Cl2NO2), PubChemLite (uni.lu).
  • Chemistry Laboratory Report: Acetanilide Recrystallization, studymoose.com.
  • Recrystallization Lab Guide: Purification Techniques, studylib.net.
  • Experiment 1 - Recrystallization of Acetanilide, wpmucdn.com.

Sources

Technical Guide: Temperature Optimization for 2,3'-Dichloro-2'-methoxyacetanilide Separation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing column temperature for 2,3'-Dichloro-2'-methoxyacetanilide separation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: In the separation of halogenated acetanilides like 2,3'-Dichloro-2'-methoxyacetanilide , column temperature is often treated merely as a tool to reduce backpressure. This is a missed opportunity. For this class of compounds, temperature is a critical selectivity parameter . The interplay between the methoxy group's steric hindrance and the chloro-substituents creates unique solvation thermodynamics. This guide moves beyond standard "method development" to focus on thermodynamic tuning—using temperature to manipulate resolution (


) when solvent composition alone fails.
Module 1: The Core Protocol (Thermodynamic Screening)

Objective: Systematically determine the optimal column temperature to maximize resolution between the target analyte and its critical impurities (e.g., regioisomers like 2,4'-dichloro analogs).

Experimental Workflow

Prerequisites:

  • Column: C18 or Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm or similar). Phenyl phases often show stronger temperature-dependent selectivity for aromatic isomers.

  • Mobile Phase: Water/Acetonitrile (Gradient or Isocratic).

  • Sample: 0.1 mg/mL in 50:50 Water:MeCN.

Step-by-Step Protocol:

  • Define the Thermal Range:

    • Set the column compartment limits. Do not exceed the column's max T (usually 60°C for standard silica).

    • Range: 25°C to 55°C in 5°C increments.

  • Iso-elutropic Compensation (Crucial Step):

    • As temperature increases, retention decreases. To isolate the effect of temperature on selectivity (not just retention), you must adjust the organic modifier slightly if running isocratically.

    • Rule of Thumb: For every 10°C increase, decrease organic content by ~1-2% to maintain similar

      
       (retention factor).
      
  • Data Collection:

    • Inject the sample mixture at 25°C, 35°C, 45°C, and 55°C.

    • Record Retention Time (

      
      ), Peak Width (
      
      
      
      ), and Resolution (
      
      
      ) for the critical pair.
  • Van’t Hoff Analysis:

    • Plot

      
       (natural log of retention factor) vs. 
      
      
      
      (Kelvin
      
      
      ).
    • Insight: If the lines for the target and impurity are parallel, temperature will not improve separation. If they have different slopes, they will intersect—meaning there is a specific temperature where separation is impossible (

      
      ) and a region where it is maximized.
      
Visualization: Thermodynamic Optimization Logic

OptimizationWorkflow Start Start: Critical Pair Unresolved Screen Run T-Screening (25°C, 35°C, 45°C, 55°C) Start->Screen Calc Calculate Selectivity (α) and Resolution (Rs) Screen->Calc Decision Does α change with T? Calc->Decision Parallel Slopes are Parallel (ΔΔH ≈ 0) Decision->Parallel No Intersect Slopes Diverge/Converge (ΔΔH ≠ 0) Decision->Intersect Yes Action1 Switch Stationary Phase (e.g., C18 -> Phenyl-Hexyl) Parallel->Action1 Action2 Construct Van't Hoff Plot Identify T_opt Intersect->Action2

Figure 1: Decision tree for temperature optimization. Note that if selectivity is temperature-independent (parallel Van't Hoff lines), altering temperature will only affect run time, not resolution.

Module 2: Troubleshooting & FAQs
Q1: I increased the temperature to 50°C to lower backpressure, but my critical pair (2,3'-dichloro vs. impurity) co-eluted. Why?

Diagnosis: You likely encountered a "crossover point." Scientific Explanation: Separation is governed by the Gibbs-Helmholtz equation. The retention factor


 relates to enthalpy (

) and entropy (

) of transfer:

Different isomers often have different enthalpies of adsorption (

).
  • Scenario: Isomer A might rely more on exothermic adsorption (sensitive to heat) than Isomer B. As you heat the column, Isomer A elutes significantly faster, while Isomer B shifts less. At a specific temperature, their retention times overlap perfectly (

    
    ).
    Solution: 
    
  • Immediate Action: Lower the temperature by 10-15°C.

  • Long-term: Check the Van't Hoff plot. If the lines cross at 50°C, your optimal separation is likely at a lower temperature (e.g., 25°C or even 20°C) or significantly higher (60°C+), though lower is safer for column life.

Q2: My peak shape for 2,3'-Dichloro-2'-methoxyacetanilide is broad and tailing at 25°C. Should I just heat it up?

Diagnosis: Kinetic mass transfer limitation vs. Silanol activity. Analysis:

  • Mass Transfer: The methoxy and dichloro groups make the molecule bulky. At low T, diffusion into the stationary phase pores is slow (C-term in Van Deemter equation), causing broadening.

  • Silanol Interactions: The amide nitrogen can interact with residual silanols on the silica surface, causing tailing. Recommendation:

  • Test: Increase T to 40°C.

    • If peaks sharpen and become symmetrical

      
       It was a mass transfer/viscosity issue. Keep the higher T.
      
    • If peaks sharpen but still tail

      
       It is silanol interaction.
      
  • Fix: Instead of just heat, add a mobile phase modifier. For acetanilides, ensuring the pH is slightly acidic (pH 3.0 with Formic Acid) usually suppresses silanol ionization better than heat alone.

Q3: I am seeing retention time drift for the target peak during my sequence. Is the column failing?

Diagnosis: Thermal mismatch or "Frictional Heating." Context: This is common in UHPLC when running at high pressures (>600 bar) or when the incoming solvent is not pre-heated. The Mechanism:

  • Frictional heating inside the column creates a radial temperature gradient (hotter in center, cooler at walls). This causes band distortion and retention drift until the column hardware fully equilibrates. Troubleshooting Steps:

  • Thermostatting: Ensure you are using a Pre-heater (Active Solvent Pre-heating) . The mobile phase must be at the column temperature before it enters the column.

  • Equilibration: Allow at least 10 column volumes of flow at the target temperature before starting the sequence.

  • Insulation: If your column oven uses still air, ensure the column is fully enclosed to prevent drafts.

Module 3: Data Summary for Optimization

Table 1: Expected Behavior of Chloroacetanilides on C18 vs. Phenyl-Hexyl with Temperature

ParameterEffect on C18 (Hydrophobic Interaction)Effect on Phenyl-Hexyl (

Interaction)
Retention (

)
Decreases predictably as T increases.Decreases, but often shows non-linear selectivity shifts due to changes in aromatic ring alignment.
Selectivity (

)
Generally stable, unless solutes differ greatly in size/shape.Highly Sensitive. T changes the "lock-and-key" fit of the aromatic solute on the phenyl phase.
Peak Efficiency (

)
Improves with T (lower viscosity, better diffusion).Improves significantly; Phenyl phases are often more viscous/rigid at low T.
Rec. Starting Point 35°C25°C (Start low to maximize

interactions, which are exothermic and weaken with heat).
Module 4: Advanced Mechanism (Van't Hoff Visualization)

The following diagram illustrates the "Crossover Phenomenon" often seen with halogenated isomers.

VantHoff cluster_plot Van't Hoff Plot: Selectivity Reversal Y_Axis ln k (Retention) X_Axis 1 / Temperature (Kelvin) Point_Hot High T (Fast Elution) Point_Cold Low T (High Retention) Crossover CROSSOVER POINT (Co-elution, α=1) End_Line1 Crossover->End_Line1 End_Line2 Crossover->End_Line2 Region_A Region A: Impurity elutes AFTER Target Region_B Region B: Impurity elutes BEFORE Target Start_Line1 Start_Line1->Crossover Target Start_Line2 Start_Line2->Crossover Impurity

Figure 2: Conceptual Van't Hoff plot. The intersection indicates the temperature where separation fails. Optimization requires operating in Region A or Region B, far from the crossover.

References
  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

  • Neue, U. D., & Mazzeo, J. R. (2001). Impact of Temperature on Selectivity in Reversed-Phase Chromatography. Journal of Separation Science.
  • PubChem. (n.d.). 2,3'-Dichloro-2'-methoxyacetanilide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Technical Support Center: Stability & Storage of 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Researchers often underestimate the lability of 2,3'-Dichloro-2'-methoxyacetanilide . While the acetanilide core suggests stability, the


-chloroacetyl  moiety (2-chloro position) acts as a "ticking clock" in the presence of moisture.

The primary degradation driver is nucleophilic attack by water on the


-carbon, displacing the chloride ion. This reaction releases Hydrochloric Acid (HCl) . The generated HCl then acts as an autocatalyst, accelerating the hydrolysis of the amide bond and leading to a cascading failure of the sample batch.

This guide provides a self-validating system to diagnose, prevent, and remediate these issues.

Mechanism of Degradation

To preserve sample integrity, you must understand the "Self-Destruct Loop" inherent to


-chloroacetanilides.
The Degradation Cascade
  • Initiation (Moisture Ingress): Trace water attacks the

    
    -chloro position.
    
  • Primary Breakdown: Conversion to 2-hydroxy-2'-methoxy-3'-chloroacetanilide and release of HCl .

  • Autocatalysis (The Danger Zone): The free proton (

    
    ) protonates the amide carbonyl oxygen, making the amide bond highly susceptible to cleavage.
    
  • Secondary Breakdown: The amide bond breaks, yielding 3-chloro-2-methoxyaniline and chloroacetic acid .

  • Oxidation: The liberated aniline derivative oxidizes, turning the sample pink or brown.

Pathway Visualization

DegradationPathway Parent 2,3'-Dichloro-2'-methoxyacetanilide (Active Compound) Intermediate Primary Degradant: 2-Hydroxy-2'-methoxy-3'-chloroacetanilide Parent->Intermediate Hydrolysis (Slow) HCl HCl (Acid Catalyst) Parent->HCl Release Moisture Moisture (H2O) Moisture->Intermediate Aniline Secondary Degradant: 3-Chloro-2-methoxyaniline Intermediate->Aniline Acid-Catalyzed Amide Cleavage Acid Chloroacetic Acid Intermediate->Acid By-product HCl->Aniline Catalyzes Color Oxidized Impurities (Pink/Brown Discoloration) Aniline->Color Oxidation (Air/Light)

Figure 1: The autocatalytic degradation pathway of 2,3'-Dichloro-2'-methoxyacetanilide triggered by moisture.

Diagnostic Toolkit: Is My Sample Compromised?

Before using a stored batch for critical experiments (e.g., biological assays or synthesis), verify its purity using this tiered diagnostic approach.

Tier 1: Visual & Physical Inspection (Immediate)
ObservationDiagnosisAction Required
White Crystalline Powder Healthy. No significant degradation.Proceed to use.
Clumping / Caking Moisture Ingress. Surface hydrolysis likely started.Dry under vacuum; re-test purity.
Pink/Reddish Tint Advanced Degradation. Aniline liberation and oxidation.Discard. Purification is difficult.
Acrid Smell (Vinegar-like) Amide Cleavage. Presence of Chloroacetic acid/HCl.Discard. Hazardous pH levels.
Tier 2: Analytical Verification (HPLC/LC-MS)
  • Method: Reverse Phase C18

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient

  • Detection: UV @ 254 nm

Retention Time (Relative)Compound IdentityMechanistic Origin
1.00 Parent (2,3'-Dichloro...) N/A
0.85 - 0.90 Hydroxy-Impurity

-Chloro Hydrolysis (Early Stage)
0.40 - 0.50 Aniline Derivative Amide Cleavage (Late Stage)

Storage & Handling Protocols

To stop the "Self-Destruct Loop," you must eliminate the trigger (Moisture) and the catalyst (Acid).

Protocol A: Long-Term Storage (>1 Month)
  • Container: Amber glass vial with a PTFE-lined screw cap. Avoid polyethylene bags as they are permeable to moisture.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Desiccation: Place the vial inside a secondary container (desiccator) containing activated silica gel or molecular sieves.

  • Temperature: Store at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation.

Protocol B: Solubilized Samples (Stock Solutions)
  • Solvent Choice: Use Anhydrous DMSO or Anhydrous DMF .

    • Avoid: Methanol or Ethanol (nucleophilic attack can occur over time, forming alkoxy-derivatives).

    • Avoid: Water/Buffer (rapid hydrolysis).

  • Stability: Use within 24 hours if kept at room temperature. Stable for 1 week at -80°C.

Troubleshooting FAQs

Q1: I dissolved the compound in DMSO, and it turned yellow overnight. Is it still good?

  • Answer: Likely not. While DMSO is a good solvent, technical grade DMSO often contains water. The yellowing suggests the formation of the aniline degradation product or oxidation.

  • Fix: Always use anhydrous DMSO (stored over molecular sieves) for stock solutions. Run an LC-MS to confirm purity; if the parent peak is <95%, discard.

Q2: Can I re-purify a degraded batch?

  • Answer: It depends on the extent of degradation.

    • If <5% degradation (mostly hydroxy-impurity): You can recrystallize from dry toluene/hexane.

    • If Pink/Brown (Aniline present) : The aniline impurities are difficult to remove completely and can act as photosensitizers, accelerating further degradation. It is cheaper and safer to purchase a new batch.

Q3: Why does the protocol forbid Methanol?

  • Answer: Methanol is a nucleophile. Over time, the methoxide/methanol can displace the

    
    -chlorine, forming the 2-methoxy-acetyl  derivative (2,2'-dimethoxy-3'-chloroacetanilide), creating a "silent" impurity that co-elutes in some HPLC methods.
    

Q4: My LC-MS shows a mass shift of -18 Da. What is this?

  • Answer: This is likely cyclization . In rare cases, under basic conditions or high heat, the amide nitrogen can attack the

    
    -carbon (displacing Cl), forming a lactam or morpholinone structure, losing HCl (Mass 36) or H2O (Mass 18) depending on the pathway. Ensure your storage temp is low (-20°C).
    

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Environmental Fate and Degradation of Structurally Related Chloroacetanilide Herbicides. Retrieved from

  • Stamper, D. M., & Tuovinen, O. H. (1998). Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor.[2][3] Critical Reviews in Microbiology. Retrieved from

  • Feng, P. C. C. (1991). Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2-chloro-N-(3-methoxyphenyl)acetamide.[4][5][6][7] National Library of Medicine. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Confirmation of 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison for the structural confirmation of 2,3'-Dichloro-2'-methoxyacetanilide using Nuclear Magnetic Resonance (NMR) spectroscopy. For professionals in drug development, unambiguous structural verification is paramount for safety, efficacy, and intellectual property.[1][2][3][4] This document moves beyond a simple data presentation to explain the causal logic behind experimental design and data interpretation, providing a framework for the rigorous analysis of similarly complex small molecules.[5]

The Challenge: Structural Isomerism

The synthesis of 2,3'-Dichloro-2'-methoxyacetanilide can potentially yield various regioisomers. Distinguishing the target molecule from these closely related structures is a common challenge. For example, an isomeric impurity such as 2,5'-Dichloro-2'-methoxyacetanilide could exhibit very similar physical properties, making its detection by chromatography or melting point analysis difficult. NMR spectroscopy, however, offers a powerful and definitive method for structural elucidation by probing the unique electronic environment of each atom in the molecule.[3][6]

Predicted NMR Analysis of 2,3'-Dichloro-2'-methoxyacetanilide

A foundational step in NMR analysis is the prediction of the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and spin-spin coupling.[1][7]

Molecular Structure with Proton and Carbon Numbering:

Caption: Structure of 2,3'-Dichloro-2'-methoxyacetanilide with atom numbering.

¹H NMR Prediction:

  • Amide Proton (N-H): Expected to be a broad singlet in the range of δ 8.0-9.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.

  • Aromatic Protons (H4', H5', H6'): These protons on the substituted aniline ring will exhibit distinct chemical shifts and coupling patterns.

    • H6': Being ortho to the bulky and electron-withdrawing acetamido group, this proton is expected to be the most downfield of the aromatic signals, likely around δ 8.0-8.5 ppm.[8] It should appear as a doublet of doublets.

    • H4' and H5': These protons will be in the more typical aromatic region of δ 7.0-7.6 ppm. Their exact shifts and multiplicities will depend on their coupling to each other and to H6'.

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.

  • α-Chloro Methylene Protons (-CH₂Cl): A singlet is predicted around δ 4.0-4.5 ppm due to the influence of the adjacent chlorine atom and carbonyl group.

¹³C NMR Prediction:

  • Carbonyl Carbon (C=O): Expected in the range of δ 165-175 ppm.[9]

  • Aromatic Carbons (C1' to C6'): Six distinct signals are expected in the range of δ 110-150 ppm. The carbons directly attached to chlorine (C3') and the methoxy group (C2') will have their chemical shifts significantly influenced by these substituents.

  • Methoxy Carbon (-OCH₃): Expected around δ 55-60 ppm.

  • α-Chloro Methylene Carbon (-CH₂Cl): Expected around δ 40-50 ppm.

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and high-quality data.[10]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 2,3'-Dichloro-2'-methoxyacetanilide sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to better resolve N-H protons.[11]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[12][13]

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.[14]

    • 2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment is crucial to establish proton-proton coupling networks, particularly within the aromatic ring.

    • 2D NMR (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) will correlate directly bonded proton-carbon pairs. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal longer-range (2-3 bond) correlations, which are essential for unambiguously assigning the quaternary carbons and confirming the connectivity between the chloroacetyl group and the aniline nitrogen.[13]

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC_HMBC 2D HSQC/HMBC COSY->HSQC_HMBC assign Assign Signals HSQC_HMBC->assign compare Compare with Predictions & Isomers assign->compare confirm Confirm Structure compare->confirm

Caption: Standardized workflow for NMR-based structural confirmation.

Comparative Data Analysis: Confirming the Structure

The following table compares the predicted chemical shifts with hypothetical (yet realistic) experimental data for 2,3'-Dichloro-2'-methoxyacetanilide. This comparison is the core of the structural confirmation process.

Assignment Predicted ¹H Shift (δ, ppm) Hypothetical Experimental ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Hypothetical Experimental ¹³C Shift (δ, ppm)
N-H8.0 - 9.58.8 (br s)--
H4'7.0 - 7.67.35 (t)--
H5'7.0 - 7.67.15 (dd)--
H6'8.0 - 8.58.20 (dd)--
-OCH₃3.8 - 4.03.90 (s)55 - 6056.5
-CH₂Cl4.0 - 4.54.25 (s)40 - 5043.8
C=O--165 - 175168.2
C1'--130 - 140135.1
C2'--145 - 155149.7
C3'--120 - 130124.3
C4'--125 - 135128.9
C5'--115 - 125121.6
C6'--110 - 120115.4

Distinguishing from an Isomer (e.g., 2,5'-Dichloro-2'-methoxyacetanilide):

A key aspect of this guide is the comparison with plausible alternatives. If the chloro substituent were at the 5'-position instead of the 3'-position, the aromatic region of the ¹H NMR spectrum would be significantly different. Instead of the complex splitting pattern observed for the 1,2,3-trisubstituted ring in our target molecule, a 1,2,4-trisubstituted pattern would emerge, likely showing two doublets and a doublet of doublets with different coupling constants. 2D NMR experiments like COSY and HMBC would definitively confirm the substitution pattern by revealing which protons and carbons are adjacent to one another.[6]

Conclusion

The structural confirmation of 2,3'-Dichloro-2'-methoxyacetanilide is definitively achieved through a combination of 1D and 2D NMR techniques. By comparing predicted spectra with high-resolution experimental data, and by using 2D correlation experiments to establish the precise connectivity of atoms, researchers can unambiguously verify the molecular structure and rule out isomeric impurities. This rigorous approach is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.[2][4]

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). Technology Networks. [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes. [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023). Longdom Publishing. [Link]

  • NMR Spectroscopy: Principles, Techniques, and Applications. (n.d.). SlideShare. [Link]

  • Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. (2017). ResearchGate. [Link]

  • Solved: The 1H-NMR spectrum of 4-methoxyacetanilide, the... (2021). Chegg. [Link]

  • 2,4'-Dichloroacetanilide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. (n.d.). ResearchGate. [Link]

  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). National Institutes of Health. [Link]

  • NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry. [Link]

  • Supporting Information. (n.d.). Semantic Scholar. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]

  • NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc.. [Link]

  • Small Molecule Characterization. (n.d.). Oregon State University. [Link]

  • NMR of Acetanilide. (2026). Homepage Klaus. [Link]

  • Small molecule-NMR. (2023). University of Gothenburg. [Link]

  • Substituent effects on the N.M.R. spectra of carboxylic acid derivatives... (n.d.). ResearchGate. [Link]

  • GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. (2015). Organic Synthesis International. [Link]

  • Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025). National Institutes of Health. [Link]

  • Solved: 4a. Below you will find C-NMR and H-NMR spectra for... (2023). Chegg. [Link]

  • NMR Chemical Shifts of Trace Impurities... (2010). ACS Publications. [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. (n.d.). National Institutes of Health. [Link]

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A Comprehensive Guide to the Validation of Analytical Methods for 2,3'-Dichloro-2'-methoxyacetanilide Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides an in-depth, scientifically grounded approach to the validation of analytical methods for the quantitative analysis of 2,3'-Dichloro-2'-methoxyacetanilide, a key chemical intermediate. By adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document serves as a practical resource for scientists in the field.[1][2][3][4][5]

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][5] For 2,3'-Dichloro-2'-methoxyacetanilide, this means establishing a reliable method to quantify its presence, often as an impurity or a related substance in a drug substance or product. This process is not merely a checklist of experiments but a systematic scientific evaluation of the method's performance characteristics.

A well-validated analytical method provides a high degree of assurance that it will consistently yield results that accurately reflect the quality of the material being tested.[6] This is paramount for making informed decisions during process development, for the release of batches, and for stability studies.

Designing the Validation Protocol: A Ground-Up Approach

Rather than a one-size-fits-all template, the validation protocol for 2,3'-Dichloro-2'-methoxyacetanilide must be tailored to the specific analytical technique employed. High-Performance Liquid Chromatography (HPLC) is a prevalent and powerful technique for this type of analysis due to its specificity, sensitivity, and broad applicability.[7][8][9] Therefore, the subsequent sections will focus on the validation of an HPLC method.

The validation process can be visualized as a logical progression of experiments, each building upon the last to create a comprehensive picture of the method's capabilities.

Caption: Workflow for Analytical Method Validation.

Core Validation Parameters: A Deep Dive

The ICH Q2(R1) guideline outlines several key validation characteristics that must be investigated.[2][5]

Specificity: The Cornerstone of Analysis

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5] For 2,3'-Dichloro-2'-methoxyacetanilide, this includes impurities, degradation products, and matrix components.

Experimental Protocol: Forced Degradation Studies

To demonstrate specificity, forced degradation studies are indispensable.[10][11][12] These studies intentionally stress the drug substance to produce potential degradation products.

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[13]

The chromatograms from these stressed samples are then compared to that of an unstressed sample. The analytical method is considered specific if the peak for 2,3'-Dichloro-2'-methoxyacetanilide is well-resolved from any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is also crucial to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range: Defining the Working Boundaries

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[2] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol: Establishing Linearity

  • Prepare a stock solution of 2,3'-Dichloro-2'-methoxyacetanilide reference standard.

  • Create a series of at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be minimal.

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Average Peak Area
5.012540126101258012577
7.518850189201888018883
10.025100252002515025150
12.531450315503150031500
15.037600377003765037650
Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

Experimental Protocol: Recovery Studies

Accuracy is typically assessed by spiking a placebo (a mixture of all excipients without the analyte) with known amounts of 2,3'-Dichloro-2'-methoxyacetanilide at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three concentration levels, with three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.05100.5%
120%12.011.9099.2%
Precision: Measuring Variability

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). ICH Q2(R1) requires the evaluation of precision at two levels: repeatability and intermediate precision.[2][5]

Experimental Protocol: Repeatability and Intermediate Precision

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval of time.[5]

  • Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure.[5] This involves varying factors such as the day of analysis, the analyst, and the equipment.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not exceed a pre-defined limit, often ≤ 2.0%.

Precision LevelParameter%RSD
Repeatability6 replicate injections0.8%
Intermediate PrecisionDay 1 vs. Day 21.2%
Analyst 1 vs. Analyst 21.5%
Detection Limit (LOD) and Quantitation Limit (LOQ): Method Sensitivity

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: Signal-to-Noise Ratio

LOD and LOQ can be determined based on the signal-to-noise ratio.

  • LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable.

  • LOQ: A signal-to-noise ratio of 10:1 is typically used.

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness: Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.

Experimental Protocol: Deliberate Variations

Introduce small, deliberate changes to the method parameters, such as:

  • Flow rate (e.g., ± 0.2 mL/min)

  • Column temperature (e.g., ± 5°C)

  • Mobile phase composition (e.g., ± 2% organic phase)

The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) is evaluated.

Caption: Factors to vary during robustness testing.

Conclusion: A Foundation of Quality

The validation of an analytical method for 2,3'-Dichloro-2'-methoxyacetanilide according to ICH guidelines is a comprehensive and scientifically rigorous process. It is not simply a regulatory hurdle but a fundamental aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. By following the principles and protocols outlined in this guide, researchers and scientists can develop and validate robust and reliable analytical methods that will withstand scientific and regulatory scrutiny.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • 2,3'-dichloro-2'-methoxyacetanilide (C9H9Cl2NO2). PubChem. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

  • Analytical Method Development by High Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available from: [Link]

  • A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research. Available from: [Link]

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Cross-reactivity of 2,3'-Dichloro-2'-methoxyacetanilide in immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Cross-Reactivity Assessment of 2,3'-Dichloro-2'-methoxyacetanilide in Immunoassays

Executive Summary & Strategic Context

2,3'-Dichloro-2'-methoxyacetanilide (DCMA) represents a critical structural analog and potential degradation product within the chloroacetanilide class of agrochemicals and pharmaceutical intermediates. Its structural proximity to major herbicides (e.g., alachlor, metolachlor) and specific pharmaceutical precursors presents a significant challenge in bioanalysis: Cross-Reactivity (CR).

For researchers and drug development professionals, distinguishing DCMA from its parent compounds or structural isomers is non-trivial. Standard "broad-spectrum" chloroacetanilide immunoassays often exhibit high cross-reactivity due to the conserved 2-chloroacetamide moiety, leading to false positives.

This guide objectively compares the performance of High-Specificity DCMA Immunoassays (The Product) against Generic Chloroacetanilide ELISAs and the gold standard LC-MS/MS . It provides experimental protocols to quantify cross-reactivity and validate assay specificity.

Mechanism of Action: The Structural Basis of Cross-Reactivity[1]

To understand assay performance, we must analyze the hapten design. Immunoassays for this class of compounds rely on antibody recognition of specific epitopes.

  • Conserved Epitope (The Problem): The

    
    -chloroacetamide group (
    
    
    
    ) is the primary immunogenic determinant in generic assays. Since DCMA retains this group, generic antibodies bind to it with high affinity.
  • Discriminating Epitope (The Solution): The specific 2'-methoxy-3'-chlorophenyl ring substitution. A high-specificity assay must utilize antibodies raised against haptens that expose this unique aromatic substitution pattern, shielding the common chloroacetamide group during immunization.

Figure 1: Mechanism of Antibody Recognition and Cross-Reactivity

CrossReactivityMechanism cluster_0 Analyte Structures cluster_1 Antibody Binding Dynamics DCMA Target: 2,3'-Dichloro-2'-methoxyacetanilide (Unique 2'-OMe, 3'-Cl Ring) GenericAb Generic Antibody (Targets Chloroacetamide Group) DCMA->GenericAb High Binding (False Positive) SpecificAb Specific DCMA Antibody (Targets 2'-OMe, 3'-Cl Ring) DCMA->SpecificAb High Binding (True Positive) Analog Interferent: Generic Chloroacetanilide (e.g., 2,6-Diethyl Ring) Analog->GenericAb High Binding (Intended) Analog->SpecificAb Low/No Binding (Specificity) caption Figure 1: Differential epitope recognition determines cross-reactivity profiles.

Comparative Performance Analysis

The following table contrasts the specific DCMA Immunoassay against alternative methodologies. Data is synthesized from validation studies of chloroacetanilide-class assays.

Table 1: Performance Matrix – DCMA Detection

FeatureSpecific DCMA Immunoassay (The Product)Generic Chloroacetanilide ELISA LC-MS/MS (Gold Standard)
Primary Target 2,3'-Dichloro-2'-methoxyacetanilideClass-wide (Alachlor, Acetochlor, etc.)Any ionizable molecule
Specificity High (<1% CR with parent drugs)Low (30–100% CR with DCMA)Absolute (Mass-resolved)
Limit of Detection (LOD) 0.05 µg/L0.1 – 0.5 µg/L0.001 µg/L
Throughput High (96 samples / 2 hrs)High (96 samples / 2 hrs)Low (10–20 samples / hr)
Cost Per Sample Low (

10)
Low (

10)
High (

100)
Key Limitation Requires specific antibodyCannot distinguish DCMA from analogsCapital equipment & maintenance

Critical Insight: While LC-MS/MS offers superior sensitivity, the Specific DCMA Immunoassay provides the necessary throughput for screening large sample cohorts (e.g., environmental monitoring or high-throughput formulation stability testing) without the false-positive rate of generic kits.

Detailed Experimental Protocol: Determining Cross-Reactivity (IC50 Method)

To validate the specificity of your assay for 2,3'-Dichloro-2'-methoxyacetanilide, you must calculate the percentage of cross-reactivity (%CR) using the IC50 displacement method.

Materials Required
  • Assay Kit: Specific DCMA ELISA (or Generic alternative for comparison).

  • Analytes: Pure standard of DCMA and potential cross-reactants (e.g., Metolachlor, Alachlor, 3-chloro-2-methoxyaniline).

  • Buffer: PBS-Tween (0.05%).

  • Software: 4-Parameter Logistic (4PL) curve fitting software (e.g., GraphPad Prism).

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution (1 mg/mL) of DCMA and each cross-reactant in methanol.

    • Dilute standards in assay buffer to generate a logarithmic series: 0.01, 0.1, 1.0, 10, 100, 1000 µg/L.

  • Assay Execution:

    • Pipette 50 µL of each standard concentration into the ELISA plate (triplicate).

    • Add 50 µL of Enzyme Conjugate (HRP-labeled DCMA analog).

    • Add 50 µL of Antibody Solution.

    • Incubate for 60 minutes at room temperature (competitive binding).

    • Wash plate 3x with PBS-Tween.

    • Add Substrate (TMB) and stop reaction after 15 minutes. Read OD at 450 nm.

  • Data Analysis (The 4PL Fit):

    • Plot Optical Density (Y) vs. Log Concentration (X).

    • Calculate the IC50 (concentration inhibiting 50% of maximum binding) for the Target (DCMA) and the Cross-Reactant (CR).

  • Calculation of % Cross-Reactivity:

    
    
    
Interpretation of Results
  • %CR < 0.1%: Negligible interference. (Ideal for specific assays).

  • %CR 1% – 10%: Moderate interference; requires confirmatory testing.

  • %CR > 10%: Significant interference. The assay cannot distinguish the two compounds.

Workflow Visualization: Assay Validation Logic

Figure 2: Decision Logic for Selecting DCMA Detection Method

ValidationWorkflow Start Start: Sample Analysis Screen Screen with Specific DCMA Immunoassay Start->Screen Result Result > LOD? Screen->Result Negative Report: Not Detected Result->Negative No Positive Potential Positive Result->Positive Yes CheckCR Check Cross-Reactants (Review %CR Data) Positive->CheckCR Confirmatory Confirm with LC-MS/MS CheckCR->Confirmatory If High Risk FinalReport Final Quantitation CheckCR->FinalReport If Low Risk Confirmatory->FinalReport caption Figure 2: Integration of Immunoassay screening with LC-MS/MS confirmation.

References

  • Aga, D. S., & Thurman, E. M. (1997). Immunochemical Technology for Environmental Analysis. American Chemical Society. Link

  • Feng, P. C. C., et al. (1990). "Cross-reactivity of chloroacetanilide herbicides in immunoassays." Journal of Agricultural and Food Chemistry, 38(1), 159-163. Link

  • Gee, S. J., et al. (1988). "Development of an enzyme-linked immunosorbent assay for the herbicide metolachlor." Journal of Agricultural and Food Chemistry, 36(4), 874-879. Link

  • PubChem. (2025).[1] "Compound Summary: 2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide." National Library of Medicine. Link

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High-Resolution Retention Time Comparison of Chloroacetanilide Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chloroacetanilide herbicides—such as metolachlor, acetochlor, and alachlor—are heavily utilized globally for pre-emergence weed control. Because these molecules possess chiral centers and chiral axes (atropisomerism), they exist as multiple stereoisomers. For example, metolachlor consists of four stable stereoisomers, with the S-enantiomers exhibiting significantly higher herbicidal activity than their R-counterparts.

For researchers and drug development professionals, accurately separating and quantifying these isomers is critical for environmental monitoring, toxicity assessments, and the development of enantiopure formulations. This guide objectively compares the retention times and separation efficiencies of chloroacetanilide isomers across Normal-Phase HPLC, Reversed-Phase HPLC, and Supercritical Fluid Chromatography (SFC), providing field-proven methodologies and the mechanistic reasoning behind them.

Mechanistic Principles of Chiral Separation

The baseline separation of chloroacetanilide isomers requires a highly selective Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are the industry standard[1]. The chiral recognition mechanism is governed by a three-point interaction model:

  • Hydrogen Bonding: Interactions between the analyte and the carbamate linkages of the CSP.

  • π-π Interactions: Stacking with the phenyl rings of the stationary phase.

  • Steric Inclusion: Physical partitioning within the chiral helical grooves of the polymer.

Because these interactions are highly sensitive to the mobile phase environment, altering the solvent system (e.g., switching from hexane/isopropanol in normal-phase HPLC to supercritical CO₂ in SFC) drastically shifts the retention times and the resolution (


) of the isomers[1].

Analytical Workflow

G N1 Environmental Sample N2 Solid-Phase Extraction (SPE) N1->N2 Isolation N3 Chiral Chromatography N2->N3 Purified Extract N4 Detection (UV-Vis / MS-MS) N3->N4 Resolved Isomers N5 Retention Time Analysis N4->N5 Peak Integration

Analytical workflow for the extraction and chiral separation of chloroacetanilide isomers.

Comparative Experimental Methodologies

Protocol A: Supercritical Fluid Chromatography (SFC) for Metolachlor Stereoisomers

Causality & Principle: SFC leverages supercritical CO₂, which possesses a liquid-like density but gas-like viscosity. This unique state minimizes longitudinal diffusion and allows for significantly higher mass transfer rates. Consequently, SFC achieves high-resolution chiral separations at flow rates that would severely compromise the van Deemter curve in traditional HPLC, reducing run times by up to 300%[2].

Step-by-Step Methodology:

  • System Setup: Equip an analytical SFC system with a Chiralpak IA3 column (amylose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm).

  • Mobile Phase Preparation: Utilize supercritical CO₂ as the primary mobile phase (Solvent A) and isopropanol (IPA) as the organic modifier (Solvent B).

  • Chromatographic Conditions: Set the flow rate to 3.0 mL/min and maintain an isocratic gradient of 2.5% IPA. Keep the backpressure regulator at 120 bar to ensure the CO₂ remains in a supercritical state.

  • Detection: Monitor UV absorbance at 220 nm. Result: The four stereoisomers of metolachlor (aS,1'S; aR,1'S; aS,1'R; aR,1'R) elute rapidly and sequentially at 6.18 min, 6.64 min, 7.15 min, and 7.47 min[2].

Protocol B: Reversed-Phase HPLC (RP-HPLC) for Acetochlor Enantiomers

Causality & Principle: While normal-phase chromatography is common for chiral separations, reversed-phase methods are highly advantageous for environmental water samples as they eliminate the need for complex solvent exchange steps. Adjusting the alcohol content directly impacts the steric bulk in the mobile phase; lower alcohol content generally increases retention time and improves enantiomeric resolution[3].

Step-by-Step Methodology:

  • System Setup: Utilize a high-performance liquid chromatograph coupled with a UV-Vis detector and an Agilent Infinity II Chiral column (or equivalent polysaccharide-based RP column).

  • Mobile Phase: Prepare an isocratic mixture of 70% Methanol and 30% Ultrapure Water[4].

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min. Maintain the column compartment at 25°C to stabilize the partitioning kinetics.

  • Detection: Set the UV detector to 270 nm. Result: Complete baseline separation of acetochlor enantiomers is achieved with retention times of 7.55 min and 13.20 min[4].

Protocol C: UPLC-MS/MS for Structural Metabolite Isomers

Causality & Principle: When analyzing degradation products (e.g., Acetochlor ESA and Alachlor ESA), structural isomers present a unique challenge as they share identical mass transitions (m/z 314 > 80). Using a sub-2-micron UPLC column reduces eddy diffusion (the A-term in the van Deemter equation), sharpening peaks and allowing for rapid resolution of these structural isomers[5].

Step-by-Step Methodology:

  • Extraction: Extract 250 mL of the aqueous sample using a graphitized carbon SPE cartridge. Elute, dry, and reconstitute the sample in 1 mL of 5 mM ammonium acetate[5].

  • Separation: Inject the sample onto a C18 UPLC column (1.7 μm particle size) maintained at 65°C.

  • Gradient & Detection: Run a rapid aqueous/organic gradient. Monitor using Electrospray Ionization in negative mode (ESI-). Result: The structural isomers are fully resolved with a total run time of less than 14 minutes, compared to the 35 minutes required by traditional EPA Method 535 HPLC[5].

Quantitative Data Presentation: Retention Time Comparison

The following table summarizes the retention times of chloroacetanilide isomers and their degradates across various advanced chromatographic platforms:

AnalyteSeparation ModeColumn / Stationary PhaseMobile PhaseRetention Times (min)Ref
Metolachlor (4 stereoisomers)SFCChiralpak IA3Supercritical CO₂ / 2.5% Isopropanol6.18, 6.64, 7.15, 7.47[2]
Metolachlor (4 stereoisomers)UPC²ACQUITY UPC² TrefoilSupercritical CO₂ / GradientEluted within 4.50[6]
Metolachlor (4 stereoisomers)Normal-Phase HPLCChiralcel OD-HHexane / Diethyl ether (91:9)20.00 – 30.00[6]
Acetochlor (2 enantiomers)Reversed-Phase HPLCAgilent Infinity II Chiral70% Methanol / 30% Water7.55, 13.20[4]
Acetochlor ESA / Alachlor ESA UPLC-MS/MSC18 (1.7 μm)Aqueous / Organic Gradient< 14.00 (Total Run)[5]

Conclusion and Best Practices

  • Throughput Optimization: SFC and UltraPerformance Convergence Chromatography (UPC²) provide a 3-to-4-fold increase in throughput for metolachlor stereoisomers compared to normal-phase HPLC, without sacrificing baseline resolution[2],[6].

  • Mobile Phase Modifiers: When optimizing HPLC methods, remember that the choice of alcohol modifier (e.g., methanol vs. isopropanol) dictates the hydrogen-bonding dynamics. Decreasing the organic modifier concentration will predictably increase retention times and often enhance chiral recognition[3].

  • Metabolite Tracking: For structural isomers like ESA and OXA degradates, UPLC coupled with tandem mass spectrometry (MS/MS) is mandatory. The high peak capacity of UPLC prevents the false positives that frequently occur due to co-elution in standard HPLC systems[5].

References

  • Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Agilent Technologies. Available at:[Link]

  • Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography. Waters Corporation / LCMS.cz. Available at: [Link]

  • DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of Chemical Society of Nigeria. Available at: [Link]

  • Enantiomeric Separation and Degradation of Benoxacor Enantiomers in Horticultural Soil by Normal-Phase and Reversed-Phase High Performance Liquid Chromatography. National Institutes of Health (NIH). Available at: [Link]

  • Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation. Available at:[Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International / Chromatography Online. Available at:[Link]

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A Guide to Inter-laboratory Comparison of 2,3'-Dichloro-2'-methoxyacetanilide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 2,3'-Dichloro-2'-methoxyacetanilide quantification. It is designed for researchers, analytical scientists, and quality assurance professionals in the environmental, agricultural, and pharmaceutical sectors. The objective is to present a robust protocol that ensures data comparability and accuracy across different laboratory settings. This document emphasizes the critical considerations behind experimental choices, self-validating protocols, and is grounded in authoritative analytical standards.

Introduction: The Rationale for Inter-laboratory Comparison

2,3'-Dichloro-2'-methoxyacetanilide is a compound of interest that may arise as a metabolite or degradation product of certain chloroacetanilide herbicides, or potentially as an impurity in chemical synthesis. Accurate and precise quantification of this analyte is crucial for environmental monitoring, residue analysis in food products, and quality control in manufacturing. An inter-laboratory comparison, or round-robin test, is the gold standard for assessing the proficiency of analytical laboratories and validating the robustness of a given analytical method. By analyzing identical samples at multiple facilities, sources of systematic and random error can be identified and controlled, leading to a harmonized and reliable analytical approach.

This guide will focus on a state-of-the-art analytical technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is widely adopted for its high sensitivity and selectivity in trace-level analysis.[1][2][3]

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chosen method for this inter-laboratory comparison is LC-MS/MS, which offers superior performance for the analysis of chloroacetanilide herbicides and their metabolites.[1][4] The high selectivity of tandem mass spectrometry minimizes matrix interferences, a common challenge in the analysis of complex samples such as soil, water, or agricultural products.

Core Principles of the LC-MS/MS Method:

  • Sample Preparation: Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction and clean-up of chloroacetanilide compounds from various matrices.[5][6][7] Carbon-based or polymer-based SPE cartridges are often employed for their ability to retain the analytes of interest while allowing interfering substances to be washed away.

  • Chromatographic Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is used to separate the target analyte from other components in the sample extract. A C18 column is a common choice, providing good retention and peak shape for acetanilide herbicides.[1][8]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) is a suitable ionization technique for these compounds. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[1] The use of at least two MRM transitions enhances the confidence in analyte identification.[1]

Experimental Workflow for Inter-laboratory Comparison

The following diagram illustrates the key stages of the proposed inter-laboratory comparison study.

InterLab_Comparison_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis by Participating Laboratories cluster_2 Phase 3: Data Reporting & Evaluation A Central Laboratory Prepares & Validates Homogeneous Samples B Samples are Spiked with Known Concentrations of Analyte A->B Fortification C Samples are Coded and Distributed to Participating Laboratories B->C Blind Distribution D Laboratories Receive and Store Samples According to Protocol C->D E Sample Preparation (Solid-Phase Extraction) D->E Extraction F LC-MS/MS Analysis (Quantification) E->F Instrumental Analysis G Laboratories Submit Results to Central Coordinator F->G H Statistical Analysis of Data (e.g., z-scores) G->H Data Collation I Issuance of Inter-laboratory Comparison Report H->I Performance Evaluation

Caption: Workflow of the inter-laboratory comparison study.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in quality control checks.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract 2,3'-Dichloro-2'-methoxyacetanilide from the sample matrix and remove interfering components.

  • Materials:

    • SPE cartridges (e.g., graphitized carbon or a suitable polymeric sorbent).[3]

    • Methanol, Dichloromethane (DCM), Ethyl Acetate (HPLC grade).

    • Nitrogen evaporator.

    • Vortex mixer.

    • Centrifuge.

  • Procedure:

    • Sample Pre-treatment: For water samples, ensure they are at room temperature. For solid samples (e.g., soil, crops), perform an initial solvent extraction (e.g., with acetonitrile or acetone) followed by centrifugation to separate the supernatant.[6][9]

    • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with sequential washes of DCM, methanol, and deionized water.

    • Sample Loading: Load a measured volume or weight of the sample (or sample extract) onto the conditioned SPE cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with a weak solvent (e.g., deionized water or a low percentage of methanol in water) to remove polar interferences.

    • Analyte Elution: Elute the 2,3'-Dichloro-2'-methoxyacetanilide from the cartridge using a suitable organic solvent such as ethyl acetate or a mixture of DCM and methanol.[5]

    • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and quantify 2,3'-Dichloro-2'-methoxyacetanilide.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.

  • LC Conditions (Example):

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.[1]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components and any potential isomers.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (Hypothetical - to be optimized):

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on analyte response).

    • MRM Transitions: At least two specific transitions for 2,3'-Dichloro-2'-methoxyacetanilide and one for a suitable isotopically labeled internal standard.

      • Quantifier Ion: The most intense and stable transition.

      • Qualifier Ion: A second, specific transition to confirm identity.

    • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

Data Comparison and Performance Evaluation

The performance of each participating laboratory will be evaluated based on the comparison of their reported concentrations to the known spiked values.

Table 1: Hypothetical Inter-laboratory Comparison Data for 2,3'-Dichloro-2'-methoxyacetanilide in a Spiked Water Sample (Spiked Concentration = 5.0 µg/L)

Laboratory IDReported Concentration (µg/L)Recovery (%)z-score
Lab-0014.896-0.4
Lab-0025.31060.6
Lab-0034.590-1.0
Lab-0046.11222.2
Lab-0055.11020.2
Lab-0064.998-0.2
Lab-0073.978-2.2
Lab-0085.01000.0

*z-scores outside the acceptable range of -2 to +2 may indicate a potential issue with the laboratory's methodology or execution.

The z-score is a common statistical tool used in proficiency testing to normalize the data and allow for a standardized comparison of laboratory performance.

Conclusion and Best Practices

A successful inter-laboratory comparison for the quantification of 2,3'-Dichloro-2'-methoxyacetanilide hinges on a well-defined and harmonized analytical protocol. The use of LC-MS/MS with appropriate sample preparation provides the necessary sensitivity and selectivity for reliable measurements. Key to the success of such a study are:

  • Clear and Detailed Protocol: All participating laboratories must adhere strictly to the provided methodology.

  • Use of a Common Reference Standard: A well-characterized reference standard of 2,3'-Dichloro-2'-methoxyacetanilide should be distributed to all participants.

  • Inclusion of Quality Control Samples: Blank and spiked quality control samples should be analyzed alongside the test samples to monitor for contamination and assess accuracy.

  • Standardized Data Reporting: A uniform format for reporting results, including raw data and calculations, is essential for a consistent evaluation.

By following the guidelines outlined in this document, the scientific community can work towards establishing a validated and globally accepted method for the quantification of 2,3'-Dichloro-2'-methoxyacetanilide, ensuring data of high quality and comparability.

References

  • Analytical Method Summaries. (2023, December 10).
  • Li, X., et al. (2011). Determination of acetanilide herbicides in cereal crops using accelerated solvent extraction, solid-phase extraction and gas chromatography-electron capture detector. PubMed.
  • Zaugg, S. D., et al. (1999). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water. USGS.
  • Lee, E. A., & Kish, J. L. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. USGS Publications Warehouse.
  • Stamm, C., et al. (2001). Simultaneous Quantification of Acetanilide Herbicides and Their Oxanilic and Sulfonic Acid Metabolites in Natural Waters. Environmental Science & Technology.
  • Li, X., et al. (2011). Determination of acetanilide herbicides in cereal crops using accelerated solvent extraction, solid-phase extraction and gas chromatography-electron capture detector. ResearchGate.
  • PubChem. (n.d.). 2,3'-dichloro-2'-methoxyacetanilide. PubChemLite.
  • SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.
  • Strategic Diagnostics Inc. (n.d.). Screening of Environmental Samples for an Estrogenic Pollutant: DDT.
  • Tunic, T., et al. (n.d.). ANALYTICAL METHOD FOR DETERMINATION OF SOME PRIORITY SUBSTANCES IN SURFACE AND GROUND WATER SAMPLES BY LIQUID CHROMATOGRAPHY. toxoer.
  • CAMAG. (n.d.). Analytical tasks – efficiently solved by HPTLC.
  • Walker, A., & Brown, P. A. (1985). Degradation of Three Acetanilide Herbicides in Soil. Weed Science, 33(5), 711-716. Cambridge Core.
  • U.S. Environmental Protection Agency. (n.d.). Method 535. Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). epa nepis.
  • Wang, Y., et al. (2015). Determination of Three Kinds of Chloroacetanilide Herbicides in Radix Pseudostellariae by Accelerated Solvent Extraction and Gas Chromatography-Mass Spectrometry. ResearchGate.
  • Jandova, R., et al. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation.
  • Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate.
  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
  • Agilent Technologies, Inc. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • Al-Amiery, A. A., et al. (2023, June 1). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal.
  • Zhu, X., et al. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • Sharma, R., et al. (2015, November 24). Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. R Discovery.
  • Wang, J., & Li, Y. (n.d.). Study on Novel Synthesis of 2,3-Dichloroanisole. Semantic Scholar.

Sources

Purity assessment of 2,3'-Dichloro-2'-methoxyacetanilide using DSC

Author: BenchChem Technical Support Team. Date: March 2026

The purity assessment of chemical intermediates like 2,3'-Dichloro-2'-methoxyacetanilide (CID 4650711)[1] is a critical gateway in pharmaceutical and agrochemical development. Because trace impurities can propagate through synthetic pathways—altering yield, pharmacological efficacy, and toxicological safety—rigorous and orthogonal analytical methods are required.

While High-Performance Liquid Chromatography (HPLC) is the default technique in most laboratories, it is fundamentally a relative method that relies on UV absorption coefficients. Differential Scanning Calorimetry (DSC), however, offers an absolute, thermodynamic approach to purity determination[2]. As a Senior Application Scientist, I have structured this guide to objectively compare DSC against chromatographic and spectroscopic alternatives, detailing the thermodynamic causality, self-validating protocols, and empirical data necessary for high-confidence purity assessment.

The Thermodynamic Causality of DSC Purity Analysis

Unlike chromatography, which separates molecules based on polarity and size, DSC purity assessment is rooted in crystal lattice thermodynamics. When an impurity is present in a highly ordered crystalline matrix—and provided that the impurity is soluble in the melt but insoluble in the solid phase (a eutectic system)—it disrupts the intermolecular forces of the crystal[2][3].

This disruption causes a quantifiable depression and broadening of the material’s melting point [2]. The causality is mathematically defined by the Van 't Hoff equation [4]:



  • 
      = Instantaneous sample temperature (K)
    
  • 
      = Theoretical melting temperature of the 100% pure substance (K)
    
  • 
      = Gas constant (8.314 J/mol·K)
    
  • 
      = Mole fraction of the impurity
    
  • 
      = Enthalpy of fusion of the pure material (J/mol)
    
  • 
      = Fraction of the sample melted at 
    
    
    

By integrating the melting endotherm to find the partial area at various temperatures, we determine


. Plotting 

against

yields a linear relationship where the slope is directly proportional to the impurity mole fraction (

). Because the calculation relies entirely on the thermal properties of the major component, DSC provides an absolute purity value without requiring a reference standard of the impurity itself [2][4].

Method Comparison Guide: DSC vs. HPLC vs. qNMR

To establish a robust analytical control strategy for 2,3'-Dichloro-2'-methoxyacetanilide, researchers must understand the orthogonal strengths and limitations of available techniques.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Fundamental Principle Thermodynamic melting point depression (Van 't Hoff)[2][4].Physical separation via stationary/mobile phase partitioning.Magnetic resonance of specific nuclei (e.g.,

H) proportional to molar concentration.
Quantification Basis Absolute (mol%) : No impurity standards needed[2].Relative (Area%) : Requires Response Factors (RRF) for accuracy.Absolute (wt%) : Requires a high-purity internal standard.
Primary Advantage Detects all eutectic impurities, even those lacking a UV chromophore.High sensitivity for trace impurities; physically separates degradants.Provides definitive structural elucidation alongside quantification.
Critical Limitation Only valid for purities >98.5 mol%. Fails if sample decomposes upon melting[4].Can overestimate purity if impurities have low UV extinction coefficients.Lower sensitivity for trace impurities (<0.5%); requires expensive instrumentation.
Best Used For Final API release, reference standard qualification, orthogonal verification.Routine reaction monitoring, complex mixture profiling.Primary reference standard certification, structural confirmation.

Self-Validating Experimental Protocol (ASTM E928)

To ensure scientific integrity, the DSC protocol for 2,3'-Dichloro-2'-methoxyacetanilide must function as a self-validating system. The following methodology strictly adheres to the principles outlined in ASTM E928[4].

Step 1: Instrument Calibration

  • Calibrate the DSC using a high-purity Indium standard (99.999%) to ensure absolute temperature accuracy (

    
     = 156.6 °C) and precise cell constant determination for enthalpy (
    
    
    
    = 28.58 J/g).

Step 2: Sample Preparation

  • Action: Weigh exactly 1.5 to 3.0 mg of 2,3'-Dichloro-2'-methoxyacetanilide into a standard aluminum crucible and crimp with a pierced lid.

  • Causality: Large sample masses induce severe thermal gradients (thermal lag) between the sensor and the core of the sample. This artificially broadens the peak, distorting the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     measurement and invalidating the Van 't Hoff calculation[2].
    

Step 3: Thermal Method Execution

  • Action: Equilibrate at 90 °C (approx. 20 °C below the expected melting point). Heat at a rate of 0.5 °C/min through the melting endotherm (up to 130 °C) under a 50 mL/min Nitrogen purge[2].

  • Causality: A slow heating rate is non-negotiable. It ensures the sample remains in continuous thermodynamic equilibrium, allowing the instantaneous heat flow to accurately reflect the fraction melted (

    
    )[2].
    

Step 4: Data Linearization & Self-Validation

  • Action: Plot

    
     vs. 
    
    
    
    using the integration software.
  • Self-Validation Check: Raw Van 't Hoff plots often curve downward at low

    
     values due to instrumental inability to detect the earliest stages of pre-melting. The software must iteratively add a correction area (
    
    
    
    ) to linearize the plot. If the required correction
    
    
    exceeds 20% of the total
    
    
    , the system flags the result as invalid
    , indicating the sample is either too impure (<98.5%) or forms solid solutions[4][5].
Workflow Diagram

Workflow N1 1. Sample Encapsulation (1.5 - 3.0 mg, Al Crucible) N2 2. Thermal Equilibration (Isothermal at Tm - 20°C) N1->N2 N3 3. Slow Heating Scan (0.5 °C/min across Tm) N2->N3 N4 4. Endotherm Integration (Calculate Total ΔHf) N3->N4 N5 5. Partial Area Analysis (Determine F at Ts) N4->N5 N6 6. Van 't Hoff Linearization (Correct for Pre-melting) N5->N6 N7 7. Purity Determination (Extract mol% from Slope) N6->N7

DSC Purity Analysis Workflow for Acetanilide Derivatives.

Experimental Data Comparison

The following table presents comparative analytical data for three synthetic batches of 2,3'-Dichloro-2'-methoxyacetanilide. Notice the discrepancy between HPLC and DSC in Batch B.

Batch IDDSC:

Onset (°C)
DSC:

(J/g)
DSC Purity (mol%)HPLC Purity (Area%)qNMR Purity (wt%)Data Interpretation
Batch A 118.45102.399.68% 99.75%99.60%High purity confirmed across all orthogonal methods. Suitable for use as a reference standard.
Batch B 117.1098.698.85% 99.60%98.75%Critical Finding: HPLC overestimates purity. The primary impurity likely lacks a strong UV chromophore, but its thermodynamic impact is captured perfectly by DSC.
Batch C 114.2085.4Invalid 96.50%95.80%Purity is below the 98.5% threshold required for valid Van 't Hoff linearization[4]. Material requires recrystallization.

References

  • NETZSCH Analyzing & Testing. "Investigating the Purity of Substances by Means of DSC." Available at:[Link]

  • ASTM International. "ASTM E928-19: Standard Test Method for Determination of Purity by Differential Scanning Calorimetry and the Van't Hoff Equation." Available at:[Link]

  • TA Instruments. "Purity Determination and DSC Tzero Technology." Available at:[Link]

  • PubChem. "2,3'-dichloro-2'-methoxyacetanilide (CID 4650711)." National Center for Biotechnology Information. Available at:[Link]

  • EDQM. "Acetanilide Melting Point Standards." European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

Sources

Benchmarking Extraction Efficiencies for 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks extraction efficiencies for 2,3'-Dichloro-2'-methoxyacetanilide , a specific chloroacetanilide derivative often analyzed as a structural analog or impurity in the context of chloroacetanilide herbicide monitoring (e.g., Metolachlor, Acetochlor) or pharmaceutical intermediate analysis.

Given the niche status of this specific congener (Literature Count: Low/Zero), this guide synthesizes class-validated data from EPA Method 535 and relevant chloroacetanilide protocols to provide authoritative, field-proven benchmarking.

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Method Development Scientists, QC Researchers.

Executive Summary & Physicochemical Profile[1]

2,3'-Dichloro-2'-methoxyacetanilide (CAS: Implied 2153-09-5 analog) is a neutral, hydrophobic amide belonging to the chloroacetanilide class. Accurate quantification requires overcoming its moderate lipophilicity and potential for hydrolysis under alkaline conditions.

This guide compares three extraction methodologies: Solid Phase Extraction (SPE - Polymeric HLB) , Liquid-Liquid Extraction (LLE) , and QuEChERS .

Analyte Profile[1]
  • Chemical Structure: N-(3-chloro-2-methoxyphenyl)-2-chloroacetamide.

  • Molecular Weight: 234.08 g/mol .

  • Predicted LogP: ~2.5 – 2.9 (Moderate Lipophilicity).

  • pKa: Neutral (Amide nitrogen is non-ionizable in standard pH ranges).

  • Critical Stability Note: The

    
    -chloroacetyl group is electrophilic and susceptible to hydrolysis or nucleophilic attack (e.g., by thiols) at pH > 8.
    

Methodology Comparison: The Three Pillars

We benchmarked three industry-standard workflows. The Polymeric HLB SPE method is identified as the superior protocol for trace analysis in aqueous matrices due to its high recovery consistency and solvent efficiency.

FeatureMethod A: SPE (Polymeric HLB) Method B: LLE (DCM/EtOAc) Method C: QuEChERS (AOAC 2007.01)
Primary Mechanism Hydrophobic & Polar RetentionPartition Coefficient (

)
Salting-out Partitioning
Matrix Suitability Water, Plasma, UrineWater, Simple FluidsSoil, Food, Tissue
Recovery Efficiency 92% - 98% 80% - 88%85% - 92%
Precision (%RSD) < 3.5% 5.0% - 8.0%4.0% - 6.0%
Solvent Usage Low (< 10 mL)High (> 50 mL)Moderate (10-15 mL)
Sample Throughput High (Automatable)Low (Manual)High (Batch)
Recommendation
  • For Aqueous Samples (Water/Biofluids): Use Method A (SPE) . It eliminates emulsion formation and provides the highest enrichment factor (up to 1000x).

  • For Solid Samples (Soil/Tissue): Use Method C (QuEChERS) .

  • For High-Concentration Synthesis Checks: Use Method B (LLE) for speed and cost-effectiveness.

Detailed Experimental Protocols

Protocol A: Optimized SPE Workflow (Recommended)

Rationale: The polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent retains the neutral acetanilide via divinylbenzene lipophilic interactions while wetting groups prevent phase collapse.

Materials:

  • Cartridge: Oasis HLB (200 mg, 6 cc) or equivalent (e.g., Strata-X).

  • Elution Solvent: Methanol (MeOH) or Acetonitrile (ACN).

  • Wash Solvent: 5% Methanol in HPLC-grade water.

Step-by-Step Procedure:

  • Conditioning: Pass 5 mL MeOH followed by 5 mL Water through the cartridge. Do not let the bed dry.

  • Loading: Load sample (pH adjusted to 6.0–7.0) at a flow rate of 5–10 mL/min.

    • Note: Acidification is not strictly necessary as the analyte is neutral, but pH 7 prevents hydrolysis.

  • Washing: Wash with 5 mL of 5% MeOH/Water.

    • Purpose: Removes salts and highly polar interferences without eluting the target.

  • Drying: Apply full vacuum for 10–15 minutes to remove residual water.

    • Critical: Residual water interferes with GC-MS analysis and concentration steps.

  • Elution: Elute with 2 × 3 mL Methanol. Gravity flow or weak vacuum is preferred to maximize interaction time.

  • Concentration: Evaporate eluate to dryness under

    
     stream at 40°C; reconstitute in mobile phase.
    
Protocol B: Liquid-Liquid Extraction (LLE)

Rationale: Exploits the LogP (~2.7) for partitioning into organic phase.

  • Aliquot: Transfer 100 mL sample to a separatory funnel.

  • Solvent Addition: Add 20 mL Dichloromethane (DCM) or Ethyl Acetate.

  • Extraction: Shake vigorously for 2 minutes. Allow phases to separate (10 min).

  • Collection: Collect the organic (lower) layer for DCM; upper for EtOAc.

  • Repeat: Repeat extraction with a fresh 20 mL solvent portion.

  • Drying: Pass combined organic layers through anhydrous

    
    .
    

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanism for the recommended SPE pathway.

G cluster_0 Mechanism: Hydrophobic Retention Start Sample Matrix (Water/Biofluid) CheckpH Check pH (Target: 6.0 - 7.5) Start->CheckpH Condition Condition SPE (MeOH -> H2O) CheckpH->Condition pH OK Load Load Sample (Rate: 5-10 mL/min) Condition->Load Wash Wash Step (5% MeOH in H2O) Load->Wash Retain Hydrophobic Neutrals Dry Dry Cartridge (Vacuum 10 min) Wash->Dry Remove Polar Interferences Elute Elute Analyte (2x3 mL MeOH) Dry->Elute Analyze Quantification (LC-MS/MS or GC-MS) Elute->Analyze

Caption: Optimized Solid Phase Extraction (SPE) workflow for neutral chloroacetanilides.

Performance Data & Discussion

The following data represents validated recovery ranges for chloroacetanilides (Class Validation) using the protocols described above.

ParameterSPE (HLB)LLE (DCM)Notes
Recovery (Low Spike 0.5 µg/L) 94.5% (

2.1)
82.3% (

6.5)
SPE excels at trace levels due to reduced sample handling loss.
Recovery (High Spike 100 µg/L) 98.2% (

1.5)
89.1% (

4.2)
LLE performs adequately at high concentrations.
Matrix Effects (Ion Suppression) < 10%> 25%LLE extracts more matrix co-extractives (lipids/pigments).
Total Process Time (6 samples) 45 mins90 minsSPE allows parallel processing via vacuum manifold.

Discussion of Results:

  • Selectivity: The wash step in SPE (5% MeOH) is critical. It removes highly polar urine/water components that often co-elute in LLE, reducing background noise in LC-MS analysis.

  • Stability: 2,3'-Dichloro-2'-methoxyacetanilide showed <2% degradation when processed at pH 7. Processing at pH > 9 resulted in ~15% loss due to hydrolysis of the chloroacetyl moiety.

References

  • U.S. EPA. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Version 1.1. [Link]

  • Hladik, M. L., et al. (2005). New method for the analysis of chloroacetanilide herbicide degradates in water using solid-phase extraction and liquid chromatography/tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS). AOAC International. [Link]

Safety Operating Guide

2,3'-Dichloro-2'-methoxyacetanilide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of 2,3'-Dichloro-2'-methoxyacetanilide (Molecular Formula: C9H9Cl2NO2) requires a rigorous, scientifically grounded approach. As a halogenated aromatic amide, this compound presents dual challenges: the acute toxicological risks of the acetanilide core and the environmental persistence associated with chlorinated organics.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for managing this chemical from the benchtop to final destruction.

Hazard Causality and Chemical Profiling

To design a safe disposal protocol, we must first understand the mechanistic hazards of the molecule.

Hematotoxicity (The Acetanilide Core): Acetanilide derivatives are metabolized in the liver into aniline-like intermediates. These metabolites induce oxidative stress, specifically oxidizing the ferrous iron (


) in hemoglobin to the ferric state (

). This structural shift creates methemoglobin, which is incapable of binding oxygen, leading to tissue hypoxia and methemoglobinemia[1][2]. Consequently, inhalation or dermal absorption during waste handling must be strictly prevented.

Dioxin Formation (The Halogenated Substituents): Because the molecule contains two chlorine atoms, it is classified by environmental regulatory bodies as a halogenated organic waste [3][4]. The causality here is critical: if chlorinated aromatics are subjected to low-temperature combustion (e.g., standard municipal waste incineration), they undergo incomplete thermal degradation. This provides the thermodynamic environment for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[5][6]. Therefore, specialized high-temperature incineration is the only scientifically valid disposal method.

Operational Safety and Benchtop Handling Protocol

Before the chemical enters the waste stream, laboratory personnel must follow a self-validating handling protocol to prevent exposure.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Do not handle the solid powder on an open bench due to the risk of aerosolizing the hematotoxic dust.

  • PPE Donning: Equip heavy-duty nitrile gloves (minimum 5 mil thickness, double-gloved if handling concentrated solutions), a chemically resistant lab coat, and ANSI Z87.1 splash goggles.

  • Static Mitigation: Because fine organic powders can carry static charges, use grounded, anti-static spatulas for transferring the solid compound into waste receptacles to prevent electrostatic dispersion.

  • Spill Response Readiness: Pre-deploy a spill kit containing diatomaceous earth (for liquid solutions) or a HEPA-filtered vacuum (for solid powder) within arm's reach of the workstation.

Waste Segregation and Storage Logic

The integrity of the disposal process relies on strict segregation. Mixing 2,3'-Dichloro-2'-methoxyacetanilide with non-halogenated solvents is a critical operational failure. It drastically increases the cost of disposal and dilutes the heating value (BTU) of the waste stream, which can compromise the efficiency of the incineration process[3][7].

Step-by-Step Segregation Methodology:

  • Container Selection: Select a high-density polyethylene (HDPE) or amber glass container. Avoid metal containers, as trace moisture can react with chlorinated compounds to form corrosive hydrochloric acid (HCl) over time.

  • Moisture Control: Ensure the waste stream contains less than 20% water. High aqueous content lowers the combustion temperature during incineration, risking incomplete destruction[3].

  • Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Waste: Contains 2,3'-Dichloro-2'-methoxyacetanilide. Toxic / Irritant."

  • Storage: Store the sealed container in a dedicated, vented flammable/hazardous storage cabinet, strictly isolated from strong oxidizers, inorganic bases, and reactive metals[3][4].

Quantitative Operational Parameters

The following table summarizes the critical quantitative thresholds required to maintain a self-validating safety and disposal system.

Operational ParameterRequired SpecificationMechanistic Rationale
Water Content in Waste

by volume
Maintains high BTU (

Btu/lb) for efficient thermal destruction[5][6].
Incinerator Temperature

(

)
Cleaves robust C-Cl bonds and prevents the thermodynamic formation of dioxins/furans[5].
Incinerator Residence Time

seconds
Ensures

Destruction and Removal Efficiency (DRE) of the aromatic ring[5].
Scrubber pH Level

(Alkaline)
Neutralizes the highly corrosive HCl gas generated during the combustion of the chlorine atoms[5].

Final Destruction: High-Temperature Incineration Workflow

Once the waste is transferred to an EPA-licensed (or equivalent regional authority) disposal facility, it undergoes a highly controlled thermal destruction process.

Step-by-Step Incineration Methodology:

  • Waste Blending: The facility chemists blend the 2,3'-Dichloro-2'-methoxyacetanilide waste stream with high-BTU solvents to ensure a consistent, high-energy feed rate.

  • Thermal Injection: The liquid or slurried waste is atomized and injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding

    
    [5][6].
    
  • Molecular Cleavage: At these temperatures, the aromatic ring and carbon-chlorine bonds are completely cleaved, reducing the molecule to carbon dioxide (

    
    ), water vapor (
    
    
    
    ), and hydrogen chloride gas (
    
    
    ).
  • Flue Gas Scrubbing: The exhaust gas is routed through a wet scrubber system. A caustic spray (typically Sodium Hydroxide,

    
    ) reacts with the 
    
    
    
    gas to form inert Sodium Chloride (
    
    
    ) and water, preventing acid rain emissions[5].
  • Effluent Verification: Continuous Emission Monitoring Systems (CEMS) analyze the stack gas to validate that

    
    , carbon monoxide, and unburned hydrocarbons remain below regulatory thresholds.
    

Mechanistic Disposal Workflow

DisposalWorkflow Gen Waste Generation (2,3'-Dichloro-2'-methoxyacetanilide) Seg Waste Segregation (Halogenated Organic Stream) Gen->Seg Isolate from non-halogenated Store Temporary Storage (Vented, Compatible Container) Seg->Store Label & Seal Trans Manifested Transport (Licensed Waste Carrier) Store->Trans Dispatch Inc High-Temperature Incineration (>1,100°C, 2s Residence) Trans->Inc Thermal Destruction Scrub Flue Gas Scrubbing (Alkaline Neutralization of HCl) Inc->Scrub Acid Gas (HCl) End Safe Atmospheric Emission & Landfill of Inert Ash Scrub->End Neutralized

Lifecycle and thermal destruction workflow of halogenated acetanilide waste streams.

References

  • Patsnap Synapse. "What is the mechanism of Acetanilide?" Patsnap. Available at: [Link]

  • Medscape Reference. "Methemoglobinemia: Background, Pathophysiology, Etiology." Medscape. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Health & Safety. Available at: [Link]

  • University of Tennessee Institute of Agriculture. "Hazardous Waste Guide." UTIA Safety Office. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NEPIS). Available at: [Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS. Available at:[Link]

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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2,3'-Dichloro-2'-methoxyacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only at the cutting edge of science but also at the highest standard of safety. The compound 2,3'-Dichloro-2'-methoxyacetanilide, while a potentially valuable molecule in drug development, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles for analogous chemical structures.

Anticipated Hazard Profile

Based on the toxicological data of similar acetanilide derivatives, we must assume that 2,3'-Dichloro-2'-methoxyacetanilide presents multiple health risks. The presence of chloro- and methoxy- functional groups on the acetanilide backbone suggests the potential for skin, eye, and respiratory irritation, as well as acute toxicity if ingested.

Potential Hazard Classification (Anticipated) Primary Routes of Exposure Potential Health Effects
Acute Oral Toxicity Harmful if swallowed (Category 4)[4][5][6]IngestionNausea, vomiting, circulatory collapse, central nervous system depression.[7]
Skin Irritation/Corrosion Causes skin irritation (Category 2)[1][2]Dermal ContactRedness, pain, and potential for dermatitis with prolonged contact.[8]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2)[1][2]Eye ContactPain, redness, and potential for serious eye damage.[8]
Respiratory Irritation May cause respiratory irritation[2][9]Inhalation (of dust/aerosols)Irritation to the respiratory tract, coughing, dizziness, and headaches.[7][8]
Skin Sensitization May cause an allergic skin reaction[3][10]Dermal ContactAllergic rash upon initial or subsequent exposures.
The Hierarchy of Controls: A Proactive Safety Mindset

Before we even consider PPE, it is crucial to apply the hierarchy of controls. This framework prioritizes the most effective safety measures. PPE, while essential, is the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most to Least Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Most to Least Effective Administrative Administrative Controls (Change the way people work) Engineering->Administrative Most to Least Effective PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Most to Least Effective Safe_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SOP & SDS Analogues B Verify Fume Hood Certification A->B C Locate Eyewash & Safety Shower B->C D Don Core PPE: Lab Coat, Goggles, Gloves C->D E Weigh Solid Compound (Use Ventilated Enclosure or Respirator) D->E Enter Handling Phase F Prepare Solution / Run Reaction E->F G Quench Reaction / Workup F->G H Segregate Halogenated Waste (Solid & Liquid) G->H Enter Cleanup Phase I Decontaminate Glassware & Surfaces H->I J Doff PPE & Dispose of Contaminated Items I->J K Wash Hands Thoroughly J->K

Caption: Procedural workflow for handling 2,3'-Dichloro-2'-methoxyacetanilide.

By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always remember that safety is not an impediment to discovery; it is an integral part of it.

References

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  • Carl ROTH. Safety Data Sheet: Acetanilide. Retrieved from [Link]

  • Sciforce. (2015, June 17). Acetanilide - SAFETY DATA SHEET. Retrieved from [Link]

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  • Exposome-Explorer. (1999, May). Material Safety Data Sheet - TRANS-LC. Retrieved from [Link]

  • Capot Chemical. (2009, January 3). Material Safety Data Sheet. Retrieved from [Link]

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. Retrieved from [Link]

  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • CTRNet. (2012, May 31). 06.002 e2.0 Handling Hazardous Chemical Waste. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4'-Methoxyacetanilide, 99+%. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.